Bis-sulfone-PEG8-NHS Ester
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H64N2O18S2 |
|---|---|
Molecular Weight |
1021.2 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55) |
InChI Key |
UIIKZYXFKSQZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-sulfone-PEG8-NHS Ester is a heterobifunctional crosslinking reagent that is pivotal in the field of bioconjugation, particularly in the development of sophisticated biotherapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications. Detailed experimental protocols for its use in conjugating molecules to proteins via amine and thiol functionalities are presented, along with quantitative data to inform experimental design. Furthermore, this document illustrates key reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its utility in creating stable and defined bioconjugates.
Introduction
This compound is a molecule designed with three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a bis-sulfone group. This unique architecture allows for a two-step, controlled conjugation process. The NHS ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The bis-sulfone group, on the other hand, is a highly efficient bis-alkylating agent that selectively reacts with thiol groups, particularly those derived from the reduction of disulfide bonds in proteins like antibodies.[3][4][5] The hydrophilic PEG8 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces the potential for aggregation, and can minimize immunogenicity.[6] This combination of features makes this compound an invaluable tool for creating stable, site-specific bioconjugates.[3]
Physicochemical Properties
The physical and chemical characteristics of this compound are critical for its handling, storage, and reactivity. A summary of these properties is provided in the table below.
| Property | Value | Source(s) |
| Molecular Weight | ~1021.2 g/mol | [6] |
| Purity | Typically ≥95% | [6] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [7][8] |
| Storage Conditions | Store at -20°C, desiccated to prevent hydrolysis of the NHS ester. | [6][9] |
| Spacer Arm Length | The PEG8 component contributes approximately 28.1 Å to the spacer arm. The total length is influenced by the bis-sulfone and NHS ester moieties. |
Mechanism of Action
The utility of this compound lies in its dual reactivity, enabling a sequential conjugation strategy.
NHS Ester Reaction with Primary Amines
The first step in a typical conjugation scheme involves the reaction of the NHS ester with a primary amine-containing molecule, such as a cytotoxic drug or a fluorescent label. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]
This reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state, which is favored at pH values above the pKa of the amine. However, the NHS ester is also susceptible to hydrolysis, which increases at higher pH. Therefore, a compromise is necessary, with an optimal pH range for this reaction typically being 7.2 to 8.5.[7][10]
Bis-sulfone Reaction with Thiols (Disulfide Re-bridging)
The bis-sulfone group is a bis-alkylating agent that reacts specifically with two thiol groups.[3] This functionality is particularly useful for re-bridging the interchain disulfide bonds of antibodies after their mild reduction.[11][12] The reduction of the disulfide bond yields two free cysteine thiols. The bis-sulfone then reacts with both thiols in a sequential Michael addition and elimination process, forming a stable three-carbon bridge and effectively re-linking the antibody chains.[4][13] This site-specific conjugation method leads to homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[14][15]
Quantitative Data
The efficiency of conjugation and the stability of the resulting bioconjugate are critical parameters in drug development. The following tables summarize relevant quantitative data for NHS ester reactions and the performance of bis-sulfone-based ADCs.
Table 1: Half-life of NHS Esters at Various pH Values
This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[7][8][13]
| pH | Temperature (°C) | Half-life of NHS Ester | Source(s) |
| 7.0 | 0 | 4 - 5 hours | [8] |
| 8.0 | Room Temperature | ~210 minutes | [13] |
| 8.5 | Room Temperature | ~180 minutes | [13] |
| 8.6 | 4 | 10 minutes | [8] |
| 9.0 | Room Temperature | ~125 minutes | [13] |
Table 2: Comparison of Amidation and Hydrolysis Rates of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[13][16]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester.[13][16] |
Table 3: Drug-to-Antibody Ratio (DAR) for ADCs Prepared with Bis-sulfone Linkers
The DAR is a critical quality attribute of an ADC. Bis-sulfone re-bridging technology enables the production of ADCs with a high degree of homogeneity, often achieving a DAR of 4.[5][12][14]
| Antibody | Linker Type | Achieved DAR | Homogeneity | Source(s) |
| Trastuzumab | Bis-sulfone-vc-MMAE | ~4 | High | [12] |
| OBI-888 | Bis-sulfone-PEG24-vc-MMAE | 4 | >95% | [5] |
Experimental Protocols
The following are generalized protocols for the two-step conjugation of a payload to an antibody using this compound. Optimization may be required for specific molecules and antibodies.
Step 1: Conjugation of Payload to this compound
Materials:
-
Amine-containing payload (e.g., cytotoxic drug)
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing payload in a minimal amount of anhydrous DMSO or DMF.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF. It is crucial to minimize exposure to moisture.
-
-
Reaction:
-
Combine the payload solution with the this compound solution. A slight molar excess of the payload may be used to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
(Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to consume any unreacted NHS esters.
-
-
Purification:
-
Purify the resulting linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.
-
Characterize the purified product by mass spectrometry to confirm the correct mass.
-
Step 2: Conjugation of Linker-Payload to Antibody
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Purified linker-payload conjugate from Step 1
-
Reducing agent (e.g., TCEP or DTT)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography)
-
Characterization instruments (e.g., mass spectrometer, HIC-HPLC)
Procedure:
-
Antibody Reduction:
-
To a solution of the antibody, add a controlled molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately add the purified linker-payload conjugate to the reduced antibody solution. A molar excess of the linker-payload (e.g., 2-4 fold per disulfide bond) is typically used.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove any unreacted linker-payload and aggregates.
-
-
Characterization:
Application in Antibody-Drug Conjugates (ADCs)
A primary application of this compound is in the construction of ADCs. The goal of an ADC is to selectively deliver a potent cytotoxic drug to cancer cells by targeting a tumor-associated antigen on the cell surface.[20]
Mechanism of Action of an ADC
-
Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.[21]
-
Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the endo-lysosomal pathway.[21][22]
-
Payload Release: Inside the lysosome, the linker can be cleaved (if it is a cleavable linker) or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[22][23]
-
Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[24]
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its heterobifunctional nature allows for the controlled and sequential attachment of different molecules to proteins, while the bis-sulfone moiety enables the creation of stable, re-bridged disulfide linkages, leading to highly homogeneous conjugates. The inclusion of a PEG8 spacer further enhances the desirable properties of the final product. The detailed information and protocols provided in this guide are intended to equip scientists with the knowledge to effectively utilize this advanced crosslinker in their research endeavors, ultimately contributing to the development of next-generation biotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 10. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. adcreview.com [adcreview.com]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. e-b-f.eu [e-b-f.eu]
- 22. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 24. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker used in the precise bio-engineering of proteins, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its mechanism of action, supplemented with detailed experimental protocols and workflow diagrams.
Introduction: A Novel Approach to Site-Specific Conjugation
This compound is a state-of-the-art reagent designed for the site-specific covalent modification of proteins. It features two distinct reactive moieties: a bis-sulfone group that selectively targets and re-bridges reduced disulfide bonds, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][2] This dual functionality allows for the creation of stable, homogenous bioconjugates with a defined drug-to-antibody ratio (DAR), a critical factor in the therapeutic efficacy and safety of ADCs.[3]
The primary application of this linker is in the "ThioBridge" technology, which involves the reduction of native interchain disulfide bonds in an antibody, followed by the covalent re-bridging of the resulting pair of cysteine thiols by the bis-sulfone group.[2][4] This process maintains the structural integrity of the antibody while providing a stable, non-cleavable linkage for the attachment of a payload, which is pre-conjugated to the NHS ester end of the linker.[3]
Chemical Structure and Properties
The this compound molecule is comprised of three key functional components: the bis-sulfone group for thiol reactivity, the PEG8 spacer for hydrophilicity, and the NHS ester for amine reactivity.
Caption: Core structure of this compound.
Physicochemical and Reactivity Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | References |
| Chemical Formula | C48H64N2O18S2 | [1] |
| Molecular Weight | 1021.2 g/mol | [1] |
| CAS Number | 2363757-66-6 | [1] |
| Purity | >95% (typically) | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [5] |
| Storage Conditions | -20°C, desiccated | [1] |
| NHS Ester Reactivity | Reacts with primary amines at pH 7.0-9.0 | |
| NHS Ester Stability (Half-life in aqueous solution) | ~4-5 hours at pH 7.0, minutes at pH > 8.5 | |
| Bis-sulfone Reactivity | Reacts with pairs of thiols from reduced disulfides | [2] |
Mechanism of Action in Bioconjugation
The utility of this compound lies in its ability to perform a two-stage conjugation. First, a payload molecule (e.g., a cytotoxic drug) containing a primary amine is reacted with the NHS ester end of the linker. This reaction forms a stable amide bond. Subsequently, the purified drug-linker construct is used to modify an antibody. The antibody's interchain disulfide bonds are selectively reduced to yield free thiol groups, which are then covalently re-bridged by the bis-sulfone moiety through a bis-alkylation reaction.[3]
Caption: Reaction mechanism of disulfide re-bridging.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involving this compound.
Protocol 1: Conjugation of a Drug Payload to this compound
This protocol describes the initial step of attaching an amine-containing payload to the NHS ester moiety of the crosslinker.
Materials:
-
This compound
-
Amine-containing drug payload
-
Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring apparatus
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the NHS ester.
-
Dissolution: Dissolve this compound (1 equivalent) and the amine-containing drug payload (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Reaction Initiation: Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base, facilitating the reaction between the amine and the NHS ester.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until reaction completion. Monitor the progress of the reaction by HPLC.
-
Purification: Upon completion, purify the drug-linker conjugate using preparative reverse-phase HPLC.
-
Characterization and Storage: Characterize the purified product by mass spectrometry and NMR. Lyophilize the pure fractions and store the final product at -20°C under desiccated conditions.
Protocol 2: Antibody Reduction and Conjugation with Drug-Linker Construct
This protocol details the site-specific conjugation of the purified drug-linker to an antibody via disulfide re-bridging.
Materials:
-
Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Purified Bis-sulfone-PEG8-Drug construct
-
Quenching reagent (e.g., N-acetylcysteine)
-
Buffer exchange columns (e.g., desalting columns)
-
Protein concentration measurement assay (e.g., BCA assay)
-
Analytical techniques for ADC characterization (e.g., Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Mass Spectrometry)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Partial Reduction: Add a controlled molar excess of TCEP (typically 2-5 equivalents per antibody) to the antibody solution. The exact amount should be optimized to achieve reduction of the interchain disulfides without denaturing the antibody. Incubate at 37°C for 30-60 minutes.
-
Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS.
-
Conjugation: Add the purified Bis-sulfone-PEG8-Drug construct (typically 2-4 equivalents per antibody) to the reduced antibody solution. Incubate the reaction mixture at 4°C for 1-2 hours.
-
Quenching: Quench any unreacted bis-sulfone groups by adding an excess of N-acetylcysteine.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC and confirm the molecular weight and homogeneity by mass spectrometry and SEC-HPLC.
-
Storage: Store the final ADC solution at 4°C or frozen at -80°C, depending on the stability of the specific conjugate.
Experimental and Biological Workflows
The use of this compound is part of a larger workflow in the creation and application of ADCs.
ADC Synthesis and Purification Workflow
The following diagram illustrates the overall process of generating a purified ADC.
References
An In-depth Technical Guide to the Mechanism and Application of Bis-sulfone-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation is continually advancing, demanding highly specific, stable, and efficient crosslinking reagents. Bis-sulfone-PEG8-NHS Ester has emerged as a significant tool, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This heterobifunctional crosslinker offers a dual-reaction mechanism, enabling the site-specific re-bridging of disulfide bonds and the conjugation to primary amines. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer further enhances the physicochemical properties of the resulting conjugate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its key performance data.
Core Mechanism of Action
This compound is a heterobifunctional crosslinker designed for a two-step sequential or one-pot conjugation strategy. Its mechanism of action is centered around the distinct reactivity of its two terminal functional groups: a bis-sulfone moiety and a N-hydroxysuccinimide (NHS) ester. The molecule is further functionalized with an eight-unit polyethylene glycol (PEG8) chain, which imparts favorable biophysical properties.
Bis-sulfone Moiety: Site-Specific Disulfide Re-bridging
The bis-sulfone group is a bis-alkylating agent that exhibits high selectivity for thiol groups (-SH), particularly those in close proximity, such as the two free thiols generated from the reduction of a disulfide bond (-S-S-).[1][2][3] This reaction is a key feature for site-specific conjugation, especially in antibodies where interchain disulfide bonds can be selectively reduced.
The reaction proceeds in two main steps:
-
Disulfide Reduction: A native disulfide bond in a protein, such as an antibody, is first reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). This process exposes two free cysteine thiol groups.
-
Bis-Alkylation: The bis-sulfone moiety then reacts with these two thiol groups in a concerted manner. This results in the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.[2][3] This re-bridging maintains the structural integrity of the protein.[4]
The resulting thioether bond is significantly more stable than the thioether linkage formed from maleimide-based linkers, which are prone to retro-Michael reactions and thioether exchange in plasma.[5][6] This enhanced stability is a critical advantage for in vivo applications, ensuring the integrity of the conjugate until it reaches its target.
NHS Ester Moiety: Amine-Reactive Conjugation
The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive functional group.[5][7][8] It reacts with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[]
The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of the N-hydroxysuccinimide leaving group.[] The efficiency of this reaction is pH-dependent, with optimal conditions typically in the range of pH 7.2 to 8.5.[] Below this range, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.
PEG8 Linker: Enhancing Physicochemical Properties
The eight-unit polyethylene glycol (PEG8) spacer serves multiple crucial functions:
-
Increased Solubility: The hydrophilic nature of the PEG linker significantly enhances the aqueous solubility of the crosslinker and the final bioconjugate. This is particularly beneficial when conjugating hydrophobic payloads.
-
Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG spacer helps to prevent aggregation, a common issue in bioconjugation.
-
Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and a longer circulation half-life in vivo.
-
Steric Optimization: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the protein.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the reactions of the functional moieties of this compound.
| Parameter | NHS Ester Reaction with Primary Amines | References |
| Optimal pH Range | 7.2 - 8.5 | [] |
| Reaction Time | 30 - 120 minutes at room temperature or 4°C | [] |
| Competing Reaction | Hydrolysis of the NHS ester, which increases with pH. | |
| Bond Formed | Stable amide bond | [] |
| Bond Stability | Irreversible under physiological conditions | [] |
| Parameter | Bis-sulfone Reaction with Thiols (from reduced disulfides) | References |
| Pre-requisite | Reduction of a disulfide bond to expose two free thiol groups. | |
| Reaction Type | Bis-alkylation | [2][3] |
| Bond Formed | Stable, three-carbon thioether bridge | [1][2][3] |
| Bond Stability | Highly stable in plasma, resistant to thioether exchange. | [5][6] |
| Key Advantage | Site-specific conjugation and maintenance of protein structure. | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical two-step conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) to an antibody using this compound.
Materials and Reagents
-
Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Payload with a primary amine for NHS ester reaction
-
TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM in water)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.2-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)
Step 1: Conjugation of Payload to this compound
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Dissolve the amine-containing payload in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the this compound and the payload at a desired molar ratio (e.g., 1:1.2).
-
Add reaction buffer (pH 8.0-8.5) to achieve a final concentration suitable for the reaction.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.
-
-
Monitoring and Purification (Optional but Recommended):
-
Monitor the reaction progress by LC-MS to confirm the formation of the bis-sulfone-PEG8-payload conjugate.
-
If necessary, purify the conjugate from unreacted payload and crosslinker using reverse-phase HPLC.
-
Step 2: Conjugation of the Bis-sulfone-functionalized Payload to the Antibody
-
Antibody Reduction:
-
To the antibody solution, add TCEP solution to a final concentration that provides a 2-5 molar excess over the antibody.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or buffer exchange into a degassed reaction buffer (e.g., PBS, pH 7.2).
-
-
Conjugation Reaction:
-
Immediately add the purified bis-sulfone-PEG8-payload conjugate from Step 1 to the reduced antibody solution. A molar excess of the conjugate (e.g., 5-10 fold) is typically used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
(Optional) Quench any unreacted bis-sulfone groups by adding a thiol-containing molecule like N-acetylcysteine.
-
-
Purification:
-
Remove excess unreacted conjugate and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The final antibody-drug conjugate should be stored in a suitable buffer at 4°C or frozen at -80°C for long-term storage.
-
Characterization of the Final Conjugate
-
Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody using techniques such as:
-
UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody.
-
Hydrophobic Interaction Chromatography (HIC): To separate species with different numbers of conjugated payloads.
-
Mass Spectrometry (LC-MS): To determine the mass of the intact conjugate or its subunits (light and heavy chains).[][11][12]
-
-
Confirmation of Conjugation Site: Use peptide mapping (LC-MS/MS) to confirm that the conjugation has occurred at the intended cysteine residues.
-
Biological Activity: Perform in vitro assays to confirm that the biological activity of the antibody (e.g., antigen binding) is retained after conjugation.
Visualizations
Signaling Pathways and Mechanisms
References
- 1. lifesciences.vn [lifesciences.vn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Bioconjugation Chemistry of Bis-Sulfone Linkers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioconjugation chemistry of bis-sulfone linkers, a class of reagents increasingly utilized in the development of stable and homogeneous bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the core chemistry, experimental protocols, quantitative data, and relevant biological pathways associated with the application of bis-sulfone linkers.
Core Principles of Bis-Sulfone Bioconjugation
Bis-sulfone linkers are bifunctional reagents designed for the site-specific and covalent modification of proteins, primarily by re-bridging reduced disulfide bonds.[1][2] This strategy offers a significant advantage over stochastic conjugation methods that target lysine (B10760008) residues, as it leads to more homogeneous products with a defined drug-to-antibody ratio (DAR).[3][4]
The core structure of a bis-sulfone linker features two sulfone groups, which act as latent Michael acceptors.[5] The bioconjugation process is a two-step procedure involving the reduction of a native disulfide bond within a protein, followed by the sequential bis-alkylation of the resulting free thiols by the bis-sulfone reagent.[2][6] This re-forms a stable, three-carbon thioether bridge, effectively replacing the disulfide bond while incorporating a payload or other molecule of interest.[2]
Mechanism of Action
The reaction proceeds via a sequential Michael addition and elimination mechanism. Under neutral to slightly basic conditions, one of the sulfonyl groups of the bis-sulfone reagent is eliminated, forming a reactive mono-sulfone Michael acceptor.[5] One of the free thiols from the reduced disulfide bond then attacks the α,β-unsaturated system in a Michael addition. Subsequently, the second thiol reacts in an intramolecular fashion to displace the second sulfonyl group, resulting in a stable three-carbon bridge.[7]
Figure 1: General workflow of disulfide re-bridging using a bis-sulfone linker.
Quantitative Data on Bis-Sulfone Conjugation
The efficiency of bis-sulfone conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The reaction is generally favored at neutral to slightly basic pH and elevated temperatures.
| Parameter | Condition | Observation | Reference(s) |
| pH | pH 6.0 - 7.5 | Slightly acidic to neutral pH is recommended to balance thiol reactivity and minimize hydrolysis of the linker. | [1] |
| pH > 8.0 | Increased rate of linker hydrolysis. | [1] | |
| Temperature | Room Temperature to 37°C | Increasing the temperature from room temperature to 37°C can enhance the rate of conjugation. | [8] |
| Reaction Time | 1 - 12 hours | Reaction times can vary depending on the specific protein and linker, with some conjugations reaching completion within an hour, while others may require overnight incubation. | [4][8] |
| Molar Excess of Linker | 1.3 to 10-fold | A molar excess of the bis-sulfone linker is typically used to drive the reaction to completion. | [4][9] |
| Yield | Quantitative | With optimized conditions, near-quantitative conversion to the conjugated product can be achieved. | [4][10] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key steps in the preparation and characterization of bioconjugates using bis-sulfone linkers.
Synthesis of a Representative Bis-Sulfone Linker
A common precursor for many bis-sulfone linkers is 4-(2,2-bis((p-tolylsulfonyl)methyl)acetyl)benzoic acid. While numerous variations exist, the synthesis generally involves the reaction of a starting material like 4-acetylbenzoic acid.
Representative Synthesis of a Bis-Sulfone Precursor:
The synthesis of 4-(2,2-bis((p-tolylsulfonyl)methyl)acetyl)benzoic acid can be achieved through the reaction of 4-acetylbenzoic acid with p-toluenesulfinic acid and formaldehyde (B43269) in the presence of a base. Further modifications, such as PEGylation, can be introduced to enhance solubility and other properties.
Antibody Disulfide Bond Reduction
The selective reduction of interchain disulfide bonds is a critical first step. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) are commonly used reducing agents.
Protocol for Antibody Reduction with TCEP:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Add a 1.5 to 2-fold molar excess of TCEP to the antibody solution.[9]
-
Incubate the reaction mixture at 37°C for 1-2 hours.[9]
-
If necessary, remove excess TCEP using a desalting column.
Figure 2: Experimental workflow for antibody disulfide bond reduction.
Conjugation with Bis-Sulfone Linker
Protocol for Antibody Conjugation:
-
Dissolve the bis-sulfone linker in an organic solvent like DMSO to prepare a stock solution.[9]
-
Add a 1.3 to 2-fold molar excess of the bis-sulfone linker stock solution to the reduced antibody solution.[9]
-
Incubate the reaction at room temperature or 37°C for 1 hour.[9]
-
Optionally, quench any unreacted thiols by adding a molar excess of a quenching agent like N-ethylmaleimide.[9]
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted linker, payload, and any aggregated protein. Protein A affinity chromatography and Hydrophobic Interaction Chromatography (HIC) are common methods.
Protocol for Purification using Protein A Affinity Chromatography:
-
Equilibrate the Protein A column with a binding buffer (e.g., PBS, pH 7.4).
-
Load the conjugation reaction mixture onto the column.
-
Wash the column with binding buffer to remove unbound material.
-
Elute the ADC using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).[11]
Protocol for Purification using Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the HIC column with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[12]
-
Adjust the ADC sample to the same high-salt concentration.
-
Load the sample onto the column.
-
Elute the ADC species using a decreasing salt gradient. Different DAR species will elute at different salt concentrations due to their varying hydrophobicity.[12][13]
Figure 3: Common purification workflows for ADCs.
Characterization of the Antibody-Drug Conjugate
Characterization is performed to determine the drug-to-antibody ratio (DAR), purity, and stability of the ADC.
Protocol for DAR Determination by HIC-HPLC:
-
Utilize an HPLC system with a HIC column (e.g., Tosoh Bio Butyl-NPR).[14]
-
Employ a mobile phase system consisting of a high-salt buffer (Mobile Phase A: e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4, pH 6.0) and a low-salt buffer (Mobile Phase B: e.g., 25 mM NaH2PO4, pH 6.0 with 25% isopropanol).[14]
-
Run a gradient from high to low salt concentration to elute the different DAR species.
-
Monitor the absorbance at 280 nm. The area under each peak corresponds to the relative abundance of each DAR species.
Protocol for DAR Determination by LC-MS:
-
Perform liquid chromatography to separate the ADC species.
-
Analyze the eluent by mass spectrometry to determine the mass of the intact ADC or its subunits (light chain and heavy chain).[15][16]
-
The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, provides the number of conjugated drugs.[17]
-
Deconvolution of the mass spectra allows for the determination of the distribution of different DAR species.[15]
Relevant Signaling Pathways in ADC Therapy
ADCs developed with bis-sulfone linkers often target cell surface receptors that are overexpressed on cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Understanding the signaling pathways associated with these target receptors is crucial for rational drug design.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers.[18] HER2 has no known ligand and is activated through heterodimerization with other ligand-bound ErbB family members.[19] This leads to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[3][18]
Figure 4: Simplified HER2 signaling pathway.
CD22 Signaling in B-Cells
CD22 is a B-cell restricted transmembrane protein that modulates B-cell receptor (BCR) signaling.[20][21] It is a target for ADCs in the treatment of B-cell malignancies. Upon BCR activation, CD22 is phosphorylated, leading to the recruitment of the phosphatase SHP-1, which in turn dampens the BCR signal and prevents B-cell hyperactivation.[22]
Figure 5: Simplified CD22 signaling pathway in B-cells.
Trop-2 Signaling Pathway
Trop-2 (trophoblast cell surface antigen 2) is a transmembrane glycoprotein (B1211001) overexpressed in various epithelial cancers, including triple-negative breast cancer.[23][24] Trop-2 is involved in multiple signaling pathways that regulate cell proliferation, invasion, and metastasis. It can act as a calcium signal transducer and can also activate the MAPK and PI3K/Akt pathways.[25][26]
Figure 6: Simplified Trop-2 signaling pathways.
Mechanism of Action of MMAE
Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs. Once released inside the target cell, MMAE binds to tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Figure 7: Mechanism of action of the cytotoxic payload MMAE.
Conclusion
Bis-sulfone linkers represent a robust and efficient technology for the site-specific conjugation of proteins. Their ability to re-bridge disulfide bonds leads to the formation of stable and homogeneous bioconjugates with well-defined stoichiometry. This makes them particularly valuable for the development of next-generation antibody-drug conjugates with improved therapeutic indices. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and comprehensive characterization are paramount to the successful application of this powerful bioconjugation strategy.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. academic.oup.com [academic.oup.com]
- 3. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Purification of Therapeutic Antibodies by Protein A Affinity Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. sysy.com [sysy.com]
- 12. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellmosaic.com [cellmosaic.com]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciex.com [sciex.com]
- 16. sciex.com [sciex.com]
- 17. addgene.org [addgene.org]
- 18. researchgate.net [researchgate.net]
- 19. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CD22 - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. STALing B cell responses with CD22 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. An assembly of TROP2-mediated signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
The Core Functionality of NHS Esters in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, antibodies, nucleic acids, and other biomolecules. Their widespread use in research, diagnostics, and drug development, particularly in the creation of antibody-drug conjugates (ADCs), stems from their reactivity, selectivity, and the stability of the resulting amide bond. This technical guide provides a comprehensive overview of the functionality of the NHS ester group, including its reaction mechanism, factors influencing its efficiency, quantitative data for reaction optimization, and detailed experimental protocols.
The Chemistry of NHS Ester Bioconjugation
The fundamental reaction of an NHS ester is a nucleophilic acyl substitution with a primary amine (-NH₂). This reaction is highly efficient and selective for primary amines, which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1]
The reaction proceeds under mild, near-physiological conditions, typically at a pH of 7.2 to 8.5.[2] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable, covalent amide bond.[3]
A critical competing reaction is the hydrolysis of the NHS ester by water. The rate of hydrolysis increases significantly with pH.[4] Therefore, optimizing the pH is a crucial step in any NHS ester conjugation protocol to maximize the yield of the desired bioconjugate while minimizing the loss of the reactive ester to hydrolysis.
Key Reaction Parameters and Their Effects
| Parameter | Effect on Conjugation | Recommendations and Considerations |
| pH | The reaction rate with primary amines increases with pH as more amines are deprotonated. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[2] | The optimal pH is a compromise, typically between 7.2 and 9.0, with pH 8.3-8.5 being a common starting point for many protein labeling reactions.[5] |
| Temperature | Higher temperatures increase the rate of both the desired conjugation reaction and the competing hydrolysis reaction. | Reactions are often performed at room temperature for 1-4 hours or at 4°C overnight to balance reaction rate and stability of the biomolecule.[5] |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester, reducing conjugation efficiency.[4] | Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[5] |
| Solvent for NHS Ester | Many NHS esters have poor aqueous solubility and must be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction mixture. | Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.[5] It is critical to use high-purity, amine-free solvents. |
Quantitative Data on NHS Ester Stability
The stability of the NHS ester is paramount for successful conjugation. The following table summarizes the half-life of a typical NHS ester at various pH values, highlighting the importance of timely execution of the conjugation reaction, especially at higher pH.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Room Temperature | Minutes |
Optimizing the Degree of Labeling
The degree of labeling (DOL), or the average number of attached molecules per biomolecule, is a critical parameter that can significantly impact the functionality of the resulting conjugate. A higher DOL is not always better, as over-labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching in the case of fluorescent dyes.[6] The DOL is primarily controlled by the molar ratio of the NHS ester to the biomolecule.
Effect of Molar Ratio and Protein Concentration on Degree of Labeling
| Protein Concentration | Recommended Molar Excess of NHS Ester | Expected Outcome |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling, requiring a lower molar excess of the NHS ester.[7] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling. A 15- to 20-fold molar excess is often optimal for conjugating a fluorescent dye to an antibody.[8] |
| < 1 mg/mL | 20-50 fold | A higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[7] |
Note: These are general guidelines, and the optimal molar ratio should be determined empirically for each specific biomolecule and labeling reagent.
Experimental Protocols
The following are detailed methodologies for common NHS ester bioconjugation applications.
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general workflow for conjugating an NHS ester to a protein, such as an antibody.
Materials:
-
Protein to be labeled (in an amine-free buffer like PBS)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., desalting column, size-exclusion chromatography column)
Methodology:
-
Prepare the Protein Solution:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[5]
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. This solution should be prepared immediately before use.[1]
-
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (refer to the table in Section 2).
-
Slowly add the NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[5]
-
-
Quench the Reaction:
-
Add the Quenching Reagent to a final concentration of 50-100 mM to react with any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.[1]
-
-
Purify the Conjugate:
-
Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.
-
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label.[9]
-
Further characterization can be performed using techniques such as mass spectrometry, HPLC, and functional assays.
-
Protocol 2: Labeling an Amino-Modified Oligonucleotide
This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification.
Materials:
-
Amino-modified oligonucleotide
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0
-
Purification supplies (e.g., ethanol (B145695), sodium acetate (B1210297) for precipitation, or an appropriate chromatography column)
Methodology:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a concentration of, for example, 1-5 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
As described in Protocol 1, prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF.
-
-
Perform the Conjugation Reaction:
-
Add a 10-50 fold molar excess of the NHS ester solution to the oligonucleotide solution.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light if necessary.
-
-
Purify the Conjugate:
-
The labeled oligonucleotide can be purified by ethanol precipitation to remove unreacted NHS ester and byproducts. Alternatively, chromatographic methods such as HPLC can be used for higher purity.
-
-
Characterize the Conjugate:
-
Confirm successful conjugation using techniques like mass spectrometry or by observing a shift in the retention time on an appropriate HPLC column.
-
Visualizing Key Processes in Bioconjugation
Diagrams are powerful tools for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the NHS ester reaction mechanism, a typical experimental workflow, and a relevant signaling pathway.
NHS Ester Reaction Mechanism
This diagram illustrates the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond.
Caption: NHS ester reaction with a primary amine.
Experimental Workflow for Bioconjugation
This diagram outlines the logical steps involved in a typical bioconjugation experiment using an NHS ester.
Caption: A typical bioconjugation workflow.
Signaling Pathway: Mechanism of Action of Trastuzumab Emtansine (T-DM1)
Antibody-drug conjugates (ADCs) are a powerful class of therapeutics, and their synthesis often involves NHS ester chemistry to link the cytotoxic drug to the antibody. This diagram illustrates the mechanism of action of Trastuzumab emtansine (T-DM1), an ADC used to treat HER2-positive breast cancer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. abberior.rocks [abberior.rocks]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Degree of labeling (DOL) step by step [abberior.rocks]
Site-Specific Protein Modification: A Technical Guide to Bis-sulfone-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a cornerstone of modern biotechnology and therapeutic development. The ability to attach moieties such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cytotoxic drugs to a specific location on a protein offers unparalleled control over its biological activity, pharmacokinetics, and therapeutic efficacy. This technical guide provides an in-depth overview of a bifunctional reagent, Bis-sulfone-PEG8-NHS Ester, designed for site-specific protein modification. This reagent uniquely combines two powerful chemistries: the selective re-bridging of native disulfide bonds by a bis-sulfone group and the covalent modification of primary amines via an N-hydroxysuccinimide (NHS) ester.
The bis-sulfone component allows for the targeted modification of proteins containing accessible disulfide bonds, such as antibodies and their fragments, by re-establishing a covalent linkage between the two cysteine residues after mild reduction. This maintains the structural integrity of the protein while introducing a point of attachment. The NHS ester provides a means to conjugate this entire construct to another molecule bearing a primary amine, such as a therapeutic agent or a detection label. The integrated PEG8 linker enhances solubility and can improve the pharmacokinetic properties of the final conjugate.
This guide will delve into the reaction mechanism, provide detailed experimental protocols, present available quantitative data on the efficiency of similar modifications, and offer visual representations of the key processes involved.
Reaction Mechanism and Specificity
The utility of this compound lies in its dual reactivity, enabling a two-stage conjugation strategy.
1. Disulfide Re-bridging with Bis-sulfone:
The core of the site-specific modification is the reaction of the bis-sulfone moiety with a reduced disulfide bond. This process involves the following key steps:
-
Mild Reduction: An accessible disulfide bond within the target protein is first gently reduced to yield two free sulfhydryl (thiol) groups. This is typically achieved using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).
-
In Situ Formation of a Michael Acceptor: The bis-sulfone is a bis-alkylating agent. In solution, it can undergo an elimination reaction to form a highly reactive vinyl sulfone (a Michael acceptor).
-
Sequential Thiol Addition: The two resulting cysteine thiols then sequentially attack the vinyl sulfone through a Michael addition reaction. This results in the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.
This re-bridging strategy is highly specific for the paired cysteine residues of a former disulfide bond, thus ensuring a homogenous modification at a defined site.
2. Amine Modification with NHS Ester:
The NHS ester end of the reagent provides a reactive handle for conjugation to molecules containing primary amines (-NH2), such as lysine (B10760008) residues on another protein, amine-functionalized small molecules, or linkers. The reaction proceeds via nucleophilic attack of the amine on the ester, forming a stable amide bond and releasing N-hydroxysuccinimide.
dot
A diagram illustrating the dual reaction mechanism of this compound.
Quantitative Data on Modification Efficiency
Achieving a high degree of conversion and a well-defined drug-to-antibody ratio (DAR) is critical in the development of protein conjugates, particularly for antibody-drug conjugates (ADCs). While specific quantitative data for this compound is not extensively tabulated in the literature, studies on analogous bis-sulfone reagents for disulfide re-bridging of antibodies have demonstrated high efficiency.
| Reagent Type | Protein | Achieved DAR/Conversion | Reference |
| Bis-sulfone-MMAE | Trastuzumab (Antibody) | 78% conversion to DAR 4 | [1][2] |
| PEG-bis-sulfone | Fab Fragments | Essentially quantitative conjugation | [3] |
| Bis-sulfone trehalose (B1683222) polymer | Herceptin (Antibody) & Fab | Quantitative conversion | [4] |
| Bis-sulfone-PEG24-MMAE | Antibody | Efficacious ADCs with DARs of 4 and 8 | [5] |
This table summarizes the reported efficiencies for similar bis-sulfone reagents.
It is important to note that the efficiency of the NHS ester reaction is dependent on factors such as pH, concentration of reactants, and the accessibility of the amine group.[6][7]
Experimental Protocols
The following protocols provide a general framework for the site-specific modification of a protein using this compound. Optimization may be required for specific proteins and conjugating molecules.
Protocol 1: Site-Specific Labeling of a Protein with this compound
This protocol describes the re-bridging of a disulfide bond on a target protein (e.g., an antibody) with the bis-sulfone moiety of the reagent.
Materials:
-
Target protein with an accessible disulfide bond (e.g., IgG antibody)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange it into PBS using a desalting column.
-
-
Disulfide Bond Reduction:
-
Prepare a fresh solution of TCEP in the Reaction Buffer.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the dissolved this compound to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted reagent and TCEP using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and the integrity of the re-bridged protein using SDS-PAGE (under both reducing and non-reducing conditions) and mass spectrometry.
-
Protocol 2: Conjugation of an Amine-Containing Molecule to the NHS Ester-Activated Protein
This protocol outlines the second step, where an amine-containing molecule is conjugated to the NHS ester group of the modified protein from Protocol 1.
Materials:
-
NHS Ester-activated protein (from Protocol 1)
-
Amine-containing molecule (e.g., a drug, a fluorescent dye)
-
Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3-8.5) or PBS (pH 7.4)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMF or DMSO (if needed for the amine-containing molecule)
-
Desalting or chromatography columns for purification
Procedure:
-
Reactant Preparation:
-
The NHS Ester-activated protein should be in a suitable reaction buffer (pH 7.4-8.5).
-
Dissolve the amine-containing molecule in the Reaction Buffer. If solubility is an issue, dissolve it in a minimal amount of anhydrous DMF or DMSO first.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the amine-containing molecule to the NHS Ester-activated protein solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation, protected from light if using a fluorescent dye.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final conjugate from excess quenching reagent and unreacted molecules using an appropriate method, such as desalting columns, dialysis, or chromatography (e.g., size-exclusion or hydrophobic interaction chromatography).
-
-
Characterization:
-
Analyze the final conjugate to determine the degree of labeling and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography.
-
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the logical steps for the site-specific modification of a protein using this compound.
dot
A flowchart of the experimental workflow for protein modification.
Conclusion
This compound is a powerful and versatile reagent for the site-specific modification of proteins. By leveraging the specific reactivity of bis-sulfones towards reduced disulfide bonds and the well-established chemistry of NHS esters for amine conjugation, researchers can generate highly homogenous and well-defined protein conjugates. This level of control is paramount for the development of next-generation protein therapeutics, diagnostic tools, and research reagents. The protocols and information provided in this guide offer a solid foundation for the successful application of this technology.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Comparative binding of disulfide-bridged PEG-Fabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. lumiprobe.com [lumiprobe.com]
- 7. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to Cysteine-Selective Bioconjugation Reagents
Introduction
Cysteine bioconjugation is a cornerstone technique in chemical biology, drug development, and materials science, enabling the precise modification of proteins and peptides.[1][2] Among the 20 canonical amino acids, cysteine is a prime target for selective modification due to the unique nucleophilicity of its thiol (sulfhydryl) side chain and its relatively low abundance in most proteins.[1][2] This selectivity allows for the attachment of various molecular payloads—such as fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), or polymers like PEG—to specific sites on a biomolecule, preserving its structural and functional integrity.[1][2][]
This guide provides a comprehensive overview of the major classes of cysteine-selective bioconjugation reagents, their mechanisms of action, quantitative kinetic data, and detailed experimental protocols.
Major Classes of Cysteine-Selective Reagents
The most established and widely used reagents for cysteine modification fall into three main categories: maleimides, haloacetamides, and pyridyl disulfides. Each class offers distinct advantages and is suited for different applications based on the desired stability and reaction conditions.
Maleimides are highly popular reagents that react with thiols via a Michael addition mechanism, forming a stable thioether bond.[][4] The reaction is rapid and highly selective for sulfhydryl groups at a neutral pH range of 6.5-7.5.[5][6]
Mechanism of Action: The reaction proceeds through a nucleophilic attack of the cysteine thiolate anion on one of the double-bonded carbons of the maleimide (B117702) ring.[][4]
Caption: Mechanism of Maleimide-Thiol Conjugation.
Advantages:
-
High Selectivity: Extremely selective for thiols at pH 6.5-7.5.[6]
-
Fast Kinetics: The reaction is typically rapid, often reaching completion within hours at room temperature.[1][2]
-
Commercially Available: A wide variety of maleimide-functionalized reagents are commercially available.[1]
Disadvantages & Mitigation: The primary drawback of the maleimide-cysteine linkage (a thiosuccinimide adduct) is its potential instability. It can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in plasma.[7] Additionally, the thiosuccinimide ring can be hydrolyzed, which, while making the linkage irreversible, results in a mixture of isomers.[8][9] For conjugates with an N-terminal cysteine, the succinimide (B58015) can rearrange into a stable six-membered thiazine (B8601807), which can complicate purification and characterization.[4][10]
To address stability issues, "next-generation" maleimides have been developed. These include self-hydrolyzing maleimides that rapidly and controllably open the thiosuccinimide ring to form a stable, irreversible product, and N-aryl maleimides which enhance stability.[8][11]
Iodoacetamides are classic alkylating agents that react with cysteine thiols via an SN2 reaction to form a stable thioether bond.[12]
Mechanism of Action: The cysteine thiolate acts as a nucleophile, attacking the carbon atom bonded to the iodine and displacing it to form a stable C-S bond.
References
- 1. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 4. bachem.com [bachem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and robust cysteine bioconjugation with vinylheteroarenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02722K [pubs.rsc.org]
- 12. Iodoacetamide - Wikipedia [en.wikipedia.org]
The Lazarus Bond: A Technical Guide to the Chemical Principles of Disulfide Bond Rebridging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds, the covalent linkages between two cysteine residues, are critical for maintaining the structural integrity and biological activity of many proteins. In the realm of therapeutic protein engineering, particularly in the development of antibody-drug conjugates (ADCs), the ability to selectively cleave and reform these bonds offers a powerful tool for site-specific conjugation. This process, known as disulfide bond rebridging, allows for the attachment of payloads, such as cytotoxic drugs, to an antibody in a controlled and homogenous manner, leading to improved therapeutic efficacy and safety profiles. This technical guide delves into the core chemical principles of disulfide bond rebridging, providing a comprehensive overview of the reaction mechanisms, experimental protocols, and analytical techniques that underpin this innovative bioconjugation strategy.
Core Chemical Principles
The fundamental principle of disulfide bond rebridging involves a two-step process: the selective reduction of a native disulfide bond to yield two free thiol groups, followed by the introduction of a bifunctional reagent that covalently links these thiols, thereby "rebridging" the connection.
Disulfide Bond Reduction
The initial and critical step is the selective reduction of the disulfide bond. This is typically achieved using mild reducing agents that can cleave the S-S bond without denaturing the protein. The most commonly used reducing agent for this purpose is Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is favored due to its high selectivity for disulfides, its efficacy over a broad pH range, and its resistance to air oxidation.[1][2] Another common reducing agent is dithiothreitol (B142953) (DTT).[3]
The reduction reaction transforms the disulfide bridge into two nucleophilic thiol groups, which are then available for reaction with a rebridging agent.
Thiol-Disulfide Exchange: The Underlying Mechanism
The chemistry of both the reduction and the subsequent rebridging is governed by the principles of thiol-disulfide exchange. This is a nucleophilic substitution (SN2) reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond.[4] This leads to the formation of a new disulfide bond and the release of a new thiolate. This dynamic equilibrium is central to the formation and rearrangement of disulfide bonds in proteins.
Rebridging Chemistries
Several classes of reagents have been developed to efficiently rebridge the newly formed thiols. These reagents are designed to be bis-reactive, meaning they can form covalent bonds with both cysteine residues. The choice of rebridging chemistry can influence the stability, homogeneity, and overall properties of the final conjugate.
Bis-sulfone reagents were among the first to be developed for disulfide rebridging.[5] The reaction mechanism involves the in-situ formation of a reactive monosulfone Michael acceptor upon elimination of a leaving group.[6] The two cysteine thiols then sequentially react with this intermediate via a Michael addition and an elimination-addition sequence, resulting in a stable three-carbon bridge.[6][7]
Next-generation maleimides, such as dibromomaleimides and dithiophenolmaleimides, offer a highly efficient method for disulfide rebridging.[8][9][10][11][12][13] These reagents react rapidly with the two thiols to form a stable thioether linkage.[9][11] Dithiophenolmaleimides have the advantage of being usable in an in situ protocol where reduction and rebridging occur simultaneously, minimizing the risk of protein unfolding or aggregation.[3]
Pyridazinedione-based reagents represent another effective class of disulfide bridging molecules.[14][15] Dibromopyridazinediones react specifically with the two cysteine thiols to form stable bioconjugates.[16] An innovative development in this class is the creation of "2-in-1" reagents that incorporate both a reducing agent (like a TCEP derivative) and the pyridazinedione scaffold in a single molecule.[17] This approach minimizes the time the thiols are exposed, thereby reducing the potential for side reactions like disulfide scrambling.[17][18]
Quantitative Data on Disulfide Bond Rebridging
The efficiency and outcome of disulfide bond rebridging can be quantified through various analytical methods. The following tables summarize key quantitative data from the literature.
| Reagent Class | Antibody/Protein | Achieved DAR | Conversion/Yield | Reference |
| Bis-sulfone | Trastuzumab | 4 | 78% conversion to DAR 4 | [4][19][20][21] |
| Next-Generation Maleimide | Trastuzumab | 1, 2, 3, and 4 | >90% re-bridged disulfide bonds | [11] |
| Pyridazinedione | Trastuzumab | 4 | Homogeneous DAR 4 conjugates | [15] |
DAR: Drug-to-Antibody Ratio
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of disulfide bond rebridging strategies.
General Protocol for Antibody Disulfide Bond Reduction with TCEP
This protocol outlines the steps for the selective reduction of interchain disulfide bonds in an IgG1 antibody.
-
Buffer Exchange: The antibody is first buffer-exchanged into a suitable reaction buffer, typically a phosphate (B84403) or borate (B1201080) buffer at a pH between 6.0 and 8.0.
-
TCEP Preparation: A fresh stock solution of TCEP is prepared in the reaction buffer.
-
Reduction Reaction: TCEP is added to the antibody solution to a final concentration of 1-5 mM. The reaction is incubated at room temperature or 37°C for 1-2 hours.[10][22]
-
TCEP Removal: The excess TCEP is removed using a desalting column or tangential flow filtration to prevent interference with the subsequent rebridging step.[23]
Protocol for Disulfide Rebridging with Next-Generation Maleimides (In Situ Method)
This protocol describes a one-pot reduction and rebridging reaction.
-
Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., borate buffer, pH 8.0).
-
Reagent Preparation: The NGM reagent is dissolved in an organic co-solvent like DMF.
-
In Situ Reaction: The NGM solution is added to the antibody solution, followed immediately by the addition of TCEP. The reaction mixture is incubated at 37°C for 2 hours.[10]
-
Purification: The resulting conjugate is purified by ultrafiltration to remove excess reagents.
Protocol for Characterization by Hydrophobic Interaction Chromatography (HIC)
HIC is a key analytical technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[24][25][26]
-
Sample Preparation: The ADC sample is diluted in a high-salt mobile phase (e.g., containing 1M ammonium (B1175870) sulfate).
-
Chromatographic Separation: The sample is injected onto a HIC column. A decreasing salt gradient is used to elute the different ADC species, with higher DAR species being more hydrophobic and thus eluting later.
-
Data Analysis: The peak areas of the different species are integrated to calculate the relative abundance of each and the weighted average DAR.[24]
Visualization of Key Processes
Chemical Reaction Mechanisms
Caption: General workflow for disulfide bond rebridging, involving reduction followed by conjugation with a bifunctional reagent.
Caption: Reaction mechanism for disulfide rebridging using bis-sulfone reagents, proceeding through a Michael acceptor intermediate.
Caption: Rebridging mechanism of next-generation maleimides, forming a stable thioether bridge.
Signaling Pathways Involving Disulfide Dynamics
Disulfide bond dynamics are not only relevant in the context of bioconjugation but also play a crucial role in cellular signaling. The thioredoxin (Trx) system and Protein Disulfide Isomerase (PDI) are key players in regulating these processes.
Caption: The thioredoxin system maintains cellular redox homeostasis through a cycle of reduction and oxidation.[27][28][29]
Caption: Protein Disulfide Isomerase (PDI) catalyzes disulfide bond formation in the endoplasmic reticulum, a key step in protein folding.[30][31][32][33][34]
Conclusion
Disulfide bond rebridging has emerged as a robust and versatile strategy for the site-specific modification of proteins, with significant implications for the development of next-generation biotherapeutics. By understanding the fundamental chemical principles of disulfide reduction, thiol-disulfide exchange, and the reaction mechanisms of various rebridging reagents, researchers can effectively design and implement conjugation strategies to produce homogenous and stable protein conjugates. The continued development of novel rebridging chemistries and a deeper understanding of the interplay between disulfide dynamics and cellular signaling will undoubtedly pave the way for new and improved therapeutic interventions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 11. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging | Semantic Scholar [semanticscholar.org]
- 13. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 14. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00788D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Next-generation disulfide stapling: reduction and functional re-bridging all in one - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. dynamic-biosensors.com [dynamic-biosensors.com]
- 23. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 24. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 25. agilent.com [agilent.com]
- 26. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The thioredoxin system: Balancing redox responses in immune cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thioredoxin and Thioredoxin Target Proteins: From Molecular Mechanisms to Functional Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Thioredoxin System of Mammalian Cells and Its Modulators [mdpi.com]
- 30. Protein disulfide isomerase in redox cell signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benthamdirect.com [benthamdirect.com]
- 32. Protein disulfide isomerases: Redox connections in and out of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 34. researchgate.net [researchgate.net]
Navigating the Properties of Bis-sulfone-PEG8-NHS Ester: A Technical Guide to Solubility and Stability
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of Bis-sulfone-PEG8-NHS Ester. This document provides an in-depth overview of the compound's key characteristics, detailed experimental protocols for its handling and analysis, and visual diagrams to illustrate critical pathways and workflows.
Introduction
This compound is a valuable reagent in bioconjugation and pharmaceutical development. It features a bis-sulfone group, which can selectively react with thiols of reduced disulfide bonds, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG8), and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2] The PEG spacer is incorporated to enhance the water solubility of the molecule.[][4][] Understanding the solubility and stability of this reagent is paramount for its effective use in creating stable bioconjugates.
While specific quantitative solubility and stability data for this compound is not extensively published, this guide synthesizes information based on the well-documented behavior of its constituent chemical moieties: bis-sulfones, PEGs, and NHS esters.
Solubility Profile
The solubility of this compound is dictated by its composite structure. The bis-sulfone component contributes to its reactivity, while the PEG8 chain significantly influences its solubility profile, particularly in aqueous media.
Table 1: Qualitative Solubility of Bis-sulfone-PEG-NHS Ester Analogs
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][7][8] |
| Dimethylformamide (DMF) | Soluble | [6][7][8] |
| Dichloromethane (DCM) | Soluble | [6][7][8] |
| Chloroform | Soluble | [6][8] |
| Tetrahydrofuran (THF) | Soluble | [6][8] |
| Water | The PEG chain enhances solubility in aqueous solutions.[][4][] However, due to the hydrophobic nature of the bis-sulfone and NHS ester groups, complete solubility in aqueous buffers may require initial dissolution in a water-miscible organic solvent. |
Stability Characteristics
The stability of this compound is primarily governed by the reactivity of the NHS ester group, which is susceptible to hydrolysis. This hydrolysis is a critical factor to control for successful conjugation reactions.
Table 2: Factors Influencing the Stability of NHS Esters
| Factor | Effect on Stability | Recommendations | Reference |
| pH | The rate of hydrolysis increases significantly with pH. NHS esters are relatively stable at acidic pH but hydrolyze rapidly in neutral to basic conditions. | For reactions with primary amines, a pH range of 7.2-8.5 is optimal for the reaction, representing a compromise between reactivity and hydrolysis.[9][10] A pH of 8.3-8.5 is often cited as optimal for NHS ester labeling.[10][11] | [9][10][12][13] |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Reactions can be performed at room temperature for shorter durations (30-60 minutes) or at 4°C or on ice for longer periods (2 hours to overnight) to minimize hydrolysis.[9][10][14][15] | [9][10] |
| Moisture | NHS esters are highly sensitive to moisture and will hydrolyze upon exposure. | Store the reagent desiccated at -20°C.[14][15][16] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[14][15][16] | [14][15][16] |
| Buffer Composition | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | Use amine-free buffers such as phosphate (B84403), carbonate/bicarbonate, HEPES, or borate (B1201080) buffers.[9][12][14][15][16] | [9][12][14][15][16] |
Table 3: Half-life of NHS Esters at Different pH and Temperatures
| pH | Temperature (°C) | Half-life | Reference |
| 7.0 | 0 | 4 - 5 hours | [9] |
| 8.6 | 4 | 10 minutes | [9] |
| 7.0 | Ambient | ~7 hours | [13] |
| 9.0 | Ambient | Minutes | [13] |
Experimental Protocols
Protocol for Determining Solubility
This protocol provides a general method for determining the qualitative and semi-quantitative solubility of this compound.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, water, PBS)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear microcentrifuge tube.
-
Solvent Addition: Add a defined volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the compound is soluble at that concentration.
-
Incremental Solvent Addition (for semi-quantitative analysis): If the compound is not fully dissolved, add additional aliquots of the solvent (e.g., 100 µL at a time), vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.
-
Centrifugation: If undissolved solid remains, centrifuge the tube to pellet the solid and confirm its presence.
Protocol for Assessing NHS Ester Stability via Hydrolysis
This protocol allows for the assessment of the stability of the NHS ester by monitoring its hydrolysis, which releases N-hydroxysuccinimide (NHS). The released NHS can be quantified spectrophotometrically.[12][17]
Materials:
-
This compound
-
Amine-free buffer at the desired pH (e.g., phosphate buffer at pH 7.0 and 8.5)[12]
-
0.5-1.0 N NaOH[12]
-
Quartz cuvettes[13]
-
UV-Vis Spectrophotometer[13]
-
DMSO or DMF (if needed for initial dissolution)[12]
Procedure:
-
Reagent Preparation: Prepare a solution of this compound in the chosen amine-free buffer. If necessary, first dissolve the compound in a minimal amount of DMSO or DMF and then dilute with the buffer.[12][16] Prepare a control tube with only the buffer (and organic solvent if used).[12]
-
Initial Absorbance Measurement: Immediately after preparation, measure the absorbance of the reagent solution at 260 nm, using the control solution as a blank.[13]
-
Time-Course Monitoring: Incubate the reagent solution at a controlled temperature (e.g., room temperature or 37°C). At regular time intervals (e.g., every 30 minutes), take an aliquot and measure the absorbance at 260 nm. An increase in absorbance over time indicates the release of NHS due to hydrolysis.
-
Forced Hydrolysis (to determine 100% hydrolysis): To a separate aliquot of the initial reagent solution, add a small volume of 0.5-1.0 N NaOH to rapidly hydrolyze all the NHS ester.[12] Immediately measure the absorbance at 260 nm. This represents the maximum absorbance corresponding to complete hydrolysis.[12]
-
Data Analysis: Plot the absorbance at 260 nm versus time. The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life of the NHS ester can be calculated from this rate.
Mandatory Visualizations
Caption: Chemical pathway of NHS ester hydrolysis.
References
- 1. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 2. Bis-sulfone-PEG8-NHS Ester_新研博美 [xinyanbm.com]
- 4. Bis-Sulfone-PEG8-acid | BroadPharm [broadpharm.com]
- 6. Bis-sulfone NHS Ester | CAS: 899452-51-8 | AxisPharm [axispharm.com]
- 7. Bis-Sulfone-PEG12-NHS Ester - Creative Biolabs [creative-biolabs.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 15. broadpharm.com [broadpharm.com]
- 16. confluore.com [confluore.com]
- 17. researchgate.net [researchgate.net]
A Technical Guide to Bis-sulfone-PEG8-NHS Ester for Protein Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of protein chemistry and bioconjugation, the demand for precise, stable, and homogeneous modification of proteins is paramount. Bis-sulfone-PEG8-NHS Ester has emerged as a powerful and versatile heterobifunctional crosslinker designed to meet these stringent requirements. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key quantitative data to assist researchers in its effective application.
This compound is a unique reagent featuring two distinct reactive moieties: a bis-sulfone group highly selective for cysteine residues derived from a reduced disulfide bond, and an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.[1][2][3] The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the resulting protein conjugate.[1][4] This dual functionality allows for a variety of conjugation strategies, most notably the rebridging of disulfide bonds to create highly stable and homogeneous antibody-drug conjugates (ADCs).[4]
Core Properties and Specifications
The general characteristics of this compound are summarized in the table below. Purity levels are typically high, although the NHS ester moiety is susceptible to hydrolysis and should be handled accordingly.[5]
| Property | Description |
| Chemical Name | Bis-sulfone-polyethylene glycol (8)-N-hydroxysuccinimide Ester |
| Functionality | Heterobifunctional Crosslinker |
| Thiol-Reactive Group | Bis-sulfone |
| Amine-Reactive Group | N-hydroxysuccinimide (NHS) Ester |
| Spacer Arm | 8-unit Polyethylene Glycol (PEG8) |
| Purity | Typically >90-95% (subject to hydrolysis of NHS ester)[5] |
| Solubility | Soluble in organic solvents such as DMSO and DMF[2] |
Mechanism of Action
The utility of this compound lies in its two distinct chemical reactivities, which can be employed sequentially or in parallel depending on the desired outcome.
Amine Conjugation via NHS Ester
The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable and irreversible amide bond.[6] This reaction is most efficient at a pH range of 7.2 to 8.5.[6][7] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.
Caption: Reaction of the NHS ester with a primary amine on a protein.
Disulfide Rebridging via Bis-sulfone
The bis-sulfone group is a highly selective bis-alkylating agent for the thiol groups of two cysteine residues originating from a reduced disulfide bond.[1][3][8] This process is central to its application in creating homogeneous ADCs. The reaction proceeds in a two-step manner:
-
Disulfide Bond Reduction: The target disulfide bond within the protein (e.g., an interchain disulfide in an antibody) is first reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to yield two free sulfhydryl (thiol) groups.[4][8]
-
Bis-Alkylation and Rebridging: The bis-sulfone reagent then reacts with the two resulting thiol groups. The reaction is initiated by an in situ elimination to form a reactive mono-sulfone Michael acceptor.[9][10] This is followed by two sequential Michael addition reactions with the cysteine thiols. The final result is the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.[1][3][8] This rebridging restores the structural integrity of the protein while site-specifically attaching the linker.[4][8]
Caption: Two-step mechanism of disulfide bond rebridging with a bis-sulfone reagent.
Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific proteins and applications.
Protocol 1: Amine Labeling via NHS Ester
This protocol is suitable for conjugating the bis-sulfone end of the linker to a protein via its primary amines.
-
Protein Preparation:
-
Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the reaction.[3]
-
If necessary, perform a buffer exchange using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[3]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-HCl or glycine) can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Disulfide Rebridging for Antibody-Drug Conjugates (ADCs)
This protocol describes the site-specific conjugation to an antibody's interchain disulfide bonds.
-
Antibody Reduction:
-
Prepare the antibody solution (e.g., in PBS).
-
Add a reducing agent such as DTT or TCEP. The molar excess of the reducing agent and the reaction conditions (temperature and time) should be optimized to selectively reduce the desired disulfide bonds (typically the interchain disulfides). A typical starting point is a 10-fold molar excess of TCEP and incubation at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column. This step is crucial to prevent the reducing agent from reacting with the bis-sulfone reagent.
-
-
Reagent Preparation:
-
Prepare the this compound (or a pre-functionalized version where the NHS ester has already been reacted with a payload) as described in Protocol 1, Step 2.
-
-
Conjugation Reaction:
-
Add the dissolved bis-sulfone reagent to the reduced antibody solution. A 2- to 10-fold molar excess of the reagent per disulfide bond is a common starting point.
-
Incubate the reaction for 12-16 hours at 4°C, or for a shorter duration at a higher temperature (e.g., 2-4 hours at room temperature). The optimal conditions should be determined empirically. A slightly basic pH (around 7.4-7.8) is often used for the bis-alkylation step.[9]
-
-
Purification:
-
Purify the resulting ADC using methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unreacted reagent, unconjugated antibody, and any aggregates.
-
Experimental Workflow Visualization
Caption: General experimental workflow for creating an ADC using disulfide rebridging.
Quantitative Data and Performance
Bis-sulfone linkers offer significant advantages in terms of conjugate stability and homogeneity compared to more traditional linkers like maleimides.
Conjugate Stability
The thioether bonds formed by bis-sulfone reagents are significantly more stable than the thioether linkage formed by maleimide (B117702) conjugation, which is susceptible to a retro-Michael reaction, leading to deconjugation in the presence of thiols like glutathione (B108866) in plasma.[7]
| Linker Type | Conjugate Stability in Human Plasma | Key Findings |
| Bis-sulfone | High | Resistant to thioether exchange. No significant loss of conjugated payload observed over extended periods (e.g., 120 hours).[7] |
| Maleimide | Moderate to Low | Susceptible to thioether exchange with serum proteins like albumin. Significant loss of payload can occur within 24-72 hours, depending on the conjugation site.[7] |
Homogeneity and Drug-to-Antibody Ratio (DAR)
The site-specific nature of disulfide rebridging allows for the production of highly homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR). By targeting the four interchain disulfide bonds of an IgG1 antibody, a DAR of 4 can be achieved with high efficiency.
| Parameter | Bis-sulfone Linkers | Conventional Maleimide Linkers |
| Homogeneity | High | Produces ADCs with a narrow DAR distribution, often with the desired DAR species (e.g., DAR 4) as the major product (>78-95%).[4][8] |
| Heterogeneity | Low | Typically results in a heterogeneous mixture of ADCs with varying DARs (0, 2, 4, 6, 8).[8] |
| Typical DAR | 4 or 8 | Can be precisely controlled by targeting the interchain disulfide bonds. |
| Average DAR | Variable | An average DAR is often reported due to the mixture of species. |
Reaction Conditions and Efficiency
The efficiency of the conjugation reactions is dependent on several factors, as outlined in the table below.
| Reaction | Parameter | Recommended Conditions | Expected Outcome |
| NHS Ester Conjugation | pH | 7.2 - 8.5[6][7] | High efficiency of amine labeling. |
| Temperature | 4°C to Room Temperature | Slower at 4°C, faster at room temperature. | |
| Molar Excess | 5- to 20-fold | Drives the reaction towards completion. | |
| Disulfide Rebridging | pH | ~7.4 - 7.8[9] | Efficient bis-alkylation of thiols. |
| Temperature | 4°C to Room Temperature | Reaction rate is temperature-dependent. | |
| Molar Excess | 2- to 10-fold per disulfide | Near-quantitative conversion can be achieved.[11] |
Conclusion
This compound is a sophisticated tool for protein chemists, offering a reliable method for producing stable and homogeneous bioconjugates. Its ability to rebridge disulfide bonds has made it particularly valuable in the development of next-generation antibody-drug conjugates with improved pharmacological properties. By understanding the underlying chemistry and optimizing the experimental protocols, researchers can leverage the unique advantages of this crosslinker to advance their work in therapeutic protein development and other areas of protein science. The superior stability and homogeneity afforded by bis-sulfone technology represent a significant step forward in creating well-defined and effective protein conjugates.
References
- 1. Comparative binding of disulfide-bridged PEG-Fabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
The Bridging Solution: A Technical Guide to PEGylated Bis-Sulfone Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of bioconjugation has revolutionized therapeutic strategies, enabling the targeted delivery of potent molecules to specific sites within the body. Among the diverse array of chemical tools developed for this purpose, PEGylated bis-sulfone linkers have emerged as a powerful platform for creating stable and homogeneous bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the applications, mechanisms, and experimental considerations surrounding this innovative linker technology.
Introduction: The Need for Precision in Bioconjugation
Traditional bioconjugation methods, such as those targeting lysine (B10760008) residues or utilizing maleimide (B117702) chemistry, often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and suboptimal stability.[1] This heterogeneity can significantly impact the pharmacokinetic profile, efficacy, and toxicity of the resulting therapeutic.[2] PEGylated bis-sulfone linkers address these challenges by enabling site-specific conjugation to native disulfide bonds within proteins, most notably the interchain disulfides of antibodies. This "disulfide re-bridging" approach yields highly homogeneous conjugates with a precisely controlled DAR, typically achieving a DAR of 4.[3][4] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer further enhances the solubility, stability, and pharmacokinetic properties of the final conjugate.[5]
Mechanism of Action: Re-Bridging Disulfide Bonds
The core of the bis-sulfone linker technology lies in its ability to react specifically with the two free thiols generated from the reduction of a disulfide bond, effectively re-forming a stable three-carbon bridge.[6][7]
The process can be summarized in two key steps:
-
Disulfide Bond Reduction: A mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is used to break the disulfide bond, exposing two reactive sulfhydryl (-SH) groups.[8] This reduction is carefully controlled to selectively target accessible disulfide bonds, such as the interchain disulfides in the hinge region of an antibody, while preserving the protein's overall structure.
-
Bis-Alkylation and Bridge Formation: The bis-sulfone linker, a highly reactive bis-alkylation reagent, then reacts with the two cysteine thiols.[9] This reaction proceeds via a sequential Michael addition-elimination mechanism, resulting in the formation of a stable three-carbon bridge that covalently links the two sulfur atoms.[6]
This re-bridging not only ensures a site-specific and stable conjugation but also helps to maintain the structural integrity of the protein.
Applications in Antibody-Drug Conjugates (ADCs)
The primary and most impactful application of PEGylated bis-sulfone linkers is in the development of ADCs. By attaching highly potent cytotoxic payloads to tumor-targeting monoclonal antibodies, ADCs offer a way to selectively deliver chemotherapy to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[10][11]
The use of PEGylated bis-sulfone linkers in ADCs provides several key advantages:
-
Homogeneity: As previously mentioned, this technology produces ADCs with a uniform DAR, leading to a more consistent and predictable clinical performance.[4]
-
Stability: The thioether bonds formed by the bis-sulfone linker are significantly more stable in serum compared to the thioether linkage formed by maleimide-based linkers, which can be prone to retro-Michael reactions and payload exchange with other thiols in the bloodstream.[12][13][14]
-
Improved Pharmacokinetics: The hydrophilic PEG spacer enhances the solubility of the ADC, preventing aggregation and improving its circulation half-life.[5]
ADC Mechanism of Action
The general mechanism of action for an ADC constructed with a PEGylated bis-sulfone linker is a multi-step process that leads to targeted cell killing.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of ADCs utilizing PEGylated bis-sulfone linkers compared to traditional maleimide-based linkers.
Table 1: Drug-to-Antibody Ratio (DAR) Comparison
| Linker Technology | Typical Average DAR | Homogeneity | Reference |
| PEGylated Bis-Sulfone | 4 | High (>78% DAR 4) | [4] |
| Maleimide (Thiol-reactive) | 3.5 - 4 | Heterogeneous mixture (DAR 0-8) | [1][3] |
Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC
| Cell Line | HER2 Expression | ADC with Bis-Sulfone Linker (IC50) | ADC with Maleimide Linker (T-DM1) (IC50) | Reference |
| BT-474 | High | Excellent cytotoxicity | Potent | [3] |
| MCF-7 | Low/Negative | No significant cytotoxicity | No significant cytotoxicity | [3] |
Note: Specific IC50 values can vary depending on the payload, cell line, and experimental conditions. The table indicates the general trend of high potency and specificity for both linker types in HER2-positive cells.
Table 3: Serum Stability Comparison
| Linker Type | Stability in Human Plasma | Observation | Reference |
| Phenyloxadiazole Sulfone | Improved stability | Reduced thioether exchange compared to maleimide conjugates. | [12][13] |
| Maleimide | Prone to instability | Thioether exchange with serum proteins like albumin, leading to payload deconjugation. | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PEGylated bis-sulfone linkers.
Synthesis of a Bis-sulfone-PEG-NHS Ester
This protocol outlines the general synthesis of a heterobifunctional PEGylated bis-sulfone linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with an amine-containing payload.
Materials:
-
Amine-PEG-COOH
-
2,2-Bis[(p-tolylsulfonyl)methyl]acetyl chloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)
Procedure:
-
Synthesis of Bis-sulfone-PEG-COOH:
-
Dissolve Amine-PEG-COOH in anhydrous DCM.
-
Add triethylamine to the solution.
-
Slowly add a solution of 2,2-Bis[(p-tolylsulfonyl)methyl]acetyl chloride in anhydrous DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with dilute acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain Bis-sulfone-PEG-COOH.
-
-
Activation with NHS Ester:
-
Dissolve the purified Bis-sulfone-PEG-COOH in anhydrous DMF.
-
Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the NHS ester by TLC or LC-MS.
-
Filter the reaction to remove the dicyclohexylurea byproduct.
-
The resulting solution containing the Bis-sulfone-PEG-NHS ester can be used directly or the product can be precipitated and purified.
-
Conjugation of a Payload (e.g., MMAE) to an Antibody
This protocol describes the site-specific conjugation of a cytotoxic payload, such as Monomethyl auristatin E (MMAE), to an antibody using a pre-formed PEGylated bis-sulfone linker.
Caption: Experimental workflow for antibody-drug conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
PEGylated bis-sulfone linker conjugated to MMAE
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
-
Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.
-
-
Disulfide Reduction:
-
Add a 10-20 molar excess of TCEP to the antibody solution.
-
Incubate the mixture at 37°C for 1-2 hours with gentle agitation to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Remove excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4).
-
-
Conjugation Reaction:
-
Immediately add the PEGylated bis-sulfone linker-MMAE conjugate to the reduced antibody solution at a 5-10 fold molar excess over the antibody.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other impurities using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer.
-
Analyze the DAR and homogeneity of the ADC using HIC-HPLC.
-
Confirm the integrity and molecular weight of the conjugate using SDS-PAGE and mass spectrometry.
-
Conclusion
PEGylated bis-sulfone linkers represent a significant advancement in the field of bioconjugation, offering a robust and reliable method for producing homogeneous and stable bioconjugates. Their application in the development of ADCs has demonstrated the potential to create more effective and safer targeted cancer therapies. As research continues to refine linker design and explore new payloads, this technology will undoubtedly play a crucial role in the future of precision medicine.
References
- 1. njbio.com [njbio.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 5. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 12. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
A Technical Guide to Bis-sulfone-PEG8-NHS Ester: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development. Below, we detail its chemical properties, a comprehensive experimental protocol for its use in antibody disulfide bond rebridging, and a workflow diagram to visually represent the process.
Core Properties of this compound
This compound is a valuable tool in bioconjugation, designed for the site-specific modification of proteins, particularly antibodies. Its structure incorporates a bis-sulfone group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functional groups allows for the covalent rebridging of disulfide bonds, enhancing the stability and homogeneity of the resulting conjugates.
| Property | Value | Reference |
| CAS Number | 2363757-66-6 | |
| Molecular Weight | 1021.2 g/mol | [1] |
| Chemical Formula | C48H64N2O18S2 | |
| Reactivity | The bis-sulfone group is selective for cysteine sulfur atoms of a reduced disulfide bond, while the NHS ester reacts with primary amines. | [1][2] |
| Application | Primarily used for rebridging disulfide bonds in proteins, such as the interchain disulfides of antibodies, to create stable and defined antibody-drug conjugates (ADCs).[3][4][5] |
Experimental Protocol: Antibody Disulfide Rebridging
This protocol outlines the general steps for the reduction of antibody disulfide bonds and subsequent rebridging using this compound. The procedure is a two-step process analogous to a standard maleimide (B117702) conjugation.[3]
Materials:
-
Antibody of interest
-
This compound
-
Reducing agent (e.g., Dithiothreitol - DTT, Tris(2-carboxyethyl)phosphine - TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)
-
Quenching Buffer: Tris or glycine (B1666218) buffer
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
Step 1: Antibody Disulfide Bond Reduction
-
Antibody Preparation: Prepare a solution of the antibody in the reaction buffer. The concentration will depend on the specific antibody and experimental goals.
-
Reduction: Add a molar excess of the reducing agent (e.g., DTT or TCEP) to the antibody solution. The exact concentration and incubation time will need to be optimized for the specific antibody to ensure selective reduction of the desired disulfide bonds while maintaining the protein's structural integrity.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).
-
Removal of Reducing Agent: Immediately following incubation, remove the excess reducing agent using a desalting column or through dialysis against the reaction buffer. This step is critical to prevent interference with the subsequent conjugation reaction.
Step 2: Conjugation with this compound
-
Reagent Preparation: Just prior to use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[6][7]
-
Conjugation Reaction: Add a molar excess of the dissolved this compound to the solution of the reduced antibody. The optimal molar ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or on ice. The bis-sulfone groups will react with the pairs of free thiols generated from the reduced disulfide bonds, forming a stable covalent bridge.[3][2]
-
Quenching: (Optional) The reaction can be quenched by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to react with any unreacted NHS ester.
-
Purification: Purify the resulting antibody conjugate to remove excess reagent and byproducts. This is typically achieved through size-exclusion chromatography (SEC), dialysis, or using desalting columns.
Step 3: Characterization
The resulting conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as SDS-PAGE, mass spectrometry, and functional assays can be employed.
Experimental Workflow
The following diagram illustrates the key steps in the antibody disulfide rebridging process using this compound.
Caption: Workflow for Antibody Disulfide Rebridging.
Logical Relationship of the Reagent's Functional Groups
The unique structure of this compound dictates its specific reactivity and application in bioconjugation.
Caption: Functional Groups of this compound.
References
- 1. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
A Technical Guide to the Purity and Quality of Bis-sulfone-PEG8-NHS Ester for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical purity and quality considerations for Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker integral to the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs). This document outlines key analytical methodologies for quality control, details the mechanism of action, and provides standardized experimental workflows to ensure the reliability and reproducibility of conjugation outcomes.
Introduction to this compound
This compound is a specialized chemical reagent designed for the site-specific modification of proteins, primarily antibodies. It features two key functional groups: a bis-sulfone moiety that selectively reacts with the two thiol groups of a reduced disulfide bond, and an N-hydroxysuccinimide (NHS) ester that efficiently couples with primary amines, such as the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. This reagent is particularly valuable for "disulfide rebridging," a strategy that maintains the structural integrity of the antibody while enabling precise control over the drug-to-antibody ratio (DAR).[1][2]
Quality Specifications and Purity Analysis
The purity of this compound is paramount to achieving homogenous and effective bioconjugates. Impurities can lead to side reactions, inconsistent DARs, and potential immunogenicity. The quality of the reagent is typically assessed by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standards.
Quantitative Purity Data
The purity of commercially available this compound is generally high, as summarized in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.
| Parameter | Specification | Analytical Method |
| Purity | ≥95% | HPLC |
| Molecular Weight | 1021.2 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
Table 1: Typical Quality Specifications for this compound.
Potential Impurities
During the synthesis of this compound, several impurities may arise. These can include:
-
Hydrolyzed NHS Ester: The NHS ester is susceptible to hydrolysis, resulting in a non-reactive carboxylic acid.
-
Incomplete PEGylation: Reagents with shorter or longer PEG chains may be present.
-
Residual Solvents and Reagents: Trace amounts of solvents and starting materials from the synthesis process.
Experimental Protocols for Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound. A reverse-phase method is typically employed.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.
The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying impurities.[3][4][5]
Methodology:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: The ¹H NMR spectrum should show characteristic peaks for the bis-sulfone, PEG, and NHS ester moieties. The integration of these peaks can be used to confirm the structure and assess purity. Key signals include the protons of the succinimide (B58015) ring, the methylene (B1212753) groups of the PEG chain, and the protons adjacent to the sulfone groups. The absence of significant unidentifiable peaks indicates high purity.
Mechanism of Action and Experimental Workflow
The primary application of this compound is the site-specific conjugation to proteins via disulfide rebridging. This process involves a two-step bis-alkylation mechanism.[2]
Disulfide Rebridging Mechanism
First, the native disulfide bonds of the antibody are selectively reduced to yield two free thiol groups. Subsequently, the bis-sulfone moiety of the reagent reacts with these two thiols in a sequential manner to form a stable three-carbon bridge, effectively re-linking the cysteine residues.[2] This maintains the overall structure of the antibody. The NHS ester is then available for conjugation to a payload molecule.
Caption: Workflow for antibody disulfide rebridging and conjugation.
General Experimental Workflow for Antibody Conjugation
The following workflow outlines the key steps for conjugating a payload to an antibody using this compound.
Caption: A typical experimental workflow for antibody conjugation.
Conclusion
The purity and quality of this compound are critical determinants of success in the development of precisely engineered bioconjugates. A thorough understanding of the analytical methods for quality control, coupled with well-defined experimental protocols, is essential for researchers, scientists, and drug development professionals. By adhering to the principles and methodologies outlined in this guide, the generation of homogenous and effective antibody-drug conjugates with consistent and reproducible characteristics can be reliably achieved.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylated Drug Bioanalysis by NMR [intertek.com]
- 5. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Bis-Sulfone Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, chemical characterization, and applications of bis-sulfone compounds. These molecules, characterized by the presence of two sulfonyl (SO₂) functional groups, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This document details common and alternative synthetic methodologies, thorough characterization protocols, and key applications, with a focus on their role as enzyme inhibitors and as linkers in antibody-drug conjugates (ADCs).
Synthesis of Bis-Sulfone Compounds
The most prevalent method for the synthesis of bis-sulfone compounds is the oxidation of the corresponding bis-sulfide precursors. However, several alternative strategies offer access to a wider range of molecular architectures.
Oxidation of Bis-Sulfides
The oxidation of bis-sulfides is a straightforward and widely used method for preparing bis-sulfones. Various oxidizing agents and catalytic systems can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.
Experimental Protocol: Oxidation of Bis-Sulfides with Hydrogen Peroxide
A common and environmentally benign method involves the use of hydrogen peroxide as the oxidant.
-
Reaction Setup: To a solution of the bis-sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol (B145695), add a catalyst, for example, sodium tungstate (B81510) (Na₂WO₄·2H₂O, 0.05 equivalents).
-
Addition of Oxidant: To this mixture, add hydrogen peroxide (30% aqueous solution, 4-6 equivalents) dropwise at room temperature. For less reactive substrates, gentle heating (e.g., 55 °C) may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The solid bis-sulfone product will precipitate.
-
Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure bis-sulfone.
Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can also be used effectively.
Alternative Synthetic Routes
Polycyclic bis-sulfone derivatives can be synthesized using the Diels-Alder reaction as a key step. This strategy involves the [4+2] cycloaddition of a diene to a dienophile containing a sulfone group, followed by further transformations to introduce the second sulfone moiety. For instance, butadiene sulfone (3-sulfolene) can serve as a precursor to 1,3-butadiene (B125203), which then reacts with a dienophile like maleic anhydride (B1165640).[1][2] The resulting cycloadduct can be further functionalized to yield a bis-sulfone.
Experimental Protocol: Diels-Alder Reaction using Butadiene Sulfone
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve maleic anhydride (1 equivalent) and 3-sulfolene (B121364) (1.1 equivalents) in a high-boiling solvent like xylene.
-
Reaction Conditions: Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then undergoes a Diels-Alder reaction with maleic anhydride.[1][2]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture to allow the product, cis-1,2,3,6-tetrahydrophthalic anhydride, to crystallize. Collect the crystals by filtration. Subsequent chemical modifications are required to introduce the second sulfone group.
Ring-rearrangement metathesis provides a powerful tool for the synthesis of complex, polycyclic sulfones. This method utilizes olefin metathesis catalysts, such as Grubbs' catalysts, to rearrange diene-containing sulfone precursors into intricate ring systems.[3][4]
Experimental Protocol: Ring-Closing Metathesis for Cyclic Sulfones
-
Precursor Synthesis: Synthesize an acyclic diene-containing sulfone from appropriate alkenyl alcohols and halides.
-
Metathesis Reaction: Dissolve the diene-sulfone precursor in a degassed solvent like dichloromethane (B109758) or toluene. Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: Quench the reaction by adding a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the solution to air. Remove the solvent under reduced pressure and purify the resulting cyclic sulfone by column chromatography.
Chemical Characterization of Bis-Sulfone Compounds
The structural elucidation and purity assessment of newly synthesized bis-sulfone compounds are typically achieved through a combination of spectroscopic techniques and elemental analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are fundamental for confirming the structure of bis-sulfone compounds.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Dissolve 5-10 mg of the bis-sulfone compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6]
-
Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]
-
Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative ¹³C NMR, ensure appropriate relaxation delays and consider using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[7]
Table 1: Representative ¹H and ¹³C NMR Data for Bis-Sulfone Compounds
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| Bis(4-hydroxyphenyl) sulfone | DMSO-d₆ | 10.6 (s, 2H, OH), 7.74 (d, 4H, Ar-H), 6.93 (d, 4H, Ar-H) | 161.5, 131.9, 129.5, 116.2 |
| Bis(p-chlorophenyl) sulfone | Polysol | 7.9-7.5 (m, 8H, Ar-H) | 140.4, 139.8, 129.7, 129.2 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the characteristic functional groups present in bis-sulfone compounds, particularly the sulfonyl group.
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)
-
Grinding: Grind 1-2 mg of the solid bis-sulfone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]
-
Pellet Formation: Transfer the finely ground mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[8]
-
Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Table 2: Characteristic IR Absorption Frequencies for Bis-Sulfones
| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| S=O (Sulfone) | Asymmetric stretching | 1350 - 1300 | Strong |
| S=O (Sulfone) | Symmetric stretching | 1160 - 1120 | Strong |
| C-S (Sulfone) | Stretching | 800 - 600 | Medium-Strong |
| Ar-H | C-H stretching | 3100 - 3000 | Medium |
| Ar C=C | Ring stretching | 1600 - 1450 | Medium-Weak |
Note: The exact positions of the absorption bands can vary depending on the specific molecular structure.
Mass Spectrometry (MS) and Elemental Analysis
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Elemental analysis (C, H, N, S) is used to determine the elemental composition of the compound, which should be in close agreement with the calculated values for the proposed structure.
Applications in Drug Development
Bis-sulfone compounds have emerged as promising scaffolds in drug discovery due to their ability to interact with biological targets and their utility as chemical linkers.
Enzyme Inhibition
Certain bis-sulfone derivatives have demonstrated potent inhibitory activity against various enzymes, making them attractive candidates for the treatment of several diseases.
Sulfonamide-containing compounds are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in processes like pH regulation and CO₂ transport.[9] The sulfonamide group (SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking its catalytic activity.[10][11] Bis-sulfone compounds incorporating a sulfonamide moiety can act as potent CA inhibitors, with potential applications in treating glaucoma, epilepsy, and certain types of cancer.[12]
Novel bis-sulfone compounds have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurotransmission.[12] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.
Linkers in Antibody-Drug Conjugates (ADCs)
Bis-sulfone reagents are utilized as highly effective linkers for the site-specific conjugation of cytotoxic drugs to antibodies, forming ADCs. This technology allows for the targeted delivery of potent drugs to cancer cells. The bis-sulfone linker reacts with the two cysteine thiols that result from the reduction of a disulfide bridge in the antibody, re-forming a stable three-carbon bridge.[13] This "disulfide rebridging" creates a homogeneous ADC with a well-defined drug-to-antibody ratio (DAR).
Conclusion
Bis-sulfone compounds represent a versatile and valuable class of molecules with significant potential in organic synthesis and drug development. The synthetic methods outlined in this guide, particularly the oxidation of bis-sulfides, provide reliable access to these compounds. Thorough characterization using a combination of spectroscopic techniques is crucial for structural confirmation and purity assessment. The demonstrated applications of bis-sulfones as potent enzyme inhibitors and as effective linkers in ADCs highlight their importance in the ongoing search for new therapeutic agents. Further research into novel synthetic routes and biological activities of bis-sulfone derivatives is warranted and expected to yield exciting new discoveries.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. youtube.com [youtube.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. mdpi.com [mdpi.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. mdpi.com [mdpi.com]
- 12. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 13. eng.uc.edu [eng.uc.edu]
Methodological & Application
Application Notes: Site-Specific Antibody Conjugation via Disulfide Re-bridging with Bis-sulfone-PEG8-NHS Ester
Introduction
The development of homogeneous antibody-drug conjugates (ADCs) is a critical goal in targeted therapy. Traditional conjugation methods targeting lysine (B10760008) residues often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR), which can create challenges in characterization, reproducibility, and therapeutic efficacy. Site-specific conjugation strategies offer a solution by producing highly homogeneous ADCs.[1]
This document provides a detailed protocol for antibody conjugation using a Bis-sulfone-PEG8-NHS Ester linker. This method relies on the re-bridging of native interchain disulfide bonds within the antibody.[2] The process involves two key stages: the reduction of disulfide bonds to yield free thiol groups, followed by the reaction with a bis-sulfone reagent that covalently re-bridges the two sulfur atoms.[3] This approach maintains the antibody's structural integrity while allowing for the creation of stable, defined ADCs with a narrow DAR distribution, often achieving a DAR of 4 as the major product.[4] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the final conjugate.[3][5]
Principle of the Reaction
The this compound is a heterobifunctional linker designed for a two-stage conjugation process.
-
Payload Attachment: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., on a cytotoxic drug, fluorophore, or biotin) in a neutral to slightly basic buffer to form a stable amide bond.[][7] This step creates a "bis-sulfone-activated" payload.
-
Antibody Conjugation (Disulfide Re-bridging): The bis-sulfone group is a bis-alkylating reagent that specifically targets the two thiol (-SH) groups generated from a reduced disulfide bond on the antibody.[3] The reagent forms a stable, three-carbon thioether bridge, effectively reconnecting the antibody chains with the payload-linker attached.[2] This method provides superior stability compared to conjugates formed with maleimide (B117702) linkers, which can be susceptible to deconjugation in vivo.[8][9][10]
Figure 1. High-level overview of the two-stage conjugation process.
Experimental Protocols
This protocol details the conjugation of a bis-sulfone-activated payload to an antibody. It assumes the payload has already been conjugated to the this compound linker.
Part I: Antibody Preparation and Reduction
-
Buffer Exchange:
-
To prepare the antibody, remove any amine-containing substances like Tris or glycine (B1666218) from the antibody storage buffer, as these will interfere with NHS ester reactions if payload activation is done in-house.[7][11]
-
Exchange the antibody into a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2.[7]
-
Use a desalting column or perform dialysis to complete the buffer exchange.[]
-
Adjust the antibody concentration to 2-10 mg/mL. Determine the precise concentration using A280 absorbance.[11]
-
-
Reduction of Disulfide Bonds:
-
Add a fresh solution of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of TCEP is a common starting point.[]
-
Incubate the reaction for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.[12][]
-
Immediately remove the excess reducing agent using a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).[12][11] This step is critical to prevent the reducing agent from interfering with the bis-sulfone reagent.
-
Part II: Conjugation and Purification
-
Prepare the Bis-sulfone Reagent:
-
The Bis-sulfone-PEG8-Payload reagent is typically moisture-sensitive.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]
-
Dissolve the reagent in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to a stock concentration of ~10 mM immediately before use.[][7] Do not store the reconstituted reagent.[7]
-
-
Conjugation Reaction:
-
Add the dissolved bis-sulfone reagent to the reduced antibody solution. A molar excess of 2-4 equivalents of the reagent per disulfide bond is typically sufficient for high conversion.[4]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
The reaction results in the covalent re-bridging of the disulfide bonds, leaving the antibody's structure largely intact.[2]
-
-
Purification of the Antibody Conjugate:
-
Remove unreacted reagent and solvent by purifying the conjugate.
-
Size-exclusion chromatography (SEC) is effective for separating the conjugated antibody from smaller molecules.[]
-
Alternatively, affinity chromatography using Protein A or Protein G agarose (B213101) can be used to purify the final conjugate.[]
-
After purification, exchange the conjugate into a suitable storage buffer (e.g., PBS) and store at 4°C for short-term use or -80°C for long-term storage.
-
Part III: Characterization
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm successful conjugation and assess purity. A shift in molecular weight compared to the unconjugated antibody should be visible.[4][]
-
Mass Spectrometry (MS): Use LC-MS to determine the exact mass of the conjugate, confirm the drug-to-antibody ratio (DAR), and assess the homogeneity of the product.[13]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to analyze the drug-load distribution and determine the percentage of different DAR species in the final product.[1]
Figure 2. Step-by-step experimental workflow for antibody conjugation.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the bis-sulfone conjugation protocol.
Table 1: Recommended Experimental Parameters
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction kinetics. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS) | Must be free of primary amines.[7] |
| Reaction pH | 7.0 - 7.4 | Optimal for both thiol stability and bis-sulfone reactivity. |
| Reducing Agent | TCEP or DTT | TCEP is often preferred as it is more stable and selective. |
| Molar Excess (Reducer) | 10-50 fold over antibody | Ensure complete reduction of accessible disulfide bonds. |
| Molar Excess (Bis-sulfone) | 2-4 fold per disulfide bond | Sufficient for high conversion without excessive background.[4] |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance of reactivity and protein stability. |
| Reaction Time | 1 - 2 hours | Monitor reaction progress by LC-MS if possible. |
Table 2: Typical Conjugation Outcomes and Characterization
| Metric | Typical Result | Method of Analysis |
| Primary DAR Species | DAR = 4 | HIC, Mass Spectrometry |
| Homogeneity | >90% as DAR4 | HIC |
| Conversion Efficiency | >75% | SDS-PAGE, Mass Spectrometry[4] |
| Unconjugated Antibody | <5% | HIC, Mass Spectrometry[4] |
| In Vitro Stability | Stable in serum for >5 days | Incubation in serum followed by analysis.[4] |
| Antigen Binding | Retained | ELISA, Flow Cytometry |
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. scilit.com [scilit.com]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers | Semantic Scholar [semanticscholar.org]
- 11. furthlab.xyz [furthlab.xyz]
- 12. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Utilizing Bis-sulfone-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the use of the heterobifunctional linker, Bis-sulfone-PEG8-NHS Ester, in the development of Antibody-Drug Conjugates (ADCs). This advanced linker combines two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a bis-sulfone group for the site-specific re-bridging of reduced disulfide bonds in antibodies. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
The protocols outlined below describe a two-step conjugation strategy. The first step involves the reaction of the NHS ester with an amine-containing cytotoxic payload. The second step is the conjugation of the resulting payload-linker complex to the antibody via the bis-sulfone moiety, which selectively reacts with the thiol groups of reduced interchain disulfide bonds. This site-specific conjugation method leads to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[1][2]
Chemical Structure and Reaction Scheme
The this compound linker facilitates a controlled and stable conjugation of a cytotoxic drug to an antibody.
Caption: Two-step conjugation workflow using this compound.
Experimental Protocols
Protocol 1: Conjugation of this compound to an Amine-Containing Cytotoxic Payload
This protocol details the reaction of the NHS ester moiety of the linker with a primary amine on the cytotoxic drug. Monomethyl auristatin E (MMAE) is used here as an exemplary payload.
Materials:
-
This compound
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., glass vial)
-
Stirring mechanism (e.g., magnetic stirrer)
-
High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Reagent Preparation:
-
Bring the this compound and the cytotoxic payload to room temperature.
-
Dissolve the cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 20-30 mg/mL.
-
-
Conjugation Reaction:
-
In a reaction vessel, add the dissolved cytotoxic payload.
-
Add 1.5 to 2.0 molar equivalents of DIPEA to the payload solution to act as a non-nucleophilic base.
-
Slowly add 1.0 to 1.2 molar equivalents of the dissolved this compound to the payload solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be protected from light.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by HPLC to confirm the formation of the payload-linker conjugate and the consumption of the starting materials.
-
Once the reaction is complete, purify the payload-linker conjugate using preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the payload-linker conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the payload-linker conjugate by LC-MS analysis.
-
Protocol 2: Conjugation of the Payload-Linker Intermediate to the Antibody
This protocol describes the site-specific conjugation of the purified payload-linker intermediate to a monoclonal antibody (mAb) via re-bridging of the interchain disulfide bonds.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Payload-Linker Intermediate (from Protocol 1)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in PBS.
-
Add a calculated amount of TCEP solution to the mAb solution to achieve a final molar ratio of TCEP to mAb of approximately 2.5:1. This ratio may need to be optimized for different antibodies.
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Buffer Exchange:
-
Remove the excess TCEP from the reduced antibody solution by buffer exchange into cold PBS using a desalting column or centrifugal filtration device. It is crucial to perform this step promptly to prevent re-oxidation of the thiols.
-
-
Conjugation Reaction:
-
Immediately after buffer exchange, add the purified payload-linker intermediate (dissolved in a minimal amount of a compatible organic solvent like DMSO, not exceeding 5-10% of the total reaction volume) to the reduced antibody solution. A molar excess of the payload-linker intermediate (e.g., 4-8 fold over the antibody) is recommended.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing, protected from light.[3]
-
-
Quenching the Reaction:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted bis-sulfone groups.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated payload-linker, quenching reagent, and aggregated antibody using SEC or TFF. The purification should be performed in a suitable formulation buffer (e.g., PBS or histidine-based buffer).
-
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined by several methods, including UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
UV/Vis Spectroscopy:
-
Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the DAR using the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated.
-
The average DAR is calculated as the weighted average of the different DAR species.
Protocol 4: Analysis of Aggregation
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):
-
SEC separates molecules based on their hydrodynamic radius.[4]
-
MALS detection allows for the absolute determination of the molar mass of the eluting species.[5][6]
-
This technique can accurately quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation.[7]
Protocol 5: Assessment of ADC Stability
In Vitro Plasma Stability:
-
Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).[8]
-
At each time point, analyze the samples by a suitable method (e.g., affinity capture LC-MS) to quantify the amount of intact ADC and any released drug-linker or free drug.[9][10] This provides an indication of the linker's stability in a biological matrix.
Quantitative Data Summary
The following tables provide representative data that can be expected from the synthesis and characterization of an ADC using a this compound linker.
Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity Data
| Parameter | Method | Result |
| Average DAR | HIC-UV | 3.8 |
| Monomer Purity | SEC-MALS | >98% |
| Aggregate Content | SEC-MALS | <2% |
| Free Drug Level | RP-HPLC | <0.1% |
Table 2: Representative In Vitro Stability and Cytotoxicity Data
| Assay | Conditions | Result |
| Plasma Stability | Human Plasma, 37°C, 7 days | >95% Intact ADC |
| Cell Viability (IC50) | HER2+ Cancer Cell Line | 10-50 pM[11] |
| Cell Viability (IC50) | HER2- Cancer Cell Line | >100 nM |
Signaling Pathway and Experimental Workflow Visualizations
Mechanism of Action of a Tubulin Inhibitor Payload (e.g., MMAE)
The following diagram illustrates the intracellular signaling pathway initiated by an ADC delivering a tubulin inhibitor like MMAE.
Caption: Intracellular pathway of an ADC with a tubulin inhibitor payload.[6][12][13]
Experimental Workflow for ADC Development
The following diagram outlines the key steps in the development and characterization of an ADC using the this compound linker.
Caption: A streamlined workflow for ADC synthesis and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 10. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Bis-sulfone-PEG8-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the optimal use of Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker designed for the precise and stable conjugation of molecules. This linker is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), where controlled drug-to-antibody ratios (DAR) and conjugate stability are paramount.
The this compound linker contains two distinct reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins or amine-functionalized payloads) to form stable amide bonds.
-
A bis-sulfone group that selectively reacts with pairs of thiols, typically derived from the reduction of disulfide bonds in proteins like antibodies, to form a stable three-carbon bridge.
This dual reactivity allows for a two-step sequential conjugation strategy, enabling the site-specific and stoichiometric attachment of a payload to a biomolecule.
Optimal Reaction Conditions
Successful conjugation with this compound relies on carefully controlled reaction conditions for each reactive group. The following tables summarize the key parameters for optimal conjugation.
Table 1: Optimal Conditions for NHS Ester Reaction with Primary Amines
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5[1][2] | Balances amine nucleophilicity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis. |
| Temperature | Room Temperature (20-25°C) or 4°C[3] | Room temperature reactions are typically faster (1-4 hours). Reactions at 4°C can proceed overnight to accommodate sensitive biomolecules. |
| Buffer | Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer[2][3] | Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester. |
| Solvent for Linker | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2] | The linker should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous reaction mixture. The final concentration of the organic solvent should ideally not exceed 10%. |
| Molar Excess of Linker | 5-20 fold molar excess over the amine-containing molecule | The optimal ratio depends on the specific molecules being conjugated and the desired degree of labeling. Empirical optimization is recommended. |
Table 2: Optimal Conditions for Bis-sulfone Reaction with Thiols (Disulfide Re-bridging)
| Parameter | Recommended Condition | Notes |
| Disulfide Reduction | TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) | TCEP is often preferred as it is more stable and does not require removal before conjugation. DTT must be removed prior to the addition of the bis-sulfone linker. |
| pH | 6.5 - 7.5 | This pH range is optimal for maintaining the reactivity of the generated thiols while minimizing side reactions. |
| Temperature | Room Temperature (20-25°C) | The reaction is typically carried out for 1-4 hours. |
| Buffer | Phosphate-buffered saline (PBS) with EDTA | EDTA is included to chelate metal ions that can catalyze the re-oxidation of thiols. |
| Molar Excess of Linker | 1.5 - 5 fold molar excess over the reduced disulfide bonds | A slight excess of the linker is generally sufficient for efficient re-bridging. |
Experimental Protocols
The following protocols provide a general framework for the sequential conjugation of a payload (e.g., a small molecule drug) to an antibody using this compound.
Protocol 1: Conjugation of Payload to this compound
This first step involves the reaction of the NHS ester moiety of the linker with an amine-functionalized payload.
Materials:
-
Amine-functionalized payload
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Analytical tools (e.g., HPLC, LC-MS) for reaction monitoring
Procedure:
-
Payload Preparation: Dissolve the amine-functionalized payload in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the payload solution.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. Protect from light if the payload is light-sensitive.
-
Quenching (Optional): To terminate the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the payload-linker conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted linker and payload.
-
Characterization: Confirm the successful conjugation and purity of the product by HPLC and LC-MS analysis.
Protocol 2: Conjugation of Payload-Linker to Antibody
This second step involves the site-specific conjugation of the purified payload-linker construct to the antibody via disulfide re-bridging.
Materials:
-
Antibody (e.g., IgG1) in an appropriate buffer (e.g., PBS)
-
Purified Payload-Bis-sulfone-PEG8 conjugate from Protocol 1
-
Reducing Agent: TCEP solution (10 mM in water)
-
Reaction Buffer: PBS with 1 mM EDTA, pH 7.2
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
To the antibody solution (typically 1-10 mg/mL in Reaction Buffer), add a 2- to 5-fold molar excess of TCEP for each disulfide bond to be reduced. For a typical IgG1, there are four interchain disulfide bonds.
-
Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.
-
-
Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the purified Payload-Bis-sulfone-PEG8 conjugate to the reduced antibody solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted payload-linker and any small molecule byproducts.
-
-
Characterization:
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Sequential workflow for ADC synthesis.
Signaling Pathway of a HER2-Targeted ADC
Caption: HER2-targeted ADC mechanism of action.[6][7][8]
References
- 1. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. furthlab.xyz [furthlab.xyz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
Application Notes: Bis-sulfone-PEG8-NHS Ester for Antibody-Drug Conjugate (ADC) Development
References
- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Switching positions: Assessing the dynamics of conjugational heterogeneity in antibody–drug conjugates using CE‐SDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 13. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 14. agilent.com [agilent.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein PEGylation using Bis-sulfone-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1] Bis-sulfone-PEG8-NHS Ester is a heterobifunctional linker that enables site-specific PEGylation of proteins, primarily by targeting native disulfide bonds for covalent re-bridging. This approach offers the advantage of a more homogenous product compared to random PEGylation at amine residues.[2][3]
This document provides detailed application notes and protocols for the use of this compound in protein PEGylation, with a focus on the disulfide bridging reaction.
Chemical Properties and Mechanism of Action
This compound is a unique reagent featuring two primary reactive functionalities: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester.
-
Bis-sulfone Group: This group is highly selective for thiol (-SH) groups, particularly the two cysteine residues that result from the mild reduction of a disulfide bond. The reaction proceeds via a bis-alkylation mechanism, where the two thiol groups attack the bis-sulfone moiety, resulting in the formation of a stable three-carbon bridge that re-links the original disulfide bond.[2][3][4][5] This process maintains the protein's tertiary structure, which is crucial for its biological activity.[5][6] The integrated PEG8 linker enhances the hydrophilicity of the resulting conjugate.[7]
-
NHS Ester Group: The NHS ester is a well-established amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[8][9] This functionality allows for a secondary conjugation step, if desired, or can be hydrolyzed under aqueous conditions. It is important to note that the NHS ester is susceptible to hydrolysis, with the rate increasing with pH.[9]
The primary and most specific application of this reagent for protein PEGylation is through the disulfide re-bridging mechanism.
Data Presentation
The following tables summarize key quantitative data gathered from studies utilizing bis-sulfone and similar PEGylation reagents.
Table 1: Reaction Conditions and Yields for Protein PEGylation
| Protein Target | PEG Reagent Type | Molar Ratio (Reagent:Protein) | pH | Temperature | Reaction Time | Yield | Reference |
| L-asparaginase | PEG mono-sulfone | 1.3:1 | Neutral to slightly basic | Not specified | Not specified | Near quantitative | [10] |
| Fab fragments | PEG-mono-sulfone (20 kDa) | 2:1 | Not specified | Not specified | 3 hours | ~65% (after purification) | [11] |
| rhG-CSF | mPEG-ALD (aldehyde) | 5:1 | 5.0 | Room Temperature | 2 hours | 86% (monoPEGylated) | [12] |
Table 2: Characterization of PEGylated Proteins
| Characterization Technique | Information Obtained | References |
| SDS-PAGE | Confirmation of PEGylation through an increase in molecular weight. | [3][13] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Accurate molecular weight of the PEGylated protein, determination of the degree of PEGylation, and assessment of polydispersity.[10][14][15] | [3][10][14][15] |
| Ion Exchange Chromatography (IEX) | Purification of PEGylated proteins from unreacted protein and excess reagent, and separation of positional isomers.[4][13][16][][18] | [4][13][16][][18] |
| Size Exclusion Chromatography (SEC) | Separation of PEGylated proteins based on hydrodynamic radius, removal of unreacted PEG and protein.[] | [] |
| Reversed-Phase HPLC (RP-HPLC) | Assessment of the quality and purity of the PEG linker and separation of PEGylated protein isomers.[2] | [2] |
| Circular Dichroism (CD) Spectroscopy | Assessment of the secondary structure of the protein post-PEGylation.[10] | [10] |
| Biological Activity Assays | Determination of the retention of biological function after PEGylation. | [3] |
Experimental Protocols
Protocol 1: Site-Specific Protein PEGylation via Disulfide Re-bridging
This protocol details the primary application of this compound for the site-specific PEGylation of a protein by re-bridging a native disulfide bond.
Materials:
-
Protein with an accessible disulfide bond
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns
-
Purification system (e.g., IEX or SEC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, perform a buffer exchange using a desalting column to remove any interfering substances.
-
-
Disulfide Bond Reduction:
-
Add a 5-10 fold molar excess of the reducing agent (e.g., DTT or TCEP) to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Note: The optimal concentration of the reducing agent and incubation time may need to be determined empirically for each specific protein.
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess reducing agent using a desalting column, exchanging the buffer back into the Reaction Buffer. This step is critical to prevent the reaction of the reducing agent with the bis-sulfone reagent.
-
-
PEGylation Reaction:
-
Immediately dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it in the Reaction Buffer. Prepare this solution fresh.
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the reduced protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be performed at a pH of 7.2-7.5 to favor the reaction with thiols while minimizing the hydrolysis of the NHS ester.
-
-
Quenching the Reaction (Optional):
-
To quench any remaining reactive NHS ester groups, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Characterization:
Protocol 2: Two-Step Sequential Conjugation to Thiols and Amines
This protocol describes a potential two-step application utilizing both the bis-sulfone and the NHS ester functionalities. This approach is more complex and requires careful optimization.
Step 1: Disulfide Re-bridging (as described in Protocol 1)
-
Follow steps 1-4 of Protocol 1, ensuring the reaction is performed at a pH of 7.2-7.5 to maximize the thiol reaction and minimize NHS ester hydrolysis.
Step 2: Amine Conjugation
-
Buffer Exchange:
-
After the disulfide re-bridging reaction, perform a buffer exchange into an amine-reactive buffer (e.g., PBS, pH 8.0-8.5) using a desalting column. This will also remove any remaining reducing agent.
-
-
Amine Reaction:
-
The NHS ester on the now PEGylated protein can react with primary amines on another molecule (e.g., a fluorescent dye, a small molecule drug, or another protein).
-
Add the amine-containing molecule to the PEGylated protein solution at a desired molar ratio.
-
Incubate at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench the reaction with an amine-containing buffer (e.g., Tris-HCl).
-
Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC or IEX).
-
Note: The efficiency of the second step will depend on the stability of the NHS ester during the first reaction and subsequent buffer exchange. It is recommended to monitor the hydrolysis of the NHS ester throughout the process.
Mandatory Visualizations
Caption: Experimental workflow for disulfide re-bridging PEGylation.
Caption: Reaction mechanism of disulfide re-bridging with Bis-sulfone-PEG.
References
- 1. mdpi.com [mdpi.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bis-sulfone-PEG4-NHS Ester, 2055047-19-1 | BroadPharm [broadpharm.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AR [thermofisher.com]
- 10. imperial.ac.uk [imperial.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative binding of disulfide-bridged PEG-Fabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. sciex.com [sciex.com]
- 16. Use of ion-exchange chromatography and hydrophobic interaction chromatography in the preparation and recovery of polyethylene glycol-linked proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Buffer Selection for Bis-sulfone-PEG8-NHS Ester Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting the optimal buffer system for reactions involving the amine-reactive N-hydroxysuccinimide (NHS) ester functionality of Bis-sulfone-PEG8-NHS Ester. This heterobifunctional crosslinker is designed to react with primary amines via its NHS ester and with reduced disulfide bonds (thiols) via its bis-sulfone group. The efficiency and specificity of the NHS ester conjugation are critically dependent on the reaction buffer's composition and pH.
Introduction to this compound Reactions
This compound is a versatile tool in bioconjugation, enabling the linkage of molecules containing primary amines to cysteine residues within proteins or other biomolecules. The NHS ester end reacts with unprotonated primary amines to form stable amide bonds, while the bis-sulfone group is a bis-alkylating agent that selectively reacts with the two thiol groups derived from a reduced disulfide bond, creating a stable three-carbon bridge.
The success of the initial conjugation step, the reaction of the NHS ester with a primary amine, is highly pH-dependent. The reaction involves a delicate balance: the amine must be deprotonated to be nucleophilic, which is favored at higher pH, but the NHS ester is also susceptible to hydrolysis, which is accelerated at higher pH. Therefore, careful buffer selection is paramount to maximize the yield of the desired conjugate while minimizing the degradation of the NHS ester.
The Critical Role of pH in NHS Ester Reactions
The pH of the reaction buffer is the most crucial factor governing the outcome of an NHS ester conjugation.[1][2] Two competing reactions are at play:
-
Aminolysis (Desired Reaction): A deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond. At pH values below the pKa of the amine (for lysine, the ε-amino group pKa is ~10.5), the amine is protonated (-NH₃⁺) and non-nucleophilic, significantly slowing the reaction.[3] As the pH increases, the concentration of the reactive, deprotonated amine (-NH₂) increases, favoring the conjugation.[3]
-
Hydrolysis (Competing Reaction): The NHS ester can react with water, leading to the hydrolysis of the ester and rendering it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][3]
The optimal pH for NHS ester coupling is a compromise that maximizes the rate of aminolysis while minimizing the rate of hydrolysis. For most applications, this optimal range is between pH 7.2 and 8.5 .[1][] A pH of 8.3-8.5 is often cited as ideal for achieving high reaction efficiency.[2]
Recommended Buffer Systems
The choice of buffer is critical and must be free of primary amines that would compete with the target molecule.[1][5] The following buffers are recommended for NHS ester reactions:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer that provides a physiological pH of around 7.4. While the reaction rate is slower at this pH compared to higher pH values, the hydrolysis of the NHS ester is also reduced, making it a good choice for pH-sensitive proteins or when longer reaction times are feasible.[6]
-
Sodium Bicarbonate Buffer: Often recommended at a concentration of 0.1 M and a pH of 8.3-8.5.[3][5] This buffer provides the optimal pH for efficient conjugation.
-
Sodium Phosphate (B84403) Buffer: A versatile buffer that can be prepared at various pH values within the optimal range. A 0.1 M solution at pH 8.3-8.5 is a suitable choice.[3]
-
Borate Buffer: Can be used in the pH 8.0-9.0 range and is another suitable, amine-free option.[1]
-
HEPES Buffer: This buffer can also be used within the recommended pH range of 7.2 to 8.5.[1]
Buffers to Avoid:
It is imperative to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine . These molecules will compete with the target amine for reaction with the NHS ester, significantly reducing the conjugation yield.[1][5] However, these buffers can be useful for quenching the reaction.[1]
Data Presentation: Buffer Selection Guide
The following tables summarize key quantitative data to aid in the selection of an appropriate buffer system for your this compound reaction.
Table 1: Recommended Buffers for NHS Ester Reactions
| Buffer System | pKa | Optimal pH Range for Reaction | Concentration | Key Considerations |
| Phosphate Buffer | pKa₂ = 7.21 | 7.2 - 8.0 | 0.1 M | Good buffering capacity at physiological pH. Slower reaction rate but also slower hydrolysis. |
| Sodium Bicarbonate | pKa₁ = 6.35, pKa₂ = 10.33 | 8.3 - 8.5 | 0.1 M | Provides optimal pH for high reaction efficiency. pH can be sensitive to CO₂ dissolution. |
| Borate Buffer | pKa = 9.24 | 8.0 - 9.0 | 50-100 mM | Effective at the higher end of the optimal pH range. |
| HEPES Buffer | pKa = 7.55 | 7.2 - 8.0 | 50-100 mM | Good buffering capacity in the physiological pH range. |
Table 2: Half-life of NHS Esters at Various pH Values
This table illustrates the impact of pH on the stability of the NHS ester. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1] |
| 7.0 | Room Temperature | ~7 hours |
| 8.0 | Room Temperature | ~1 hour[7] |
| 8.5 | Room Temperature | ~180 minutes[8] |
| 8.6 | 4 | 10 minutes[1] |
| 9.0 | Room Temperature | ~125 minutes[8] |
Table 3: Comparison of Amidation vs. Hydrolysis Reaction Rates
This table demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80[8] | 210[8] |
| 8.5 | 20[8] | 180[8] |
| 9.0 | 10[8] | 125[8] |
| Data from a study on a porphyrin-NHS ester.[8] |
Experimental Protocols
Protocol 1: Preparation of Buffers
1.1: 0.1 M Sodium Phosphate Buffer (pH 8.3)
-
Prepare 0.1 M solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).
-
To create the pH 8.3 buffer, mix the two solutions, monitoring the pH with a calibrated pH meter. Start with a larger volume of the dibasic solution and add the monobasic solution until the desired pH is reached.
-
Sterile filter the final buffer if necessary and store at 4°C.
1.2: 0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Dissolve sodium bicarbonate (NaHCO₃) in deionized water to a final concentration of 0.1 M.
-
Adjust the pH to 8.3 using a 1 M solution of sodium hydroxide (B78521) (NaOH), monitoring with a calibrated pH meter.
-
Use this buffer fresh as the pH can change over time due to CO₂ absorption.
Protocol 2: General Procedure for Labeling a Protein with this compound
This protocol outlines the conjugation of a protein containing primary amines to the NHS ester moiety of the crosslinker.
Materials:
-
Protein of interest in an amine-free buffer
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[3]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[3]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[1] The NHS ester is moisture-sensitive and should be stored in a desiccated environment.
-
Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this should be optimized for your specific application.[3]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Remove the excess, unreacted crosslinker and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5] The resulting conjugate now has a reactive bis-sulfone group available for subsequent reaction with thiols.
Mandatory Visualizations
Caption: Experimental workflow for NHS ester conjugation.
Caption: NHS ester reaction with a primary amine.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. interchim.fr [interchim.fr]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Calculating molar excess of Bis-sulfone-PEG8-NHS Ester for labeling
Application Notes: Labeling with Bis-sulfone-PEG8-NHS Ester
Introduction
This compound is a heterobifunctional crosslinking reagent designed for advanced bioconjugation protocols. This reagent possesses two distinct reactive moieties enabling a versatile, two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1][2][3] Concurrently, the bis-sulfone group is a highly efficient bis-alkylating agent that selectively reacts with two thiol groups derived from the reduction of a native disulfide bond, creating a stable, covalent re-bridging of the bond.[4][5][6]
These two reactive ends are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight units, which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[5][7] This application note provides detailed protocols for two primary labeling strategies using this reagent: (1) labeling of primary amines via the NHS ester and (2) site-specific labeling of disulfide bonds via the bis-sulfone moiety.
Application 1: Labeling of Primary Amines via NHS Ester Chemistry
This protocol is suitable for attaching the Bis-sulfone-PEG8 moiety to proteins, antibodies, or other biomolecules containing accessible primary amines. The attached bis-sulfone group can then be used in subsequent conjugation steps with thiol-containing molecules.
Principle of Reaction
The NHS ester reacts with a primary amine (R-NH₂) under mild alkaline conditions (pH 7.2-8.5) to form a stable covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1] The reaction is pH-dependent; at low pH, the amine is protonated and unreactive, while at high pH (above 8.6), the NHS ester is prone to rapid hydrolysis, which competes with the primary reaction and reduces labeling efficiency.[8][9][10] It is critical to use amine-free buffers, as reagents like Tris or glycine (B1666218) will compete for reaction with the NHS ester.[8][10]
Calculating Molar Excess of NHS Ester
The optimal molar excess of the NHS ester reagent over the biomolecule is empirical and must be determined for each specific application.[8] Key factors influencing the required excess include the concentration of the protein and the desired degree of labeling (DOL).[11] Dilute protein solutions generally require a higher molar excess to achieve the same DOL.[11][12]
Formula for Calculating Mass of NHS Ester Reagent:
Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein (mg)) / (MW of Protein (Da)) x (MW of NHS Ester (Da))[8][11][13]
Table 1: Recommended Starting Molar Excess for NHS Ester Labeling
| Protein Concentration | Recommended Molar Excess (NHS Ester : Protein) | Notes |
| > 5 mg/mL | 5 to 10-fold | Higher protein concentrations generally lead to more efficient labeling reactions.[11] |
| 1–5 mg/mL | 10 to 20-fold | A common concentration range suitable for labeling antibodies and other proteins.[11][12] |
| < 1 mg/mL | 20 to 50-fold | A higher excess is required to compensate for slower reaction kinetics at lower concentrations.[11] |
Experimental Protocol
1. Reagent and Buffer Preparation:
-
Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer. If the stock buffer contains amines (e.g., Tris), the buffer must be exchanged to a suitable reaction buffer.[12]
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5 is recommended.[8][11][14]
-
NHS Ester Stock Solution: Immediately before use, equilibrate the vial of this compound to room temperature.[12] Dissolve the reagent in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[3][14]
2. Labeling Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[8] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[12]
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[8][14]
3. Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer containing primary amines.[10]
-
Add a final concentration of 20-50 mM Tris or glycine and incubate for an additional 15-30 minutes.[9][10] This step hydrolyzes any remaining non-reacted NHS ester.
4. Purification of the Labeled Protein:
-
Remove unreacted NHS ester, the NHS byproduct, and quenching reagents using a desalting column or gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[14][15]
-
Alternatively, dialysis can be used for purification.[12][15]
Workflow for NHS Ester Labeling
Application 2: Site-Specific Labeling via Bis-Sulfone Chemistry
This protocol is designed for the site-specific modification of biomolecules, particularly antibodies, at native disulfide bonds. The process involves a controlled reduction of the disulfide followed by a re-bridging reaction with the bis-sulfone group. The attached NHS ester can then be used for subsequent conjugation.
Principle of Reaction
The bis-sulfone moiety is a bis-alkylating reagent that reacts with the two free thiol groups generated from a reduced disulfide bond.[6] This reaction proceeds in two steps: (1) selective reduction of accessible disulfide bonds (e.g., interchain disulfides in an antibody) using a mild reducing agent, and (2) addition of the bis-sulfone reagent, which undergoes a bis-alkylation to covalently re-form a stable three-carbon bridge.[4][5] This method maintains the overall structure of the protein while allowing for highly homogeneous labeling.[4][5]
Calculating Molar Excess for Disulfide Bridging
For site-specific disulfide bridging, the molar excess of the reagent is typically kept lower than in NHS ester labeling to maintain specificity and avoid off-target reactions. The calculation is based on the moles of the protein (e.g., an antibody) to be labeled.
Table 2: Recommended Starting Molar Excess for Bis-Sulfone Labeling
| Number of Target Disulfides | Recommended Molar Excess (Reagent : Protein) | Notes |
| Single Disulfide (e.g., Fab fragment) | 1.5 to 3-fold | A slight excess ensures efficient bridging of the single target disulfide.[4] |
| Multiple Disulfides (e.g., full mAb) | 3 to 5-fold per disulfide | Higher excess may be needed, but should be optimized to control the degree of labeling. |
Experimental Protocol
1. Antibody Reduction:
-
Prepare the antibody in a suitable buffer such as PBS.
-
Add a 2 to 5-fold molar excess of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) per disulfide bond to be reduced.
-
Incubate at 37°C for 1-2 hours to reduce the accessible interchain disulfide bonds.
2. Conjugation Reaction:
-
Optional but Recommended: Remove the excess reducing agent using a desalting column to prevent it from reacting with the bis-sulfone reagent.
-
Immediately add the calculated amount of this compound (dissolved in DMSO or DMF) to the reduced antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
3. Purification of the Labeled Antibody:
-
Purify the conjugate to remove any unreacted reagent and byproducts using gel filtration (e.g., Sephadex G-25) or dialysis.[14]
-
The resulting purified protein is now site-specifically labeled with a reactive NHS ester handle for further modification.
Workflow for Bis-Sulfone Disulfide Bridging
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Bis-Sulfone-PEG8-acid | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Antibodies with Bis-sulfone-PEG8-NHS Ester for Immunoassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a widely utilized strategy to enhance their therapeutic and diagnostic properties. PEGylation can improve the stability, solubility, and bioavailability of antibodies while reducing their immunogenicity.[] The choice of linker for PEGylation is critical for controlling the site of attachment and preserving the antibody's function.
This document provides detailed protocols for labeling antibodies with Bis-sulfone-PEG8-NHS Ester, a hetero-bifunctional reagent that allows for both amine and thiol reactivity. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as those on lysine (B10760008) residues and the N-terminus of the antibody, to form stable amide bonds.[2][][4] Concurrently, the bis-sulfone moiety can react with free thiols, such as those from reduced cysteine residues within the antibody's hinge region, effectively re-bridging disulfide bonds.[5][6] This dual reactivity provides a versatile method for antibody conjugation.
These application notes describe the complete workflow from antibody preparation and labeling to purification and subsequent use in common immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.
Chemical Reaction and Workflow
The labeling process involves the reaction of the this compound with the antibody. The NHS ester reacts with primary amines under slightly alkaline conditions, while the bis-sulfone group can form stable linkages with sulfhydryl groups.
Caption: Chemical reaction of this compound with an antibody.
The overall experimental workflow for labeling and utilizing the antibody is depicted below. This process includes antibody preparation, the labeling reaction, purification of the conjugate, and finally, its application in immunoassays.
Caption: Experimental workflow for antibody labeling and immunoassay application.
Quantitative Data Summary
The following tables provide representative data for the labeling of a monoclonal antibody (mAb) with this compound and its performance in an ELISA.
Table 1: Antibody Labeling and Recovery
| Parameter | Value |
| Initial mAb Concentration | 2.0 mg/mL |
| Final Labeled mAb Concentration | 1.8 mg/mL |
| Labeling Efficiency (DOL - Degrees of Labeling) | 3-5 PEGs / antibody |
| Antibody Recovery | 90% |
| Purity (by SDS-PAGE) | >95% |
Table 2: Immunoassay Performance (Direct ELISA)
| Parameter | Unlabeled Antibody + Labeled Secondary | Labeled Primary Antibody |
| Assay Sensitivity (EC50) | 1.2 ng/mL | 1.5 ng/mL |
| Signal-to-Noise Ratio | 15 | 18 |
| Assay Time | 4 hours | 2.5 hours |
| Intra-assay CV (%) | < 5% | < 5% |
| Inter-assay CV (%) | < 10% | < 10% |
Experimental Protocols
Protocol 1: Antibody Preparation for Labeling
Amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA) will interfere with the NHS ester reaction and must be removed.[7]
-
Buffer Exchange:
-
Concentration Adjustment:
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
Determine the antibody concentration by measuring the absorbance at 280 nm (A280).[7]
-
Protocol 2: Antibody Labeling with this compound
-
Reagent Preparation:
-
Allow the this compound to warm to room temperature before opening to prevent moisture condensation.[7]
-
Dissolve the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL immediately before use.[7][8]
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved this compound to the prepared antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[7]
-
-
Quenching the Reaction:
-
To quench the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[7] Tris contains primary amines that will react with any remaining NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
Protocol 3: Purification of the Labeled Antibody
It is crucial to remove unconjugated this compound and any reaction byproducts.
-
Purification Method:
-
Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) to separate the labeled antibody from smaller molecules.[]
-
Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Elution and Collection:
-
Apply the quenched reaction mixture to the equilibrated column.
-
Elute the labeled antibody according to the manufacturer's instructions. The labeled antibody will typically be in the first fractions.
-
-
Concentration and Storage:
-
Measure the concentration of the purified labeled antibody (A280).
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.
-
Protocol 4: Application in Direct ELISA
This protocol assumes the target antigen is coated on the ELISA plate.
Caption: Direct ELISA workflow using a PEGylated primary antibody.
-
Antigen Coating:
-
Coat a 96-well microplate with the target antigen at an optimized concentration in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add serial dilutions of the this compound labeled primary antibody to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[12]
-
Protocol 5: Application in Western Blotting
The labeled antibody can be used as either the primary or secondary antibody. This protocol describes its use as a primary antibody.
-
Protein Separation and Transfer:
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate the membrane with the this compound labeled primary antibody at an optimized dilution in blocking buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[15]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[15]
-
-
Detection:
-
If the primary antibody is enzyme-conjugated, proceed directly to the detection step.
-
Incubate the blot with a chemiluminescent substrate.
-
Capture the signal using an imaging system or X-ray film.
-
Conclusion
The use of this compound provides a robust and versatile method for labeling antibodies for use in various immunoassays. The protocols outlined in this document offer a comprehensive guide for researchers to successfully conjugate their antibodies and apply them in ELISA and Western blotting. The dual-reactive nature of this reagent allows for controlled conjugation, potentially improving the stability and performance of the resulting antibody conjugates in sensitive and specific immunoassays.
References
- 2. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 4. worldwide.com [worldwide.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. Мечение активированными эфирами биомолекул, содержащих первичные аминогруппы [ru.lumiprobe.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Naturally Occurring Antibodies to PEG and PEGylated Liposomes in Plasma of Human Donor Volunteers - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western Blot: The Complete Guide | Antibodies.com [antibodies.com]
- 14. cdn.hellobio.com [cdn.hellobio.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Creating Stable Protein-Protein Conjugates Using Bis-Sulfone Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The creation of stable protein-protein conjugates is a cornerstone of modern biotechnology and drug development, enabling the production of novel therapeutics, diagnostic reagents, and research tools. A critical component in this process is the linker used to connect the protein molecules. Traditional methods often rely on maleimide-based linkers that react with cysteine thiols. However, the resulting thioether bond can be unstable, leading to deconjugation and potential off-target effects.
Bis-sulfone linkers have emerged as a superior alternative, offering the ability to form highly stable, covalent bonds with proteins, particularly through the re-bridging of disulfide bonds. This technology provides a robust method for creating homogeneous and stable protein conjugates, such as antibody-drug conjugates (ADCs), with improved in vivo performance. This document provides detailed application notes and protocols for the use of bis-sulfone linkers in creating stable protein-protein conjugates.
Principle of Bis-Sulfone Chemistry
Bis-sulfone linkers are homobifunctional crosslinking agents that selectively react with thiol groups (sulfhydryls) present in cysteine residues. The core mechanism involves a Michael addition reaction. For disulfide re-bridging, the native disulfide bonds of a protein are first reduced to yield two free thiol groups. The bis-sulfone linker then reacts with these two thiols, creating a stable, three-carbon bridge and re-forming a covalent link between the two cysteine residues. This process not only attaches the linker and any associated cargo (like another protein or a drug molecule) but also restores the structural integrity of the protein at the site of the original disulfide bond.[1][2][3]
The key advantages of using bis-sulfone linkers include:
-
Enhanced Stability: The resulting thioether bonds are significantly more stable than those formed by maleimide (B117702) linkers, resisting retro-Michael addition and exchange with other thiols in biological environments.[4]
-
Homogeneity: Disulfide re-bridging allows for site-specific conjugation, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of ADCs.[1][2]
-
Maintained Protein Structure: By re-bridging the native disulfide bonds, the tertiary structure of the protein is largely preserved, which is crucial for maintaining its biological activity.[1][2]
Chemical Reaction and Experimental Workflow
The following diagrams illustrate the chemical principle of disulfide re-bridging using a bis-sulfone linker and the general experimental workflow for creating a protein-protein conjugate.
Caption: Chemical reaction for disulfide re-bridging.
Caption: General experimental workflow for protein conjugation.
Experimental Protocols
The following are generalized protocols for the creation of protein-protein conjugates using bis-sulfone linkers for disulfide re-bridging. Note: These protocols provide a starting point, and optimization of reaction conditions (e.g., molar excess of linker, incubation time, temperature, and pH) is crucial for each specific protein system.
Materials and Reagents:
-
Purified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Bis-sulfone linker (with desired cargo, e.g., another protein, attached)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)
-
Quenching solution (optional): L-cysteine or N-acetylcysteine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker
-
Desalting columns (e.g., G-25)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Protein A/G for antibodies)
Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol is suitable for antibodies where interchain disulfides are targeted for conjugation.
-
Prepare the Antibody: Start with a purified antibody solution at a concentration of 1-10 mg/mL in a suitable buffer like PBS.
-
Reduction:
-
Add a fresh solution of TCEP or DTT to the antibody solution. A starting point is to use a 2-5 molar excess of reducing agent per antibody molecule to target the more accessible interchain disulfides.
-
Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
-
Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). This step is critical to prevent the reducing agent from reacting with the bis-sulfone linker.
Protocol 2: Conjugation with Bis-Sulfone Linker
-
Prepare the Linker Stock Solution: Immediately before use, dissolve the bis-sulfone linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).
-
Conjugation Reaction:
-
Add the bis-sulfone linker stock solution to the reduced and desalted protein solution. A typical starting point is a 5-20 fold molar excess of the linker over the protein.
-
Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. Gentle mixing is recommended. Longer incubation times may be required, and this should be optimized.
-
-
Quenching the Reaction (Optional): To stop the reaction and consume any unreacted linker, a quenching reagent such as L-cysteine can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.
Protocol 3: Purification of the Protein Conjugate
-
Purification Method Selection: The choice of purification method depends on the properties of the conjugate and any unreacted starting materials.
-
Size-Exclusion Chromatography (SEC): Effective for removing unconjugated small molecules (linker, quenching agent) and aggregates.
-
Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating proteins with different numbers of conjugated molecules (e.g., different DAR species of an ADC).
-
Affinity Chromatography (e.g., Protein A/G): Useful for purifying antibody conjugates and removing any non-antibody components.
-
-
Execution: Perform the chosen chromatography method according to the manufacturer's instructions, collecting fractions corresponding to the purified protein conjugate.
-
Buffer Exchange and Concentration: The purified conjugate can be buffer-exchanged into a suitable storage buffer and concentrated to the desired final concentration.
Characterization of Protein Conjugates
Thorough characterization is essential to ensure the quality, homogeneity, and stability of the final conjugate.
-
SDS-PAGE: A fundamental technique to visualize the increase in molecular weight upon conjugation. Running samples under both reducing and non-reducing conditions can confirm the re-bridging of disulfide bonds. For a successfully re-bridged antibody, the heavy and light chains will not separate under reducing conditions.[1]
-
Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and to detect the presence of aggregates or fragments.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, as it can resolve species with different drug-to-antibody ratios (DARs).[5]
-
Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached linker molecules. Techniques like LC-MS can be used to determine the average DAR.[6][7]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the linker or its cargo has a distinct chromophore, to help calculate the degree of labeling or DAR.[8]
Quantitative Data: Stability of Bis-Sulfone vs. Maleimide Conjugates
A key advantage of bis-sulfone linkers is the superior stability of the resulting conjugates compared to those formed with traditional maleimide linkers. The following table summarizes representative stability data.
| Linker Type | Conjugate | Incubation Conditions | % Conjugate Remaining | Reference |
| Mono-sulfone | Hemoglobin-PEG | 7 days at 37°C in 1 mM GSH | > 95% | [9] |
| Maleimide | Hemoglobin-PEG | 7 days at 37°C in 1 mM GSH | ~70% | [9] |
| Bis-sulfone | Antibody-Fluorophore | 96 hours in human serum | Stable (no deconjugation observed) | [3][10] |
| Maleimide | Antibody-Fluorophore | 96 hours in human serum | Significant deconjugation and transfer to albumin | [4] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Incomplete disulfide reduction.- Premature re-oxidation of thiols.- Insufficient molar excess of linker.- Hydrolysis of the linker. | - Optimize reduction conditions (time, temperature, reductant concentration).- Perform conjugation immediately after reduction and desalting.- Increase the molar ratio of linker to protein.- Prepare fresh linker stock solution in anhydrous solvent. |
| Protein Aggregation | - High protein concentration during conjugation.- Use of organic co-solvents (e.g., DMSO).- Unfavorable buffer conditions. | - Reduce the protein concentration.- Minimize the volume of organic solvent added.- Optimize buffer pH and ionic strength. Consider including stabilizing excipients. |
| Heterogeneous Product | - Inconsistent reduction of disulfide bonds.- Non-specific reaction of the linker. | - Tightly control reduction conditions.- Ensure the reaction pH is optimal for thiol-specific reaction (typically pH 7.5-8.0). |
For more detailed troubleshooting, it is recommended to consult resources from linker suppliers and relevant scientific literature.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00005C [pubs.rsc.org]
- 7. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-sulfone-PEG8-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The choice of linker used for surface modification dictates the stability, biocompatibility, and targeting specificity of the nanoparticle conjugate. Bis-sulfone-PEG8-NHS Ester is a heterobifunctional crosslinker that offers a robust method for covalently attaching biomolecules, such as antibodies or antibody fragments, to nanoparticle surfaces.
This reagent features two primary reactive groups:
-
Bis-sulfone Group: This group is highly selective for cysteine residues. It reacts with two free thiols, typically generated from the reduction of a disulfide bond within a protein, to form a stable, three-carbon bridge. This method is particularly advantageous for antibody conjugation as it can re-bridge the interchain disulfide bonds, thus preserving the structural integrity of the antibody.
-
N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins) under mild basic conditions.
-
PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, with eight ethylene (B1197577) glycol units, is hydrophilic and flexible. It increases the solubility of the conjugate in aqueous media, reduces non-specific binding, and can improve the in vivo circulation time of the nanoparticles.
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, focusing on the conjugation of antibody fragments (Fabs) to pre-formed polymeric nanoparticles.
Data Presentation
The successful modification of nanoparticles with this compound and subsequent biomolecule conjugation can be evaluated through various analytical techniques. The following table summarizes key characterization data for poly(lactic-co-glycolic acid) (PLGA) nanoparticles before and after modification and conjugation.
| Nanoparticle Type | Mean Diameter (nm) | Polydispersity Index (PdI) | Surface Charge (mV) | Conjugation Efficiency |
| Unmodified PLGA Nanoparticles | ~240 | < 0.2 | Highly Negative | N/A |
| PLA-PEG-bis-sulfone/PLA Nanoparticles | ~250 | < 0.2 | Near Neutral | N/A[1] |
| Fab-conjugated PLA-PEG-bis-sulfone/PLA NP | > 250 | < 0.2 | Near Neutral | Assessed via SDS-PAGE and Ellman's Reagent |
Experimental Protocols
Protocol 1: Preparation of Amine-Functionalized Nanoparticles
This protocol describes the initial step of introducing primary amine groups onto the surface of pre-formed nanoparticles, which will then react with the NHS ester of the this compound linker. This is a common strategy when the nanoparticle core material does not inherently possess amine groups.
Materials:
-
Pre-formed nanoparticles (e.g., PLGA, silica)
-
Amine-containing silane (B1218182) (for silica (B1680970) nanoparticles) or a polymer with amine groups for coating
-
Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)
-
Amine-terminated PEG
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: Tris-buffered saline (TBS), pH 7.2
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Centrifugation equipment
-
Ultrasonicator
Procedure:
-
Nanoparticle Activation (for carboxylated nanoparticles):
-
Disperse the carboxylated nanoparticles in a suitable buffer (e.g., MES buffer, pH 4.5).
-
Add EDC and NHS to activate the carboxyl groups, forming an NHS-ester intermediate.
-
Incubate for 15-30 minutes at room temperature.
-
Centrifuge the activated nanoparticles to remove excess EDC and NHS.
-
-
Amine Functionalization:
-
Resuspend the activated nanoparticles in a non-amine containing buffer (e.g., PBS, pH 7.2).
-
Add a solution of an amine-containing molecule (e.g., amine-terminated PEG) to the nanoparticle suspension.
-
Stir the reaction mixture for several hours to overnight at room temperature.
-
-
Washing:
-
Collect the amine-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with the reaction buffer and then with deionized water to remove unreacted reagents.
-
Resuspend the nanoparticles in the desired buffer for the next step.
-
Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: TBS, pH 7.2
-
Desalting columns or dialysis equipment
Procedure:
-
Prepare this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
To the amine-functionalized nanoparticle suspension in PBS (pH 7.2-8.0), add the this compound stock solution. A 10- to 50-fold molar excess of the NHS ester to the surface amine groups is generally recommended. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Add the Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purify the Bis-sulfone functionalized nanoparticles from excess reagent and reaction byproducts using dialysis or desalting columns.
-
Protocol 3: Conjugation of Reduced Antibody Fragments (Fabs) to Bis-sulfone Functionalized Nanoparticles
This protocol is adapted from the methodology for conjugating reduced Fabs to bis-sulfone functionalized polymers.[1]
Materials:
-
Bis-sulfone functionalized nanoparticles
-
Antibody or Fab fragments with a reducible disulfide bond
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: PBS, pH 7.2-7.5
-
Desalting columns
-
SDS-PAGE analysis equipment
-
Ellman's Reagent (DTNB) for thiol quantification
Procedure:
-
Antibody/Fab Reduction:
-
Dissolve the antibody or Fab fragment in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the reducing agent (DTT or TCEP).
-
Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.
-
Remove the excess reducing agent using a desalting column, exchanging the buffer to the reaction buffer.
-
-
Conjugation to Nanoparticles:
-
Immediately add the freshly reduced and purified antibody/Fab fragment to the suspension of Bis-sulfone functionalized nanoparticles.
-
Incubate the mixture overnight at room temperature with gentle stirring.[1]
-
-
Characterization of Conjugation:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful conjugation will result in a new band at a higher molecular weight corresponding to the nanoparticle-Fab conjugate.[1]
-
Ellman's Assay: Assess the consumption of free thiols to quantify the extent of conjugation. A decrease in the concentration of free thiols in the reaction mixture compared to the initial reduced Fab solution indicates successful conjugation.[1]
-
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Chemical conjugation pathway overview.
References
Site-Selective Labeling of Fab Fragments with Bis-sulfone-PEG8-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise, site-selective modification of antibody fragments is crucial for the development of next-generation therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and imaging agents.[1][2] Traditional labeling methods that target lysine (B10760008) or cysteine residues often result in heterogeneous products with unpredictable stoichiometry and potential impairment of antigen-binding affinity.[1] Bis-sulfone chemistry offers an elegant solution for site-selective labeling by targeting the native disulfide bond within a Fab fragment, ensuring a homogenous product with a well-defined drug-to-antibody ratio (DAR).[3][4]
This document provides detailed protocols for the site-selective labeling of Fab fragments using Bis-sulfone-PEG8-NHS Ester. This reagent acts as a bis-alkylating agent that covalently rebridges the two sulfur atoms of a reduced interchain disulfide bond.[3][4][5] The inclusion of a hydrophilic PEG8 spacer can enhance solubility and potentially improve the pharmacokinetic properties of the resulting conjugate.[3] These protocols are intended for researchers in drug development and related fields who require homogenous and functionally intact Fab conjugates.[6][7]
Core Principles
The labeling strategy involves two key steps:
-
Selective Reduction: The interchain disulfide bond of the Fab fragment, which connects the heavy and light chains, is selectively reduced to yield two free thiol groups. This is often accomplished using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8][9][10]
-
Bis-Alkylation: The this compound reagent then reacts with the two generated thiol groups, forming a stable three-carbon bridge and thus re-linking the heavy and light chains.[3][4][11] The NHS ester end of the reagent can be used for subsequent conjugation to a payload, although for the purpose of this protocol, we focus on the primary labeling of the Fab.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from studies involving the site-selective labeling of Fab fragments using bis-sulfone reagents.
| Parameter | Typical Value/Range | Notes | Source |
| Labeling Efficiency | >95% | Essentially quantitative conjugation can be achieved. | [12][13][14] |
| Binding Affinity Change (EC50) | ~2 to 4.2-fold reduction | The conjugated Fab fragment largely retains its binding affinity. | [12][14] |
| Dissociation Rate (kd) | No significant change | The off-rate of the Fab from its antigen is generally not affected. | [12] |
| Product Purity | >95% | A single ion-exchange chromatography step is often sufficient for purification. | [12][13] |
| Yield | High | The process is efficient, with minimal loss of material. | [12][13] |
Experimental Protocols
Protocol 1: Selective Reduction of Fab Fragment Disulfide Bond
This protocol describes the selective reduction of the interchain disulfide bond of a Fab fragment using immobilized TCEP.
Materials:
-
Fab fragment solution (e.g., 1 mg/mL in PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) immobilized on agarose (B213101) beads
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
EDTA solution (0.5 M)
-
Microcentrifuge tubes
-
Orbital shaker
Procedure:
-
Prepare the Fab fragment solution at a concentration of 1.0 mg/mL in PBS containing 5 mM EDTA.
-
Wash the TCEP-agarose beads 3-4 times with pure water to remove any free TCEP.
-
Prepare a 50% slurry of the washed TCEP-agarose beads in water.
-
To the Fab solution, add 1/10th volume of the 50% TCEP-agarose bead slurry.[8]
-
Incubate the reaction mixture at room temperature for 1-2 hours on an orbital shaker.
-
Separate the reduced Fab fragment from the TCEP-agarose beads by centrifugation.
-
The supernatant containing the reduced Fab is now ready for the labeling reaction. It is recommended to proceed immediately to the next step to prevent re-oxidation of the thiols.
Protocol 2: Site-Selective Labeling with this compound
This protocol details the labeling of the reduced Fab fragment with this compound.
Materials:
-
Reduced Fab fragment solution (from Protocol 1)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: Phosphate buffer (0.1 M), pH 7.0-8.0
-
Quenching buffer: Tris-buffered saline (TBS), pH 7.2
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Immediately before use, dissolve the this compound in DMSO or DMF to prepare a 10 mM stock solution.[15] Do not store the stock solution.[15]
-
Add a 2 to 5-fold molar excess of the this compound solution to the reduced Fab fragment solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubate the reaction mixture for 2-3 hours at room temperature or on ice for 4 hours.[13][15]
-
Quench the reaction by adding a quenching buffer containing primary amines, such as TBS.
-
Purify the labeled Fab fragment from excess reagent and byproducts using a desalting column or dialysis.[13] For higher purity, ion-exchange chromatography can be employed.[12][13]
-
Characterize the labeled Fab fragment using SDS-PAGE and mass spectrometry to confirm successful conjugation and purity. Binding affinity can be assessed by methods such as ELISA or Surface Plasmon Resonance (SPR).[12][14]
Diagrams
Caption: Experimental workflow for Fab fragment labeling.
Caption: Reaction mechanism for bis-sulfone labeling.
Applications in Drug Development
Site-selectively labeled Fab fragments are valuable tools in various stages of drug development:
-
Antibody-Drug Conjugates (ADCs): The homogeneity of the conjugate ensures a consistent DAR, which is a critical quality attribute for ADCs, leading to a more predictable safety and efficacy profile.[1]
-
In Vivo Imaging: Fab fragments, due to their smaller size, offer better tissue penetration and faster clearance than full-length antibodies, making them ideal for developing imaging agents for diagnostics and monitoring disease progression.[7][16] Site-specific labeling with imaging probes (e.g., radioisotopes or fluorophores) ensures that the probe does not interfere with the antigen-binding site.
-
Pharmacokinetic Studies: The use of PEGylated Fab fragments can extend their half-life in circulation, and site-selective PEGylation ensures that the modification does not compromise the biological activity of the fragment.[12][13]
References
- 1. Site-Specific Photolabeling of the IgG Fab Fragment Using a Small Protein G Derived Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Protein Labeling in the Pharmaceutical Industry: Experiences from Novartis Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. For what indications are Fab fragment being investigated? [synapse.patsnap.com]
- 8. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. imperial.ac.uk [imperial.ac.uk]
- 12. Comparative binding of disulfide-bridged PEG-Fabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Site-specific antibody fragment conjugates for targeted imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-sulfone-PEG8-NHS Ester in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Bis-sulfone-PEG8-NHS Ester
This compound is a heterobifunctional crosslinking reagent designed for the site-specific conjugation and re-bridging of disulfide bonds in proteins. This reagent possesses two distinct reactive moieties: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester. The primary application of the bis-sulfone group is the covalent re-bridging of the two free thiol groups that result from the mild reduction of a disulfide bond. This reaction is highly selective for cysteine residues and proceeds via a bis-alkylation mechanism, forming a stable three-carbon bridge. The NHS ester group, on the other hand, targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The molecule also incorporates an 8-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.
Mechanism of Action and Key Advantages
The utility of this compound in proteomics and drug development, particularly in the construction of antibody-drug conjugates (ADCs), stems from its unique reactivity. The process typically involves a two-step procedure:
-
Disulfide Bond Reduction: A native disulfide bond in the target protein is gently reduced to yield two free cysteine residues. This step must be carefully controlled to maintain the protein's tertiary structure.
-
Bis-sulfone Alkylation: The this compound is then introduced. The bis-sulfone moiety reacts specifically with the two newly formed thiol groups, creating a stable covalent bridge.
This site-specific modification offers several advantages:
-
Homogeneity: By targeting specific disulfide bonds, the reagent allows for the creation of homogenous protein conjugates, which is crucial for therapeutic applications like ADCs.
-
Structural Integrity: The re-bridging of the disulfide bond helps to maintain the native conformation and stability of the protein.
-
Dual Reactivity: While the primary use is for disulfide re-bridging, the presence of the NHS ester allows for additional conjugation possibilities with primary amines, offering flexibility in experimental design.
-
Improved Solubility: The integrated PEG8 spacer enhances the solubility of the crosslinker and the final protein conjugate.
Applications in Proteomics Research
The unique properties of this compound make it a valuable tool for a range of applications in proteomics:
-
Antibody-Drug Conjugate (ADC) Development: This is a primary application area where the reagent is used to link cytotoxic drugs to antibodies in a site-specific manner, leading to homogenous ADCs with controlled drug-to-antibody ratios (DAR).
-
Protein-Protein Interaction Studies: By crosslinking proteins that interact via disulfide bonds, this reagent can be used to stabilize and identify such interactions.
-
Structural Proteomics: The defined spacer arm of the crosslinker can provide distance constraints for modeling the three-dimensional structure of proteins and protein complexes.
-
Bioconjugation: The reagent can be used to attach a variety of molecules, such as fluorescent dyes or biotin (B1667282) tags, to proteins at specific cysteine or lysine locations.
Experimental Protocols
Protocol 1: Site-Specific Re-bridging of Disulfide Bonds in an Antibody
This protocol describes the general procedure for the reduction of interchain disulfide bonds in an antibody followed by re-bridging using this compound.
Materials:
-
Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)
-
Desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Disulfide Reduction:
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing.
-
-
Crosslinker Preparation:
-
Immediately before use, dissolve this compound in an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).
-
-
Crosslinking Reaction:
-
Add a 5-fold molar excess of the this compound solution to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
-
Analysis:
-
Analyze the conjugated antibody using SDS-PAGE (non-reducing and reducing conditions) to confirm crosslinking.
-
Further characterization can be performed using mass spectrometry to confirm the site of conjugation and the homogeneity of the product.
-
Protocol 2: Mass Spectrometry Analysis of Crosslinked Peptides
This protocol outlines the general workflow for preparing and analyzing a protein crosslinked with this compound by mass spectrometry.
Materials:
-
Crosslinked protein sample
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Alkylating agent (e.g., Iodoacetamide, IAA)
-
Protease (e.g., Trypsin)
-
LC-MS/MS system
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Denature the crosslinked protein in the denaturation buffer.
-
Reduce any remaining disulfide bonds with DTT (that were not re-bridged).
-
Alkylate free cysteines with IAA to prevent their re-oxidation.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio and incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Desalt the peptide mixture using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Use a data-dependent acquisition method to acquire MS and MS/MS spectra.
-
-
Data Analysis:
-
Use specialized crosslink identification software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides. The software should be configured to search for the specific mass of the this compound crosslinker.
-
Quantitative Data
The following table presents illustrative quantitative data from a hypothetical proteomics experiment using a bis-sulfone crosslinker to study changes in protein disulfide bridging upon treatment with a reducing agent. This data is for demonstrative purposes to showcase how such results can be presented.
| Protein ID | Disulfide-Linked Cysteines | Peptide Sequence 1 | Peptide Sequence 2 | Fold Change (Treated/Control) | p-value |
| P02768 | Cys34-Cys34 | ALVLIAFAQYLQQCPFEDHVK | ALVLIAFAQYLQQCPFEDHVK | 0.21 | 0.001 |
| P01023 | Cys98-Cys121 | VSPDCGNK | YLHVVHEK | 0.45 | 0.012 |
| Q9H2J5 | Cys212-Cys245 | FNCDEK | LCVLHEK | 0.89 | 0.345 |
| P61769 | Cys67-Cys112 | VCTGSK | IYQELK | 0.33 | 0.005 |
Table 1: Quantitative analysis of disulfide-bridged peptides. The table shows the relative abundance of peptides crosslinked with a bis-sulfone reagent in a control vs. a sample treated with a mild reducing agent. A lower fold change indicates a reduction in the specific disulfide bridge.
Visualizations
Caption: Experimental workflow for disulfide re-bridging and proteomic analysis.
Caption: Reaction schematic for disulfide re-bridging with this compound.
Application Notes and Protocols for Developing Targeted Therapeutics with Bis-Sulfone Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-sulfone crosslinkers are valuable reagents in the development of targeted therapeutics, particularly in the construction of antibody-drug conjugates (ADCs). These homobifunctional linkers react efficiently with free thiol groups, such as those generated from the reduction of disulfide bonds in proteins. This allows for the site-specific conjugation of payloads, like cytotoxic agents, to antibodies, resulting in homogenous and stable therapeutic constructs. The key feature of bis-sulfone crosslinkers is their ability to re-bridge disulfide bonds, covalently linking the two sulfur atoms and restoring the structural integrity of the protein. This application note provides an overview of the chemistry, applications, and protocols for utilizing bis-sulfone crosslinkers in the development of targeted therapeutics.
Mechanism of Action
Bis-sulfone reagents typically undergo a sequential Michael addition and elimination reaction with the two thiol groups of a reduced disulfide bond. This process forms a stable three-carbon bridge, effectively re-establishing the covalent linkage between the two cysteine residues. The reaction is highly specific for thiols, minimizing off-target modifications.
Data Presentation
Table 1: In Vitro Cytotoxicity of HER2-Targeted Antibody-Drug Conjugates
| Cell Line | HER2 Expression | ADC Construct | Linker Type | Payload | IC50 (nM) | Reference |
| SK-BR-3 | High | Trastuzumab-vc-MMAE | Cleavable | MMAE | ~0.5 µg/mL* | [1] |
| JIMT-1 | Low | Trastuzumab-Multilink™-DM1 (DAR 8) | Cleavable | DM1 | 4.455 | [2] |
| JIMT-1 | Low | Trastuzumab-Multilink™-AF (DAR 8) | Cleavable | Auristatin F | 0.179 | [2] |
| MDA-MB-468 | Negative | SY02-DXd | Not Specified | DXd | Subnanomolar | [3] |
| MDA-MB-468 | Negative | SY02-MMAE | Not Specified | MMAE | Subnanomolar | [3] |
| CFPAC-1 | Not Specified | SY02-DXd | Not Specified | DXd | Subnanomolar | [3] |
| CFPAC-1 | Not Specified | SY02-SN-38 | Not Specified | SN-38 | Subnanomolar | [3] |
| HCC1954 | High | T-DM1 | Non-cleavable | DM1 | 0.044 | [4] |
| HCC1954 | High | T-DXd | Cleavable | DXd | 309 | [4] |
| MDA-MB-453 | Moderate | T-DM1 | Non-cleavable | DM1 | 0.81 | [4] |
| MDA-MB-453 | Moderate | T-DXd | Cleavable | DXd | >1000 | [4] |
*Note: Original data in µg/mL. Conversion to nM depends on the molecular weight of the ADC.
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Construct | Tumor Model | Dosing Regimen | Outcome | Reference |
| SY02-DXd | MDA-MB-468 | Not Specified | Complete tumor regression | [3] |
| SY02-MMAE | MDA-MB-468 | Not Specified | Complete tumor regression | [3] |
| SY02-DXd | CFPAC-1 | Not Specified | TGI rate of 98.2% | [3] |
| SY02-SN-38 | CFPAC-1 | Not Specified | TGI rate of 87.3% | [3] |
| T-Multilink™ DM1 (DAR 8) | JIMT-1 | 5mg/kg, i.v. | Superior activity to T-DM1 and T-DXd, complete tumor regressions | [2] |
| T-Multilink™ AF (DAR 8) | JIMT-1 | 5mg/kg, i.v. | More active than T-Multilink™ DM1, durable complete regression in all mice | [2] |
Experimental Protocols
Protocol 1: Preparation of a Trastuzumab-MMAE Antibody-Drug Conjugate using a Bis-Sulfone Linker
This protocol outlines the general steps for conjugating the cytotoxic payload MMAE to the antibody Trastuzumab via a bis-sulfone linker that re-bridges the interchain disulfide bonds.
Materials:
-
Trastuzumab (anti-HER2 antibody)
-
Bis-sulfone linker with a maleimide (B117702) group for payload attachment (e.g., Mc-vc-PAB-bis-sulfone)
-
Monomethyl auristatin E (MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab in PBS.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove excess TCEP using a desalting column or buffer exchange into PBS.
-
-
Linker-Payload Conjugation:
-
Dissolve the bis-sulfone linker-MMAE conjugate in DMSO to create a stock solution.
-
Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5:1 (linker-payload:antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted linker-payload molecules.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated antibody, free linker-payload, and other small molecules using size-exclusion chromatography (SEC). The ADC will elute as a high molecular weight peak.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Analyze the purified ADC using hydrophobic interaction chromatography (HIC). The number of peaks and their relative areas can be used to determine the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8) and calculate the average DAR.[5]
-
Alternatively, use mass spectrometry to determine the mass of the intact ADC and calculate the DAR based on the mass shift compared to the unconjugated antibody.[6][7]
-
-
Purity and Aggregation Analysis:
-
Assess the purity and presence of aggregates in the final ADC product using size-exclusion chromatography (SEC-HPLC).
-
-
In Vitro Binding Affinity:
-
Protocol 2: SDS-PAGE Analysis of ADCs
Materials:
-
Polyacrylamide gels (e.g., 4-12% Bis-Tris)[11]
-
SDS-PAGE running buffer (e.g., MOPS or MES)[11]
-
Sample loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., β-mercaptoethanol or DTT)[12]
-
Molecular weight markers
-
Coomassie Brilliant Blue or other protein stain
-
Electrophoresis apparatus and power supply
Procedure:
-
Sample Preparation:
-
Prepare two sets of samples for each ADC and control antibody: one for reducing and one for non-reducing conditions.
-
For non-reducing conditions, mix the protein sample with loading buffer without a reducing agent.
-
For reducing conditions, mix the protein sample with loading buffer containing a reducing agent.
-
-
Gel Electrophoresis:
-
Staining and Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Image the gel for documentation and analysis.
-
Expected Results:
-
Non-reducing SDS-PAGE: The intact ADC should migrate as a single band with a higher molecular weight compared to the unconjugated antibody, indicating successful conjugation.
-
Reducing SDS-PAGE: The antibody will be separated into its heavy and light chains. If the bis-sulfone linker has successfully re-bridged the interchain disulfide bonds, the heavy and light chains will remain linked and migrate as a higher molecular weight species compared to the individual chains of the unconjugated antibody.
Visualizations
Caption: A generalized workflow for the preclinical development of an Antibody-Drug Conjugate (ADC).
Caption: Simplified HER2 signaling pathway and the site of action for a Trastuzumab-based ADC.
Caption: Reaction mechanism of a bis-sulfone crosslinker with a reduced antibody.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. debiopharm.com [debiopharm.com]
- 3. Selection of Payloads for Antibody-Drug Conjugates Targeting Ubiquitously Expressed Tumor-Associated Antigens: a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mycenax.com [mycenax.com]
- 6. criver.com [criver.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target Binding Affinity Measurement - Creative Biolabs [creative-biolabs.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. aboligo.com [aboligo.com]
- 12. neobiotechnologies.com [neobiotechnologies.com]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bis-sulfone-PEG8-NHS Ester Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low conjugation efficiency with Bis-sulfone-PEG8-NHS Ester.
Frequently Asked Questions (FAQs)
Q1: What are the reactive groups on this compound and what do they target?
A1: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][]
-
Bis-sulfone: This group is a bis-alkylating reagent that selectively reacts with the two cysteine thiols derived from a reduced disulfide bond, re-forming a stable three-carbon bridge.[3][4][5]
Q2: What is the optimal pH for an NHS ester reaction?
A2: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[6] A pH of 8.3-8.5 is often considered ideal for many applications.[7][8] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester significantly increases, reducing conjugation efficiency.[7][9]
Q3: Which buffers should I use for NHS ester conjugation?
A3: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions within the recommended pH range.[1][6] A 0.1 M sodium bicarbonate or phosphate buffer is a common choice.[7][8]
Q4: Are there any buffers I should avoid?
A4: Yes, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[6][10] These will compete with your target molecule for reaction with the NHS ester, leading to low or no conjugation.[9] However, Tris or glycine can be used to quench the reaction.[1]
Q5: How should I store and handle this compound?
A5: this compound is moisture-sensitive.[10][11] It should be stored at -20°C and protected from moisture.[10][12] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[11][12] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester readily hydrolyzes in the presence of water.[10][12][13]
Troubleshooting Guide for Low Conjugation Efficiency
Low conjugation efficiency is a common problem in bioconjugation. Below are potential causes and solutions to improve your results.
Problem 1: Low or No Conjugation
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | NHS esters are highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation.[14] The rate of hydrolysis increases with pH.[14] To minimize hydrolysis, prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[7][10] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][9] |
| Incorrect Buffer pH | The reaction is highly pH-dependent.[7][8] If the pH is too low (<7.2), the primary amines on the protein will be protonated and unreactive.[7] If the pH is too high (>8.5), hydrolysis of the NHS ester will dominate.[1][7] Verify the pH of your reaction buffer with a calibrated pH meter. The optimal range is typically 7.2-8.5.[6] |
| Presence of Primary Amines in Buffer | Buffers like Tris or glycine contain primary amines that will compete with your target protein for the NHS ester.[6][9] Ensure your reaction buffer is free of primary amines. Use buffers such as PBS, HEPES, or borate.[1] If your protein stock is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[10] |
| Inactive this compound | Improper storage or handling can lead to the degradation of the NHS ester.[10][11] Always store the reagent desiccated at -20°C and allow it to warm to room temperature before opening.[10][12] Use high-quality, anhydrous DMSO or DMF for reconstitution.[7] |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis reaction is more likely to occur.[1][9] It is recommended to use a protein concentration of at least 2 mg/mL.[9][15] |
| Insufficient Molar Excess of Reagent | A sufficient molar excess of the this compound is required to drive the reaction. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[10][11] This may need to be optimized for your specific protein. |
Problem 2: Inconsistent Results
| Potential Cause | Recommended Solution |
| Acidification of Reaction Mixture | During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the reaction mixture's pH.[8][16] Monitor the pH of the reaction and adjust if necessary, or use a more concentrated buffer to maintain a stable pH.[8][16] |
| Variable Reagent Quality | Impurities in the this compound or the solvents can affect the reaction outcome.[6] Use high-quality reagents from a reputable supplier and high-purity, anhydrous solvents.[7] |
Quantitative Data
The stability of the NHS ester is critical for successful conjugation. The half-life of the NHS ester is highly dependent on the pH and temperature of the reaction buffer.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][14] |
| 8.0 | 4 | ~1 hour[17] |
| 8.6 | 4 | 10 minutes[1][14][17] |
Experimental Protocols
General Protocol for Protein Labeling with this compound (via NHS Ester reaction)
-
Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3.[7][8] Ensure the buffer is free from any primary amines.[6]
-
Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[15][18] If the protein is in a buffer containing primary amines, perform a buffer exchange.[10]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF to create a 10 mM stock solution.[7][10][15]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[10][11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[10]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10] The optimal time may need to be determined empirically.
-
Quenching: (Optional) Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[15][18] Incubate for 15 minutes.[18]
-
Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.[8][10][18]
Visualizations
Caption: Workflow of NHS ester conjugation showing the desired reaction and competing hydrolysis.
Caption: Decision tree for troubleshooting low conjugation efficiency in NHS ester reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 5. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 13. glenresearch.com [glenresearch.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. interchim.fr [interchim.fr]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. furthlab.xyz [furthlab.xyz]
Technical Support Center: Optimizing Bis-sulfone-PEG8-NHS Ester Bioconjugation
Welcome to the technical support center for Bis-sulfone-PEG8-NHS Ester bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions, with a specific focus on the crucial role of pH in the N-hydroxysuccinimide (NHS) ester-mediated conjugation to primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the NHS ester reaction in my this compound bioconjugation?
The optimal pH for the reaction of the NHS ester group with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) is between 7.2 and 9.0.[1][2][3][4][] For most applications, a pH of 8.3-8.5 is recommended to achieve a good balance between amine reactivity and NHS ester stability.[6][7][8]
Q2: Why is pH so critical for the NHS ester conjugation reaction?
The reaction pH governs a crucial trade-off between two competing processes:
-
Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (around 10.5 for lysine), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and significantly slowing down the reaction.[7] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation.[7]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][7][9]
Therefore, the optimal pH maximizes the availability of the reactive amine while minimizing the competing hydrolysis of the NHS ester.
Q3: Which buffers should I use for the bioconjugation reaction?
It is critical to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the NHS ester.[4][7] Recommended buffers include:
Q4: Are there any buffers I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for conjugation.[1][3] While some sources suggest Tris can be used cautiously due to its hindered amine group, it is generally not recommended.[6][8] If you need to stop the reaction, a quenching buffer containing Tris or glycine (B1666218) can be added.[1][3][7]
Q5: How quickly does the this compound hydrolyze?
The hydrolysis rate of NHS esters is highly dependent on pH and temperature. The half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[1][9] It is therefore crucial to prepare the NHS ester solution immediately before use and to control the pH of the reaction mixture carefully.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The reaction pH may be too low, leading to protonated, non-reactive primary amines. | Increase the pH of the reaction buffer to the optimal range of 8.3-8.5.[6][7][8] |
| NHS Ester Hydrolysis: The reaction pH may be too high, or the NHS ester solution was prepared too far in advance, leading to significant hydrolysis. | Lower the pH to within the 7.2-8.5 range. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[4][7] | |
| Presence of Competing Amines: The buffer or other components in the reaction mixture may contain primary amines. | Ensure you are using an amine-free buffer such as phosphate, bicarbonate, or borate.[1][3] Dialyze or desalt your protein sample to remove any amine-containing contaminants.[4] | |
| Inconsistent Results | pH Drift: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture.[6][8] | Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction and adjust if necessary.[6][8] |
| No Reaction | Incorrect Buffer pH: The pH of the buffer is significantly outside the optimal range. | Verify the pH of your reaction buffer before starting the experiment. |
| Degraded NHS Ester: The this compound may have been improperly stored and hydrolyzed due to moisture. | Store the NHS ester reagent at -20°C with a desiccant.[4] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4] |
Quantitative Data Summary
The following tables provide a summary of the quantitative data regarding the effect of pH on NHS ester stability and reaction kinetics.
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][3][9] |
| 8.0 | Room Temperature | 210 minutes[10][11] |
| 8.5 | Room Temperature | 180 minutes[10][11] |
| 8.6 | 4 | 10 minutes[1][9] |
| 9.0 | Room Temperature | 125 minutes[10][11] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates
This table illustrates that while the rate of hydrolysis increases with pH, the desired amidation reaction is accelerated more significantly, leading to a higher conjugate yield at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| Data from a study on a porphyrin-NHS ester and is intended to be illustrative.[7] |
Experimental Protocols
Protocol 1: General Protein Labeling with this compound
This protocol provides a general procedure for conjugating the NHS ester moiety of this compound to primary amines on a protein.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5.[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[7]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]
-
Desalting column or dialysis equipment for purification[7]
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Reaction:
-
Add the dissolved NHS ester solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7]
-
The optimal molar ratio should be determined empirically for each specific protein and application.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7] The optimal incubation time may vary.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[7]
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[7]
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AU [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
How to prevent hydrolysis of Bis-sulfone-PEG8-NHS Ester during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Bis-sulfone-PEG8-NHS Ester in their experiments, with a focus on preventing hydrolysis during reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional crosslinker. It has two different reactive groups: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester. The bis-sulfone group is designed for a specific type of bioconjugation known as disulfide rebridging. It selectively reacts with the two thiol groups (-SH) that are formed when a disulfide bond (-S-S-) in a protein, such as an antibody, is reduced. This reaction reforms a stable bridge between the two sulfur atoms. The NHS ester group, on the other hand, reacts with primary amines (-NH2), which are commonly found on the surface of proteins at lysine (B10760008) residues and the N-terminus. The polyethylene (B3416737) glycol (PEG8) spacer increases the solubility of the molecule in aqueous solutions.
This reagent is primarily used to create stable, well-defined protein-protein or protein-drug conjugates. For example, it can be used to link a cytotoxic drug to an antibody for the development of antibody-drug conjugates (ADCs).
Q2: What is "hydrolysis" in the context of a this compound reaction, and why is it a problem?
A2: In the context of this reagent, hydrolysis refers to two separate, undesirable reactions with water:
-
NHS Ester Hydrolysis: The NHS ester group can react with water, which converts it into a non-reactive carboxylic acid. This is a significant issue because a hydrolyzed NHS ester can no longer react with its target primary amine, leading to a lower yield or complete failure of the intended conjugation.[1][2]
-
Vinyl Sulfone Hydrolysis: The bis-sulfone group first eliminates a leaving group to form a reactive vinyl sulfone. This vinyl sulfone is the species that undergoes the desired Michael addition reaction with thiols.[3][4] While generally more stable than other thiol-reactive groups like maleimides, vinyl sulfones can also react with water, especially at higher pH values, rendering them inactive.[5][6][7][8][9]
Both hydrolysis reactions compete with the desired conjugation reactions, reducing the efficiency and yield of your experiment.
Q3: What are the key factors that influence the rate of hydrolysis for this reagent?
A3: Several factors significantly impact the rate of hydrolysis for both the NHS ester and the vinyl sulfone components:
-
pH: This is the most critical factor.
-
NHS Ester: The rate of hydrolysis increases dramatically with increasing pH.[10][11][12] While the reaction with amines is also favored at a slightly alkaline pH (typically 7.2-8.5), a balance must be struck to minimize competing hydrolysis.[10][13]
-
Vinyl Sulfone: The reaction with thiols is optimal in a slightly alkaline environment (around pH 8). However, at a pH above 8, the rate of hydrolysis of the vinyl sulfone group can increase.[3][11]
-
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[10] Performing reactions at lower temperatures (e.g., 4°C) can help to minimize hydrolysis, though this may require longer incubation times.[10]
-
Time: The longer the reagent is in an aqueous solution, the greater the opportunity for hydrolysis to occur. Therefore, it is crucial to use the reagent promptly after preparing aqueous solutions.[1]
-
Concentration: Reactions are more efficient at higher concentrations of the reactants (e.g., your protein and the crosslinker). At low protein concentrations, the competing hydrolysis reaction can become more pronounced.[10] It is often recommended to use a protein concentration of at least 2 mg/mL.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Hydrolysis of NHS Ester | - Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5. Verify with a calibrated pH meter.- Use a fresh, amine-free buffer (e.g., PBS, HEPES, Borate). Avoid Tris or glycine (B1666218) buffers.- Prepare the NHS ester solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use and add it to the aqueous reaction mixture.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight). |
| Hydrolysis of Vinyl Sulfone | - Maintain the pH of the thiol-sulfone reaction in the optimal range of 7.5-8.5.- Avoid excessively high pH (>8.5) or prolonged reaction times at alkaline pH.- Ensure the disulfide reduction step is efficient to provide sufficient free thiols for the reaction. | |
| Inefficient Disulfide Reduction | - Use a fresh solution of a suitable reducing agent like TCEP or DTT.- Ensure the concentration of the reducing agent is sufficient to reduce the target disulfide bonds.- Follow a validated protocol for disulfide reduction and remove the reducing agent before adding the bis-sulfone reagent if it interferes with the subsequent reaction. | |
| No Conjugation | Expired or Improperly Stored Reagent | - Store the this compound at -20°C, protected from moisture.- Allow the reagent vial to warm to room temperature before opening to prevent condensation.- Use a fresh vial of the reagent. |
| Incompatible Buffer Components | - Ensure your buffers are free of primary amines (for the NHS ester reaction) and extraneous thiols (for the bis-sulfone reaction). | |
| Protein Aggregation | Solvent-Induced Denaturation | - Keep the final concentration of the organic solvent (from the NHS ester stock solution) in the reaction mixture below 10% to avoid denaturing the protein. |
| pH or Temperature Stress | - Ensure the reaction pH and temperature are within the stability range of your protein. |
Data on NHS Ester Hydrolysis
The stability of the NHS ester is highly dependent on pH and temperature. The table below summarizes the approximate half-life of a typical NHS ester in aqueous solution.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4-5 hours[11][12] |
| 8.6 | 4°C | 10 minutes[11][12] |
| 7.0 | Room Temp | ~1-2 hours |
| 9.0 | Room Temp | Minutes[3] |
Experimental Protocol: Disulfide Rebridging of an Antibody
This protocol provides a general guideline for the disulfide rebridging of an antibody using a bis-sulfone reagent. Optimization for your specific antibody and experimental goals is recommended.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Reaction Buffer: Borate buffer (e.g., 50 mM, pH 8.0) with EDTA (e.g., 1 mM)
-
Quenching Solution: N-acetylcysteine or other small molecule thiol
-
Purification equipment (e.g., size-exclusion chromatography columns)
Procedure:
-
Disulfide Reduction:
-
Prepare the antibody at a concentration of at least 2 mg/mL in the Reaction Buffer.
-
Add the TCEP solution to the antibody solution to a final concentration of 1-5 mM.[12][14]
-
Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.[10]
-
Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.
-
-
Conjugation Reaction:
-
Immediately after the removal of TCEP, add the this compound to the reduced antibody solution. The molar excess of the reagent will need to be optimized, but a starting point is a 10-20 fold molar excess over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
(Optional) Add a quenching solution to consume any unreacted bis-sulfone reagent.
-
-
Purification:
-
Purify the antibody conjugate from excess reagent and byproducts using size-exclusion chromatography or another suitable purification method.
-
Visualizations
Caption: Competing reactions of this compound.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dynamic-biosensors.com [dynamic-biosensors.com]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.nanotempertech.com [support.nanotempertech.com]
Common side reactions with bis-sulfone linkers and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis-sulfone linkers in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are bis-sulfone linkers and what is their primary application?
Bis-sulfone linkers are crosslinking reagents used in bioconjugation, most notably for the creation of antibody-drug conjugates (ADCs).[1] They are designed to react with thiol groups (-SH), typically from cysteine residues on a protein, to form stable thioether bonds. A key application is the re-bridging of disulfide bonds in antibodies that have been reduced, which helps to maintain the antibody's structural integrity while attaching a payload.[2]
Q2: What is the reaction mechanism of bis-sulfone linkers with thiols?
The conjugation process with bis-sulfone linkers that re-bridge disulfide bonds is typically a two-step process:
-
Disulfide Bond Reduction: The interchain disulfide bonds of the antibody are first reduced to generate free thiol groups. This is commonly achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]
-
Bis-Alkylation: The bis-sulfone linker then reacts with the pair of thiols through a sequential Michael addition and elimination reaction, forming a stable three-carbon bridge and covalently linking the payload to the antibody.[2][3]
Below is a diagram illustrating the general workflow for bis-sulfone conjugation.
References
Technical Support Center: Improving Antibody-Drug Conjugate Yields with Bis-sulfone-PEG8-NHS Ester
Welcome to the technical support center for the utilization of Bis-sulfone-PEG8-NHS Ester in the development of antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions related to improving ADC yields and homogeneity with this innovative linker technology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve ADC yield and quality?
A1: this compound is a heterobifunctional crosslinker used in the bioconjugation of drugs to antibodies. It features two key components: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester. The bis-sulfone moiety is a bis-alkylating agent that selectively reacts with the two sulfur atoms of cysteine residues that result from the reduction of a native disulfide bond in the antibody's hinge region. This reaction rebridges the disulfide bond with a stable three-carbon bridge, restoring the antibody's structural integrity.[1][2] This leads to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), often achieving a DAR of 4 with high efficiency (e.g., 78% of the ADC product being DAR 4)[2][3]. The integrated PEG8 linker is a hydrophilic spacer that increases the solubility of the ADC, which can help to prevent aggregation and improve its pharmacokinetic profile.[4] The NHS ester end of the linker allows for the covalent attachment of a drug payload that has a primary amine.
Q2: What are the main advantages of using a bis-sulfone linker over a traditional maleimide (B117702) linker?
A2: The primary advantage of a bis-sulfone linker is the increased stability of the resulting ADC. Traditional maleimide-based ADCs can be prone to deconjugation in vivo through a retro-Michael reaction, leading to premature release of the drug payload.[1][5] The thioether bonds formed by the bis-sulfone rebridging are more stable.[4][6] This enhanced stability can lead to a better therapeutic window with reduced off-target toxicity. Furthermore, the rebridging of the disulfide bond helps to maintain the native structure of the antibody, which can be partially disrupted in maleimide conjugation, potentially affecting its stability and function.[1]
Q3: What is the role of the PEG8 linker in the this compound?
A3: The polyethylene (B3416737) glycol (PEG) spacer, in this case with eight repeating units (PEG8), serves several important functions. Firstly, it is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic drug payloads. This increased hydrophilicity can prevent aggregation of the ADC during production and in circulation.[7][8] Secondly, the PEG linker can improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life and reduced clearance. Finally, the PEG spacer provides steric hindrance that can protect the linker and the drug from enzymatic degradation.
Q4: What is a typical drug-to-antibody ratio (DAR) achieved with this compound?
A4: By targeting the four interchain disulfide bonds in a typical IgG1 antibody, this compound can be used to generate ADCs with a highly homogeneous drug-to-antibody ratio (DAR) of 4.[2][3] Achieving a uniform DAR is a significant advantage as it leads to a more defined product with consistent efficacy and safety profiles.
Q5: Can I use this compound with any antibody and drug?
A5: This linker is designed for use with antibodies that have accessible interchain disulfide bonds, such as IgG1, IgG2, and IgG4 isotypes. The antibody must be able to withstand a mild reduction step to expose the cysteine thiols. The drug payload must possess a primary amine group to react with the NHS ester end of the linker.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low ADC Yield or Incomplete Conjugation | 1. Inefficient Antibody Reduction: Insufficient reduction of disulfide bonds leads to fewer available cysteine thiols for conjugation. | Optimize Reduction Conditions: Titrate the concentration of the reducing agent (TCEP or DTT). TCEP is often preferred as it is less likely to interfere with subsequent reactions.[9] Ensure the reduction is performed at an optimal pH (typically 7.0-7.5) and temperature (room temperature to 37°C) for an adequate duration (e.g., 1-2 hours). Monitor the number of free thiols using Ellman's reagent. |
| 2. Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive towards the amine on the drug payload. | Handle Reagents Properly: Allow the this compound to warm to room temperature before opening to prevent condensation. Dissolve the reagent in a dry, amine-free organic solvent like DMSO or DMF immediately before use. Avoid preparing stock solutions for long-term storage.[10][11] | |
| 3. Suboptimal Conjugation pH: The reaction of the bis-sulfone with thiols and the NHS ester with amines are pH-dependent. | Optimize Reaction Buffer: The bis-sulfone reaction with thiols is typically efficient at a slightly basic pH (around 7.5-8.0).[12] The NHS ester reaction with amines is also favored at a pH of 7.2-8.5.[13] A compromise pH or a two-step pH adjustment may be necessary. | |
| ADC Aggregation | 1. Hydrophobicity of the Drug-Linker: The addition of hydrophobic drug-linker complexes to the antibody can induce aggregation. | Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[13] Ensure gentle mixing during the reaction. Consider adding stabilizing excipients to the buffer. The PEG8 linker is designed to mitigate this, but for highly hydrophobic payloads, a longer PEG chain might be considered. |
| 2. High Protein Concentration: Concentrated antibody solutions are more prone to aggregation. | Adjust Protein Concentration: Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).[13] | |
| 3. Presence of Organic Solvent: The solvent used to dissolve the linker (e.g., DMSO) can cause protein aggregation if the final concentration is too high. | Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically below 10% v/v).[14] Add the linker solution to the antibody solution slowly with gentle mixing.[13] | |
| Heterogeneous DAR Profile (Species other than DAR 4) | 1. Incomplete or Partial Reduction: Non-uniform reduction of the four disulfide bonds will result in a mixture of species with DARs of 0, 2, 4, 6, and 8. | Ensure Complete Reduction: Use a sufficient excess of the reducing agent and optimize reaction time and temperature to ensure all four interchain disulfide bonds are reduced. Analyze the reduced antibody by non-reducing SDS-PAGE to confirm the disappearance of the intact IgG band. |
| 2. Disulfide Scrambling: After reduction, the free thiols can re-oxidize to form non-native disulfide bonds, preventing conjugation. | Perform Conjugation Promptly: Add the this compound to the reduced antibody solution as soon as possible after the reduction step. The rebridging nature of the bis-sulfone linker is designed to minimize this issue by capturing the two thiols from the same original disulfide bond.[15] | |
| Low Stability of the Final ADC | 1. Incomplete Rebridging: If only one of the sulfone groups reacts, the disulfide bond will not be rebridged, leading to a less stable product. | Optimize Conjugation Conditions: Ensure a sufficient molar excess of the this compound is used. Optimize the reaction time and temperature to favor the bis-alkylation reaction.[6] |
| 2. Degradation During Purification/Storage: The ADC may be sensitive to pH, temperature, or light. | Gentle Purification and Proper Storage: Use appropriate chromatography methods for purification, avoiding harsh conditions.[16] Store the final ADC in a validated buffer at the recommended temperature (typically 2-8°C or frozen), protected from light. |
Experimental Protocols
Key Experiment: ADC Preparation using this compound
This protocol outlines the general steps for the reduction of an antibody and subsequent conjugation with a drug payload using the this compound linker. Optimization of specific parameters will be required for each unique antibody and drug combination.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Drug payload with a primary amine
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 7.8) containing EDTA (e.g., 1 mM)
-
Quenching reagent (e.g., Tris buffer or glycine)
-
Anhydrous, amine-free DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer.
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Antibody Reduction:
-
Add a molar excess of the reducing agent (e.g., 4-10 equivalents of TCEP per antibody) to the antibody solution.
-
Incubate at room temperature or 37°C for 1-2 hours with gentle mixing.
-
(Optional but recommended) Remove the excess reducing agent using a desalting column if DTT is used. TCEP may not require removal before the next step.[9]
-
-
Linker-Payload Preparation:
-
In a separate vial, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-20 mM).
-
Add the drug payload (with a primary amine) to the dissolved linker at a slight molar excess to the linker.
-
Allow the NHS ester reaction to proceed to completion to form the Bis-sulfone-PEG8-Drug complex. This step can be monitored by LC-MS.
-
-
Conjugation Reaction:
-
Quenching:
-
Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to react with any unreacted NHS esters.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker, free drug, and other reaction components using a suitable chromatography method such as SEC.[16]
-
-
Characterization:
Visualizations
Caption: ADC conjugation workflow with this compound.
Caption: Mechanism of disulfide rebridging with a bis-sulfone linker.
References
- 1. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmtech.com [pharmtech.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. veranova.com [veranova.com]
Incomplete disulfide bond reduction: troubleshooting guide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete disulfide bond reduction in proteins and peptides.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for incomplete disulfide bond reduction?
Incomplete reduction of disulfide bonds is a frequent issue that can stem from several factors. Key reasons include the choice and concentration of the reducing agent, suboptimal reaction conditions such as pH and temperature, steric hindrance limiting access to the disulfide bond, and potential protein aggregation.[1][2][3] The inherent stability and location of the disulfide bond within the protein's three-dimensional structure also play a critical role; some bonds are simply more resistant to reduction than others.[4][5] For instance, interchain disulfide bonds are often more susceptible to cleavage than intrachain bonds, which may be buried within the protein core.[4]
Q2: Am I using the right reducing agent? A comparison of DTT and TCEP.
The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is critical and depends on your specific application. TCEP is generally more powerful, stable, odorless, and effective over a broader pH range compared to DTT.[6][7][8][9] DTT, while a potent reducing agent, has a strong odor and its reducing power is limited to a pH greater than 7.[6][7][10]
Data Presentation: Comparison of Common Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Description | A strong reducing agent, also known as Cleland's Reagent, used for proteins and enzymes.[6][10] | A powerful, odorless, and more stable reducing agent.[6][7][8] |
| Effective pH Range | Limited to pH values > 7.[6] | Effective over a broad pH range (1.5 to 8.5).[6][8] |
| Stability | Susceptible to air oxidation, especially in solution.[7] Degrades after several days at 30°C.[6] | More resistant to air oxidation, providing longer-lasting activity.[7][9] Unstable in phosphate (B84403) buffers at neutral pH.[6] |
| Odor | Strong, unpleasant sulfur smell.[6][7] | Virtually odorless.[6][7][8] |
| Mechanism | The formation of a stable cyclic disulfide drives the reaction.[11] | The first step is rate-determining under kinetic control.[11] |
| Compatibility | Not ideal for Immobilized Metal Affinity Chromatography (IMAC) as it can reduce metals.[7] | Compatible with IMAC as it does not reduce the metals used.[6][7] Not suitable for Isoelectric Focusing (IEF) due to its charged nature.[6][11] |
| Typical Concentration | 50-100 mM for complete reduction for electrophoresis.[12] | 5-50 mM for reduction in dilute solutions.[11] |
Q3: How do reaction conditions like pH, temperature, and incubation time affect reduction?
Reaction conditions are critical for achieving complete reduction.
-
pH: The efficiency of thiol-based reducing agents like DTT is highly pH-dependent, as the thiolate anion is the active nucleophile. DTT's effectiveness is limited to pH levels above 7.[6] TCEP is advantageous as it functions over a much wider pH range (1.5-8.5).[6][8] Extreme pH levels can disrupt the protein's structure, potentially improving access to buried disulfide bonds, but can also lead to protein denaturation and aggregation.[13][14]
-
Temperature: Increasing the incubation temperature can enhance the rate of reduction.[12] However, excessive heat can cause proteins to denature and aggregate, which may hinder reduction.[2][15][16] It is crucial to find a balance that facilitates reduction without compromising protein stability.
-
Incubation Time: Reduction with agents like TCEP can be very rapid, often occurring in less than 5 minutes at room temperature.[8][9][11] However, more stable or sterically hindered bonds may require longer incubation times.[17][18] It is advisable to perform a time-course experiment to determine the optimal duration for your specific protein.
Q4: What is steric hindrance and how can I overcome it?
Steric hindrance refers to the physical blocking of a disulfide bond by the surrounding protein structure, which prevents the reducing agent from accessing it.[1][19][20] Disulfide bonds buried within the protein's core are less accessible than those on the surface.[4][21]
To overcome this, you can:
-
Use a Denaturant: Adding a denaturing agent (e.g., Guanidine HCl or Urea) to the reduction buffer can unfold the protein, exposing previously buried disulfide bonds.[22]
-
Increase Temperature: Carefully increasing the temperature can partially unfold the protein, improving accessibility.[15]
-
Choose a Different Reducing Agent: The size and properties of the reducing agent can influence its ability to access hindered sites.[19]
Q5: My protein is aggregating during the reduction process. What should I do?
Protein aggregation is a common side effect of disulfide bond reduction, as breaking these structural bonds can expose hydrophobic regions and lead to instability.[2][3]
To prevent aggregation:
-
Optimize Buffer Conditions: Adjust the pH and ionic strength of the buffer. Adding salts can help shield electrostatic interactions that contribute to aggregation.[3][23]
-
Include Additives: Use additives like arginine, glutamate, or non-denaturing detergents to improve protein solubility.[3][23]
-
Control Temperature: Perform the reduction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[3]
-
Work at Lower Protein Concentrations: High protein concentrations can promote aggregation.[3]
Q6: How can I verify that the disulfide bonds have been successfully reduced?
Quantifying the extent of reduction is crucial for confirming the success of your experiment. The most common method is the Ellman's Test, which uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify free thiol (-SH) groups.[24][25][26] The reaction of DTNB with a free thiol produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[24][27] By comparing the amount of free thiols before and after the reduction step, you can determine the efficiency of the reaction. Other methods include fluorescence spectroscopy, mass spectrometry, and gel shift assays.[24][25][28]
Experimental Protocols
Protocol 1: General Procedure for Disulfide Bond Reduction with DTT
-
Prepare a fresh 1 M stock solution of DTT in high-purity water.[12]
-
Dissolve your protein sample in a suitable buffer with a pH between 7.1 and 8.0.[12]
-
Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete reduction prior to electrophoresis.[12]
-
Incubate the mixture for 15-30 minutes. The incubation can be performed at room temperature, but efficiency may be improved at 37°C.[12]
-
If required for downstream applications, remove excess DTT using a desalting column or dialysis.[29]
Protocol 2: General Procedure for Disulfide Bond Reduction with TCEP
-
Prepare a TCEP solution from TCEP hydrochloride salt. Dissolving TCEP in water will result in an acidic solution (pH ~2.5), so use a buffered solution for your protein.[6][11]
-
Add TCEP to the protein solution to a final concentration of 5-50 mM.[11]
-
Incubate at room temperature for 5-30 minutes. TCEP is effective over a wide pH range (1.5-8.5).[6][8]
-
For most applications, such as maleimide (B117702) labeling or IMAC purification, removal of TCEP is not necessary.[6][11]
Protocol 3: Quantification of Free Thiols using Ellman's Reagent (DTNB)
-
Turn on a UV-Vis spectrophotometer to warm up.
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Prepare a DTNB solution (e.g., 4 mg/mL in the reaction buffer).
-
In a cuvette, add the reaction buffer and 50 µL of the DTNB solution.
-
Take a background reading (blank) of this solution at 412 nm.[26]
-
Add a known volume of your protein sample (both reduced and non-reduced versions for comparison) to the cuvette.[26]
-
Mix gently and incubate for 2-5 minutes at room temperature.
-
Record the absorbance at 412 nm.[26]
-
Calculate the concentration of free thiols using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is typically 14,150 M⁻¹cm⁻¹.[25]
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting incomplete disulfide bond reduction.
References
- 1. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agscientific.com [agscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. Disulfide reduction using TCEP reaction [biosyn.com]
- 9. broadpharm.com [broadpharm.com]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. broadpharm.com [broadpharm.com]
- 13. Student Question : How do pH levels affect protein stability and what role do disulfide bonds play in this context? | Biotechnology | QuickTakes [quicktakes.io]
- 14. rapidnovor.com [rapidnovor.com]
- 15. reddit.com [reddit.com]
- 16. The role of intra-domain disulfide bonds in heat-induced irreversible denaturation of camelid single domain VHH antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Rapid and irreversible reduction of protein disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 24. quora.com [quora.com]
- 25. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 27. Free Thiol Groups Quantification Service - Creative Proteomics [creative-proteomics.com]
- 28. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 29. fishersci.co.uk [fishersci.co.uk]
Technical Support Center: Post-Reaction Purification of Bis-sulfone-PEG8-NHS Ester
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted Bis-sulfone-PEG8-NHS Ester from their samples post-conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods to remove unreacted this compound after a conjugation reaction?
A1: The most common and effective methods for removing unreacted this compound leverage the size difference between the larger, labeled biomolecule and the smaller PEG reagent. These techniques include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius. Larger molecules, such as the conjugated protein, elute first, while smaller molecules like the unreacted PEG reagent are retained longer in the column.[1][]
-
Dialysis: This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, unreacted NHS ester.[1][3] The reaction mixture is placed in a dialysis bag or cassette and dialyzed against a large volume of buffer, allowing the smaller impurities to diffuse out.
-
Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and removal of small molecules. The sample is passed tangentially across a membrane, and the smaller, unreacted PEG reagent passes through the membrane pores with the permeate, while the larger conjugate is retained.[1]
-
Quenching: Before purification, it is advisable to quench the reaction to deactivate any remaining reactive NHS esters. This is achieved by adding a small molecule with a primary amine, such as Tris or glycine (B1666218).[4][5]
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on several factors, including the sample volume, the concentration of your biomolecule, the required purity, and the available equipment.
| Method | Best For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | High-resolution separation of molecules with different sizes.[] | Efficient removal of small molecules, can be used for buffer exchange. | Can lead to sample dilution. |
| Dialysis | Removing small molecules from larger ones, especially for larger sample volumes.[3] | Simple, requires minimal specialized equipment. | Can be a slow process, requiring multiple buffer changes.[3] |
| Tangential Flow Filtration (TFF) | Large-scale purifications and rapid buffer exchange.[1] | Fast, scalable, and efficient for concentrating the sample. | Requires specialized equipment. |
Q3: My purification was not effective, and I still have unreacted PEG reagent in my sample. What could have gone wrong?
A3: Several factors can lead to incomplete removal of the unreacted this compound:
-
Incorrect Column or Membrane Choice: For SEC, ensure the column's fractionation range is appropriate to separate your conjugate from the unreacted PEG reagent.[1] For dialysis, the molecular weight cut-off (MWCO) of the membrane must be large enough to allow the unreacted PEG to pass through while retaining your biomolecule.[3]
-
Column Overloading in SEC: Applying too much sample volume to your SEC column can lead to poor separation.[3]
-
Insufficient Dialysis: Ensure the dialysis buffer volume is at least 200-500 times the sample volume and that you perform multiple buffer changes to maintain a sufficient concentration gradient.[3] An overnight dialysis step is often recommended for complete removal.[3]
-
Inefficient Quenching: If the reaction is not properly quenched, the NHS ester can continue to react or hydrolyze, complicating purification.
Troubleshooting Guides
Issue 1: Low Recovery of the Conjugated Product
-
Possible Cause: The biomolecule may be binding to the chromatography resin or dialysis membrane.
-
Troubleshooting Steps:
-
For SEC, try a different resin with a different chemistry.
-
For dialysis, ensure the MWCO is not too close to the molecular weight of your biomolecule.
-
Consider using a different purification method, such as TFF.
-
Issue 2: Precipitation of the Protein Conjugate During Purification
-
Possible Cause: The buffer conditions (pH, ionic strength) may not be optimal for your protein's stability. The addition of the PEG chain can also alter the solubility of the protein.
-
Troubleshooting Steps:
-
Ensure the purification buffer has a pH and salt concentration that are known to be suitable for your protein.
-
Consider adding stabilizing agents, such as glycerol (B35011) or arginine, to the buffer.
-
Perform purification at a lower temperature (e.g., 4°C) to enhance protein stability.[3]
-
Experimental Protocols
Protocol 1: Quenching the NHS Ester Reaction
-
Reagent Preparation: Prepare a 1 M solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.
-
Quenching Step: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.[6]
-
Incubation: Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[6]
Protocol 2: Removal of Unreacted PEG-NHS Ester using Size Exclusion Chromatography (Desalting Column)
-
Column Equilibration: Equilibrate the desalting column with your desired buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves passing 3-5 column volumes of the buffer through the column.
-
Sample Loading: Apply your quenched reaction mixture to the top of the column. Be careful not to disturb the packed bed.
-
Elution: Add the equilibration buffer to the top of the column and begin collecting fractions. The larger, conjugated biomolecule will elute first, followed by the smaller, unreacted PEG-NHS ester and quenching reagents.
-
Fraction Analysis: Analyze the collected fractions using a spectrophotometer (e.g., at 280 nm for proteins) to identify the fractions containing your purified conjugate.
Protocol 3: Removal of Unreacted PEG-NHS Ester using Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for most proteins). Prepare the membrane according to the manufacturer's protocol, which often involves rinsing with deionized water.[3]
-
Sample Loading: Load your quenched reaction mixture into the dialysis bag or cassette, leaving some space to allow for potential sample dilution.[3]
-
Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[3] Place the beaker on a stir plate at a low speed to facilitate diffusion. Conduct the dialysis at 4°C to maintain protein stability.[3]
-
Buffer Changes: Change the dialysis buffer at least three times, with a minimum of 2 hours between changes. For complete removal, an overnight dialysis is recommended.[3]
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and transfer the purified conjugate to a clean tube.
Visualizations
Caption: Workflow for removing unreacted this compound.
Caption: Troubleshooting logic for ineffective PEG removal.
References
Impact of buffer choice on Bis-sulfone-PEG8-NHS Ester reaction kinetics
Welcome to the technical support center for Bis-sulfone-PEG8-NHS Ester. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional crosslinker in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation reactions with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation to Thiols (Disulfide Re-bridging) | 1. Incomplete reduction of disulfide bonds.2. Incorrect buffer pH for the bis-sulfone reaction.3. Hydrolysis of the bis-sulfone moiety. | 1. Ensure complete reduction of disulfide bonds by using a sufficient molar excess of a reducing agent like TCEP and optimizing reaction time. Remove the reducing agent before adding the crosslinker.2. Perform the bis-sulfone conjugation in a buffer with a pH range of 6.0-7.5.[1]3. Prepare the reagent solution immediately before use. Avoid prolonged exposure to aqueous environments, especially at alkaline pH. |
| Low or No Conjugation to Primary Amines | 1. Suboptimal buffer pH for the NHS ester reaction.2. Presence of primary amine-containing buffers.3. Hydrolysis of the NHS ester.4. Low protein concentration. | 1. The optimal pH for the NHS ester reaction is between 7.2 and 8.5, with pH 8.3-8.5 often being ideal.[2][3]2. Avoid buffers containing primary amines such as Tris and glycine, as they will compete with the target molecule for the NHS ester.[3]3. Prepare the NHS ester solution immediately before use and do not store it in aqueous solution.[2]4. For best results, the protein concentration should be at least 2 mg/mL.[3] |
| Protein Aggregation or Precipitation | 1. High concentration of organic solvent (DMSO or DMF).2. Protein instability at the reaction pH or temperature. | 1. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%.[3]2. Consider performing the reaction at a lower temperature (4°C) and screen for a buffer system that maintains protein stability. |
| Inconsistent Results Between Experiments | 1. Fluctuation in reaction pH.2. Variable quality of reagents or solvents. | 1. During large-scale reactions, the hydrolysis of the NHS ester can lower the pH. Monitor the pH throughout the reaction or use a more concentrated buffer.[2]2. Use high-quality, anhydrous DMSO or amine-free DMF for dissolving the reagent.[2][3] |
| Non-specific Binding | Presence of reactive contaminants in the sample. | Ensure the purity of the protein or molecule to be conjugated. Use purification methods like dialysis or desalting columns to remove any small molecule contaminants containing primary amines or thiols. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for the this compound reaction?
A1: Due to the dual reactivity of this crosslinker, the optimal buffer depends on which reaction you are performing.
-
For the bis-sulfone reaction with thiols (disulfide re-bridging): A slightly acidic to neutral pH range of 6.0 to 7.5 is recommended.[1]
-
For the NHS ester reaction with primary amines: A slightly basic pH of 7.2 to 8.5 is optimal.[3]
Commonly used non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are suitable. For the NHS ester reaction, sodium bicarbonate buffer at pH 8.3 is also a good choice.[2]
Q2: Should I perform the conjugation as a one-pot or a two-step reaction?
A2: A two-step reaction is highly recommended. The optimal pH ranges for the bis-sulfone and NHS ester reactions are different. Attempting a one-pot reaction at a compromise pH may lead to suboptimal efficiency for both reactions. A sequential approach allows for the optimization of each conjugation step.
Q3: Which reaction should I perform first, the bis-sulfone or the NHS ester reaction?
A3: It is generally advisable to perform the bis-sulfone reaction first . This reaction is typically more specific and less prone to hydrolysis than the NHS ester reaction. After the disulfide re-bridging is complete, the buffer can be exchanged to the optimal pH for the NHS ester reaction.
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
A4: Like many NHS esters, this reagent may have limited aqueous solubility. It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[2][3] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid protein denaturation.
Q5: How can I stop or "quench" the NHS ester reaction?
A5: The NHS ester reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[4] These small molecules will react with and consume any excess NHS ester.
Q6: How stable is the this compound in solution?
A6: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[5] It is crucial to prepare the solution of the crosslinker immediately before use. The bis-sulfone group is also susceptible to hydrolysis, particularly at higher pH values.[1]
Quantitative Data Summary
The following table summarizes the approximate half-life of the NHS ester moiety at different pH values and temperatures. This data is for general NHS esters and should be considered as an estimate for the this compound.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | 25 | ~1 hour |
| 8.6 | 4 | 10 minutes[5] |
| 9.0 | 25 | < 9 minutes[6] |
Experimental Protocols
This section provides a detailed methodology for a two-step conjugation using this compound to first re-bridge a reduced disulfide bond and then conjugate to a primary amine.
Materials:
-
Protein with a disulfide bond and primary amines
-
This compound
-
Reducing agent (e.g., TCEP-HCl)
-
Reaction Buffer 1 (Thiol Conjugation): 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2
-
Reaction Buffer 2 (Amine Conjugation): 0.1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns
Step 1: Reduction of Disulfide Bonds and Bis-sulfone Conjugation
-
Protein Preparation: Dissolve the protein in Reaction Buffer 1 to a final concentration of 2-5 mg/mL.
-
Reduction: Add a 10- to 20-fold molar excess of TCEP-HCl to the protein solution. Incubate at room temperature for 1-2 hours.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer 1.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.
-
Bis-sulfone Conjugation: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the reduced protein solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 2: NHS Ester Conjugation to Primary Amines
-
Buffer Exchange: Remove the excess bis-sulfone crosslinker and exchange the buffer to Reaction Buffer 2 (pH 8.3) using a desalting column.
-
NHS Ester Conjugation: The NHS ester moiety on the now-conjugated crosslinker will react with primary amines on the protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.
-
Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
Visualizations
Caption: A typical experimental workflow for two-step bioconjugation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Bis-Sulfone Conjugates
Welcome to the Technical Support Center for bis-sulfone conjugate stability. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on strategies to improve the stability of bis-sulfone conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of bis-sulfone conjugates.
Issue 1: Low or No Conjugation Yield
Symptoms:
-
Analysis by SDS-PAGE or mass spectrometry shows a large proportion of unconjugated antibody or protein.
-
The drug-to-antibody ratio (DAR) is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Disulfide Bond Reduction | Optimize Reduction Conditions: Ensure complete reduction of the disulfide bonds prior to adding the bis-sulfone reagent. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent. Start with a 10-20 molar excess of TCEP and incubate at 37°C for 1-2 hours.[1] For antibodies, selective reduction of hinge-region disulfides can be achieved with milder reducing agents like 2-Mercaptoethylamine•HCl (2-MEA).[2] Verify complete reduction by analyzing a small aliquot of the reduced protein under non-reducing SDS-PAGE, where you should observe the separation of heavy and light chains. |
| Inefficient Conjugation Reaction | Adjust Reaction pH: The reaction of the bis-sulfone linker with the generated thiols is pH-dependent. The optimal pH is typically between 6.5 and 7.5 to ensure the thiol groups are sufficiently nucleophilic while minimizing side reactions.[2] Increase Reaction Time and/or Temperature: While some sulfone-based conjugations can be slow, increasing the reaction temperature from room temperature to 37°C for 1 to 2 hours can improve labeling efficiency.[3] Optimize Stoichiometry: Use a 5-10 fold molar excess of the bis-sulfone reagent over the antibody to drive the reaction to completion.[1] |
| Reagent Instability or Degradation | Use Fresh Reagents: Prepare stock solutions of the bis-sulfone reagent in an anhydrous solvent like DMSO or DMF immediately before use.[1] Ensure the reagent has been stored correctly according to the manufacturer's instructions. |
| Presence of Interfering Substances | Ensure Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can compete with the conjugation reaction.[4][5] Use buffers such as phosphate-buffered saline (PBS). If your antibody is in an incompatible buffer, perform a buffer exchange prior to conjugation.[5] |
Issue 2: Conjugate Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the conjugate solution.
-
Presence of high molecular weight species observed by size-exclusion chromatography (SEC).
-
Smearing or high molecular weight bands at the top of an SDS-PAGE gel.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Increased Hydrophobicity | Incorporate Solubilizing Moieties: The attachment of hydrophobic payloads can lead to aggregation.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the bis-sulfone linker can improve the solubility and stability of the final conjugate.[6] Optimize Formulation: Use stabilizing excipients in the final buffer, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbates), to reduce hydrophobic interactions and prevent aggregation. |
| Unfavorable Buffer Conditions | Control pH and Ionic Strength: Maintain the pH of the solution away from the isoelectric point (pI) of the antibody, as solubility is minimal at the pI.[1] Adjusting the ionic strength of the buffer can also help to prevent aggregation by increasing electrostatic repulsion between molecules.[7] |
| Mechanical and Thermal Stress | Gentle Handling: Avoid vigorous vortexing or stirring, which can cause denaturation and aggregation.[8] Optimize Storage Conditions: Store conjugates at recommended temperatures (typically 2-8°C for short-term and -80°C for long-term storage). For frozen storage, consider using cryoprotectants like glycerol.[4] Avoid repeated freeze-thaw cycles. |
| Presence of Aggregation Precursors | Start with High-Purity Materials: Ensure the starting antibody preparation is highly pure and free of existing aggregates.[8] |
Frequently Asked Questions (FAQs)
Q1: Why are bis-sulfone conjugates considered more stable than maleimide-based conjugates?
Bis-sulfone reagents are used to rebridge disulfide bonds, forming a stable thioether linkage.[9] In contrast, maleimide-thiol adducts are susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the plasma. This can lead to deconjugation of the payload and potential off-target effects.[10] The thioether bond formed by bis-sulfone conjugation is significantly more stable under physiological conditions.
Q2: What is the typical drug-to-antibody ratio (DAR) that can be achieved with bis-sulfone conjugation?
Bis-sulfone conjugation targets the interchain disulfide bonds of an antibody. For a typical IgG1 antibody with four interchain disulfide bonds, a homogeneous DAR of 4 can be achieved if all four disulfides are reduced and rebridged. By controlling the extent of reduction, conjugates with lower DARs can also be produced. This site-specific nature of bis-sulfone conjugation leads to more homogeneous products compared to stochastic methods like lysine (B10760008) conjugation.[]
Q3: How can I confirm that the bis-sulfone reagent has successfully rebridged the disulfide bond?
This can be assessed using non-reducing SDS-PAGE. An intact, unconjugated antibody will appear as a single band. After reduction, it will separate into heavy and light chains. A successfully rebridged conjugate will appear as a single band at a higher molecular weight than the intact antibody, and it will not dissociate into heavy and light chains under non-reducing conditions.
Q4: What is the role of the PEG linker in a bis-sulfone reagent?
A PEG (polyethylene glycol) linker serves multiple purposes. It can increase the hydrophilicity of the overall conjugate, which is particularly important when conjugating hydrophobic payloads, thereby reducing the risk of aggregation.[6] The length of the PEG linker can also be adjusted to optimize the pharmacokinetic properties of the conjugate.
Q5: Can bis-sulfone reagents react with other amino acids besides cysteine?
Under the recommended pH conditions (6.5-7.5), bis-sulfone reagents are highly selective for thiol groups. While some reactivity with other nucleophilic residues like lysine and histidine has been reported for certain sulfone-based reagents, this is generally minimized by controlling the reaction conditions.[3][12]
Quantitative Data on Conjugate Stability
The stability of bis-sulfone conjugates has been shown to be superior to that of maleimide-based conjugates in several studies.
| Conjugate Type | Condition | Stability Metric | Result |
| Bis-sulfone MMAE Conjugate | Artificial Serum, 37°C | Average DAR | No decrease in DAR after 120 hours |
| Phenyloxadiazole Sulfone Conjugate | Human Plasma | Half-life | Doubled compared to the maleimide (B117702) conjugate[13] |
| Mono-sulfone-PEG Conjugate | 1 mM Glutathione, 37°C, 7 days | % Intact Conjugate | > 90%[12] |
| Maleimide-PEG Conjugate | 1 mM Glutathione, 37°C, 7 days | % Intact Conjugate | < 70%[12] |
| Fc-S396C Sulfone Conjugate | Human Plasma, 37°C, 72 hours | % Intact Conjugate | Significantly more stable than the corresponding maleimide conjugate[3] |
| Fc-S396C Maleimide Conjugate | Human Plasma, 37°C, 72 hours | % Intact Conjugate | ~20% remaining[3] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction of Antibodies with TCEP
This protocol describes the reduction of interchain disulfide bonds in an antibody using TCEP.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.5)
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a final concentration of 1-10 mg/mL in the reaction buffer.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer. Note: TCEP is less stable in phosphate buffers, so prepare this solution immediately before use.[14]
-
Reduction Reaction: Add TCEP to the antibody solution to a final concentration of 10-20 molar equivalents per disulfide bond.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[1]
-
Removal of TCEP: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent interference with the subsequent conjugation reaction.
Protocol 2: Conjugation of Bis-Sulfone Reagent to Reduced Antibody
This protocol outlines the conjugation of a bis-sulfone reagent to the reduced antibody from Protocol 1.
Materials:
-
Reduced antibody solution (from Protocol 1)
-
Bis-sulfone reagent
-
Anhydrous DMSO or DMF
-
Quenching reagent (e.g., N-acetylcysteine) (optional)
-
Purification system (e.g., SEC or HIC)
Procedure:
-
Reagent Preparation: Prepare a 10-20 mM stock solution of the bis-sulfone reagent in anhydrous DMSO or DMF immediately before use.[1]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the bis-sulfone reagent solution to the reduced antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 37°C for 1-2 hours with gentle agitation.[1][3] The reaction can also be performed overnight at 4°C.
-
Quenching (Optional): To quench any unreacted bis-sulfone reagent, a small molar excess of a thiol-containing molecule like N-acetylcysteine can be added and incubated for 30 minutes.
-
Purification: Purify the conjugate to remove excess reagent and any unconjugated species using an appropriate chromatography method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Protocol 3: Stability Assessment in Human Plasma
This protocol describes a general method for assessing the stability of a bis-sulfone conjugate in human plasma.
Materials:
-
Purified bis-sulfone conjugate
-
Human plasma
-
Incubator at 37°C
-
Analytical instruments (e.g., HPLC, LC-MS, SDS-PAGE)
Procedure:
-
Sample Preparation: Incubate the bis-sulfone conjugate in human plasma at a final concentration of, for example, 1 mg/mL.
-
Incubation: Place the samples in an incubator at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 120 hours), withdraw aliquots of the plasma samples.
-
Analysis: Analyze the aliquots to determine the amount of intact conjugate remaining. This can be done by various methods:
-
Hydrophobic Interaction Chromatography (HIC): To separate species with different drug-to-antibody ratios and monitor for deconjugation.
-
LC-MS: For accurate mass determination of the intact conjugate and identification of any degradation products.
-
SDS-PAGE (non-reducing): To visualize the integrity of the conjugate over time.
-
Visualizations
Caption: Experimental workflow for bis-sulfone conjugation and stability assessment.
Caption: Logical relationship of maleimide vs. bis-sulfone conjugate stability.
References
- 1. pharmtech.com [pharmtech.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Antibody Conjugation Troubleshooting [bio-techne.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Disulfide reduction using TCEP reaction [biosyn.com]
Minimizing non-specific binding in Bis-sulfone-PEG8-NHS Ester labeling
Welcome to the technical support center for Bis-sulfone-PEG8-NHS Ester labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments and minimize non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker designed for site-specific protein modification. It features two primary reactive groups:
-
Bis-sulfone: This group specifically targets and re-bridges reduced disulfide bonds. The process involves a bis-alkylation reaction with the two free thiols of a reduced cysteine pair, forming a stable, covalent three-carbon bridge. This method is particularly effective for labeling antibodies (e.g., IgG), where the interchain disulfides can be selectively reduced to provide specific conjugation sites.
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1]
The PEG8 linker is a hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, which can help to reduce non-specific binding and aggregation.[2][3][4][5][6][7]
Q2: What is non-specific binding in the context of this reagent?
Non-specific binding refers to any interaction of the this compound with the target protein or other molecules that is not the intended covalent bond. This can include:
-
Hydrophobic or Ionic Interactions: The reagent may physically adsorb to surfaces of the protein without forming a covalent link.
-
Reaction with Other Nucleophiles: While the NHS ester is highly selective for primary amines, it can sometimes react with other nucleophilic groups like hydroxyls or sulfhydryls, though these bonds are generally less stable.[1]
-
Aggregation: Improper reaction conditions can lead to protein aggregation, which can trap unbound reagent and lead to high background signals.[1]
Q3: What are the main causes of high non-specific binding?
The primary causes of high non-specific binding are often related to the reaction chemistry and subsequent purification steps:
-
NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions, especially at higher pH. The hydrolyzed, non-reactive form of the reagent can then bind non-specifically to the protein.[1]
-
Inadequate Purification: Failure to remove all unreacted or hydrolyzed reagent after the labeling reaction is a common source of high background.
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can lead to increased side reactions and non-specific interactions.
Troubleshooting Guide
This section addresses common problems encountered during labeling experiments with this compound.
Problem 1: High Background or Non-Specific Signal
High background is often an indication of unbound or non-covalently bound reagent.
| Potential Cause | Recommended Solution |
| Incomplete Removal of Unreacted Reagent | Improve post-labeling purification. Size-exclusion chromatography (SEC), tangential flow filtration (TFF), and hydrophobic interaction chromatography (HIC) are effective methods for removing small molecule impurities from antibody-drug conjugates and other labeled proteins.[2][8][9][] |
| Non-Covalent Adsorption | Add blocking agents to your buffers. Bovine Serum Albumin (BSA) or non-fat dry milk can be used to block non-specific binding sites.[11][12] Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions. Increasing the salt concentration of your buffers can reduce electrostatic interactions.[8] |
| NHS Ester Hydrolysis | Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. Perform the reaction at a slightly basic pH (7.2-8.5) to balance amine reactivity and hydrolysis.[1] |
| Protein Aggregation | Optimize protein concentration and ensure gentle mixing during the reaction. The PEG8 linker is designed to improve solubility and reduce aggregation.[2][3][4][5][6][7] |
Problem 2: Low Labeling Efficiency
Low labeling efficiency can result from several factors related to the reaction conditions and the protein itself.
| Potential Cause | Recommended Solution |
| Inefficient Disulfide Bond Reduction | Ensure complete reduction of the target disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent. Optimize the concentration of TCEP and the reduction time. |
| Incorrect Buffer pH | The reaction of the NHS ester with primary amines is pH-dependent. The optimal range is typically pH 7.2-8.5.[1] At lower pH, the amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated. |
| Presence of Amine-Containing Buffers | Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffer.[13] |
| Inaccessible Disulfide Bonds or Amines | Ensure the target disulfide bonds and primary amines are accessible on the protein surface. Denaturing conditions may be required in some cases, but this can affect protein function. |
| Hydrolyzed NHS Ester | Use fresh, high-quality this compound. Allow the reagent to come to room temperature before opening to prevent condensation and hydrolysis.[13][14] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Labeling
This protocol provides a general workflow for the site-specific labeling of an antibody via disulfide re-bridging.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Disulfide Bond Reduction:
-
Prepare a fresh solution of TCEP in an amine-free buffer.
-
Add TCEP to the antibody solution to a final concentration of 10-20 molar equivalents.
-
Incubate at 37°C for 1-2 hours with gentle agitation.
-
-
Preparation of Labeling Reagent:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.
-
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.
-
Incubate at room temperature for 1-2 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted reagent and byproducts by size-exclusion chromatography or another suitable purification method.
-
Protocol 2: Optimizing Blocking Conditions
To minimize non-specific binding, it is crucial to optimize blocking conditions.
Materials:
-
Blocking agents (e.g., BSA, casein, Tween-20)
-
Labeled antibody
-
Assay buffer
Procedure:
-
Prepare a series of assay buffers containing different concentrations of blocking agents.
-
Perform your downstream application (e.g., ELISA, Western blot) using these different blocking buffers.
-
Compare the signal-to-noise ratio for each condition to determine the optimal blocking strategy.
Quantitative Data
Table 1: Comparison of Common Blocking Agents
The effectiveness of a blocking agent can vary depending on the specific application. The following table provides a general comparison.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Effective at blocking non-specific protein-protein interactions.[11][12] | Can be a source of cross-reactivity with some antibodies. |
| Non-fat Dry Milk (Casein) | 1-5% | Cost-effective and highly effective at blocking.[15] | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Fish Gelatin | 0.1-1% | Low cross-reactivity with mammalian antibodies.[11] | May not be as effective as BSA or milk in all situations.[11] |
| Tween-20 | 0.05-0.1% | Reduces hydrophobic interactions. | Can disrupt some antibody-antigen interactions. |
| Polyethylene Glycol (PEG) | 1-3% | Synthetic and protein-free, reducing the risk of cross-reactivity.[11] | May be less effective than protein-based blockers for some applications. |
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for disulfide re-bridging.
Caption: Troubleshooting high non-specific binding.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles | NSF Public Access Repository [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Current approaches for the purification of antibody–drug conjugates [ouci.dntb.gov.ua]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 13. broadpharm.com [broadpharm.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle and store Bis-sulfone-PEG8-NHS Ester to maintain reactivity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of Bis-sulfone-PEG8-NHS Ester to ensure optimal reactivity and successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound upon receipt?
To maintain its reactivity, this compound should be stored at -20°C in a desiccated environment immediately upon receipt.[1][2][3][4][5][6][7] Proper storage is critical to prevent degradation of the moisture-sensitive NHS ester group.
Q2: What is the primary cause of reactivity loss for this reagent?
The primary cause of reactivity loss is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[6][8] This group is highly susceptible to moisture, leading to the formation of an inactive carboxylic acid. Hydrolysis is accelerated by exposure to aqueous environments, especially at neutral to high pH.[6][8]
Q3: Can I prepare a stock solution of this compound?
While it is highly recommended to prepare solutions immediately before use, stock solutions can be made.[6][7] To do so, dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7] Unused stock solution should be stored at -20°C under an inert gas like argon or nitrogen and is typically stable for up to three months with proper handling.[6] Avoid repeated freeze-thaw cycles.
Q4: What buffers should I use for my conjugation reaction?
It is crucial to use amine-free buffers for the conjugation reaction, as primary amines will compete with the target molecule for reaction with the NHS ester.[6][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers at a pH range of 7-9.[6][9] The optimal pH for the reaction of NHS esters with primary amines is typically between 7 and 9.[6][9][10]
Q5: What is the function of the bis-sulfone group in this reagent?
The bis-sulfone group is a bis-alkylating agent that selectively reacts with the two thiol groups (-SH) derived from the reduction of a native disulfide bond, such as those found in antibodies.[1][2][4][11][12][13][] This reaction results in the covalent re-bridging of the disulfide bond with a three-carbon bridge, which helps to maintain the protein's structural integrity.[1][2][4][11][13]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no conjugation efficiency | Hydrolysis of NHS ester: The reagent may have been exposed to moisture during storage or handling. | Always warm the vial to room temperature before opening to prevent condensation.[7][8] Use anhydrous solvents for preparing stock solutions. Prepare solutions fresh for each experiment. |
| Incorrect buffer: The buffer used may contain primary amines (e.g., Tris, glycine) that compete with the reaction. | Use an amine-free buffer such as PBS, HEPES, or borate at a pH of 7-9.[6][7] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or desalting columns.[7] | |
| Suboptimal pH: The reaction pH may be too low, leading to slow reaction kinetics. | Ensure the reaction buffer pH is between 7 and 9 for efficient conjugation to primary amines.[6][9][10] | |
| Precipitation of the reagent or conjugate | Low solubility: The reagent or the resulting conjugate may have limited solubility in the reaction buffer. | The PEG8 spacer in this compound is designed to increase aqueous solubility.[2] However, if solubility issues persist, consider adjusting the protein concentration or adding a small percentage of an organic co-solvent (ensure it is compatible with your protein). |
| Unexpected side reactions | Reaction with non-target molecules: Other nucleophiles in the reaction mixture may be reacting with the NHS ester. | Purify your target molecule to remove any contaminating nucleophiles. |
| Protein denaturation: Harsh reaction conditions may be affecting the stability of your protein. | Perform the conjugation reaction at 4°C for a longer duration (e.g., 2 hours) instead of at room temperature for a shorter time (e.g., 30 minutes).[6] |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C[1][2][3][4][5][6][7] | Minimizes degradation and hydrolysis of the NHS ester. |
| Storage Atmosphere | Desiccated[1][6][7][8] | Prevents moisture from hydrolyzing the NHS ester. |
| Stock Solution Solvent | Anhydrous DMSO or DMF[6][7] | Ensures the reagent dissolves completely and minimizes hydrolysis. |
| Reaction pH | 7 - 9[6][9][10] | Optimal range for the reaction between NHS esters and primary amines. |
| Reaction Buffers | Phosphate, HEPES, Borate (amine-free)[6] | Avoids competition from primary amines present in buffers like Tris or glycine. |
Experimental Protocols
Detailed Protocol for Protein Conjugation
This protocol provides a general guideline for conjugating this compound to a protein containing primary amines and a reducible disulfide bond.
1. Materials Required:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
2. Procedure:
-
Step 1: Protein Preparation and Disulfide Reduction
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the protein solution.
-
Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.
-
Remove the excess reducing agent using a desalting column.
-
-
Step 2: Reagent Preparation
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[7]
-
-
Step 3: Conjugation Reaction
-
Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]
-
-
Step 4: Quenching the Reaction
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Step 5: Purification
-
Remove excess, unreacted reagent and byproducts by dialysis or using a desalting column.
-
The purified conjugate can be stored under conditions suitable for the original protein.
-
Visualizations
Caption: Hydrolysis pathway of the NHS ester group in the presence of water.
Caption: Experimental workflow for a typical protein conjugation reaction.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 5. Bis-Sulfone-PEG8-acid | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 12. Bis-sulfone-PEG8-NHS Ester_新研博美 [xinyanbm.com]
- 13. Bis-sulfone NHS Ester | CAS: 899452-51-8 | AxisPharm [axispharm.com]
Optimizing incubation time and temperature for bis-sulfone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis-sulfone reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during bis-sulfone reactions and offers potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Product Yield | Reagent Degradation: Bis-sulfone reagents are susceptible to hydrolysis, especially at higher pH.[1] Suboptimal pH: The reaction efficiency is highly dependent on the pH of the buffer.[1] Insufficient Reagent Concentration: The molar excess of the bis-sulfone reagent may be too low. Low Reaction Temperature: The reaction may be too slow at lower temperatures.[2] Short Incubation Time: The reaction may not have had enough time to proceed to completion.[2] | Reagent Preparation: Always prepare fresh solutions of the bis-sulfone reagent in a non-aqueous, aprotic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer right before starting the reaction.[1] pH Optimization: The optimal pH range for many bis-sulfone reactions with thiols is between 6.0 and 7.5. A pH above 8.0 can lead to rapid hydrolysis of the reagent.[1] Increase Reagent Concentration: A 5- to 20-fold molar excess of the bis-sulfone reagent over the target molecule is a common starting point.[1] Increase Temperature: Increasing the reaction temperature, for example from room temperature to 37°C, can enhance the reaction rate.[2] Extend Incubation Time: Empirically determine the optimal incubation time, which can range from 1 to 12 hours at room temperature.[1][3] |
| Protein Precipitation or Aggregation | Non-specific Crosslinking: At higher pH values, other nucleophilic residues like lysine (B10760008) and histidine can become more reactive, leading to unintended intermolecular crosslinking and aggregation.[1] | Adjust pH: Lower the reaction pH to favor the modification of more reactive nucleophiles like thiols.[1] Reduce Reagent Concentration: Titrate the molar excess of the bis-sulfone reagent to the lowest effective concentration. |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of the bis-sulfone stock solution or age of the solution can lead to variable results. Buffer Composition: The presence of competing nucleophiles, such as primary amines (e.g., Tris buffer) or other thiols, can interfere with the desired reaction. | Standardize Reagent Handling: Consistently prepare fresh reagent solutions for each experiment. Use Non-Nucleophilic Buffers: Employ buffers that do not contain primary amines or other nucleophiles, such as phosphate (B84403) or HEPES buffers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time and temperature for bis-sulfone reactions?
A1: The optimal incubation time and temperature for bis-sulfone reactions are highly dependent on the specific reactants and desired outcome. There is no single universal condition. However, based on various experimental protocols, a general starting point is to incubate for 1-2 hours at room temperature.[1] For some reactions, extending the incubation time to 12 hours at room temperature has been reported.[3] Increasing the temperature can accelerate the reaction; for instance, incubating at 37°C for 1-2 hours has been shown to increase the extent of labeling compared to room temperature.[2] It is crucial to empirically optimize these parameters for your specific system.
Q2: How does pH affect the bis-sulfone reaction?
A2: pH is a critical parameter in bis-sulfone reactions. The reactivity of the target nucleophile (e.g., a thiol group on a cysteine residue) increases with pH. However, the rate of hydrolysis of the bis-sulfone reagent also increases significantly at higher pH.[1] For reactions involving thiols, a pH range of 6.0-7.5 generally provides a good balance between nucleophile reactivity and reagent stability.[1] At pH values above 8.0, the bis-sulfone reagent can degrade rapidly, leading to low reaction efficiency.[1]
Q3: My bis-sulfone reaction is not working. What are the first troubleshooting steps I should take?
A3: If you are experiencing issues with your bis-sulfone reaction, consider the following initial troubleshooting steps:
-
Verify Reagent Integrity: Ensure your bis-sulfone reagent is not hydrolyzed. Always use a freshly prepared stock solution from a non-aqueous solvent.[1]
-
Check the pH of your reaction buffer: Confirm that the pH is within the optimal range for your specific reaction (typically 6.0-7.5 for thiol conjugations).[1]
-
Review your buffer composition: Make sure your buffer does not contain any competing nucleophiles like Tris or other thiol-containing compounds.
-
Optimize Incubation Conditions: If the reaction is slow, try increasing the incubation time or temperature.[2]
Q4: Can I store my prepared bis-sulfone stock solution?
A4: It is highly recommended to prepare fresh bis-sulfone stock solutions immediately before each use.[1] Bis-sulfones are susceptible to hydrolysis, and storing them in solution, even in a non-aqueous solvent, can lead to degradation over time, resulting in decreased reactivity and inconsistent experimental outcomes.
Data on Incubation Conditions
The following table summarizes various incubation times and temperatures reported in the literature for different bis-sulfone reactions. Note that these are examples and not a systematic optimization.
| Application | Incubation Time | Incubation Temperature | Notes |
| Protein Crosslinking | 1-2 hours | Room Temperature or 4°C | A general starting point for protein modification.[1] |
| Antibody Conjugation | 1-2 hours | 37°C | Increased temperature can improve labeling efficiency.[2] |
| Antibody-Polymer Conjugation | 12 hours | Room Temperature | Longer incubation times may be necessary for complete reaction in some systems.[3] |
| Polymer Crosslinking | 6 hours | 50°C | Higher temperatures may be required for less reactive systems. |
| Heat Stability Studies | 1 hour | 75°C | Used to assess the stability of the resulting conjugate under heat stress.[3] |
Experimental Protocols
General Protocol for Protein Modification with Bis(bromomethyl) sulfone
This protocol provides a general framework for the modification of a protein containing accessible thiol groups.
-
Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at a pH between 6.0 and 7.5.[1] If the target thiols are in a disulfide bond, they must first be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a stock solution of bis(bromomethyl) sulfone in an anhydrous, aprotic solvent such as DMSO or DMF.[1]
-
Reaction Initiation: Add a 5- to 20-fold molar excess of the bis-sulfone stock solution to the protein solution.[1] The final concentration of the organic solvent should be kept low (typically <5% v/v) to prevent protein denaturation.
-
Incubation: Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-4 hours). These conditions should be optimized for the specific protein and desired level of modification.[1][2]
-
Quenching: Stop the reaction by adding a thiol-containing quenching reagent, such as 2-mercaptoethanol (B42355) or DTT, to consume any unreacted bis-sulfone.
-
Purification: Remove excess reagent and byproducts by a suitable method such as size-exclusion chromatography or dialysis.
-
Analysis: Confirm the modification using appropriate analytical techniques, such as mass spectrometry to verify the mass change or SDS-PAGE to observe crosslinking.
Visualizations
References
Technical Support Center: Refinement of Purification Methods for Bis-sulfone Conjugated Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of bis-sulfone conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying bis-sulfone conjugated proteins?
A1: The main challenges stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the resulting conjugate. These include:
-
Presence of multiple species: The reaction mixture often contains the desired conjugate, unconjugated protein, excess linker and payload, and partially conjugated or aggregated species.
-
Increased hydrophobicity: The addition of a linker and payload, which are often hydrophobic, increases the overall hydrophobicity of the protein, making it more prone to aggregation.
-
Charge heterogeneity: Conjugation can alter the surface charge of the protein, leading to a mixture of charge variants that can be difficult to separate.
-
Linker stability: While bis-sulfone linkers are generally stable, the purification conditions (e.g., pH, temperature) must be controlled to prevent any potential degradation.
Q2: Which chromatography techniques are most suitable for purifying bis-sulfone conjugated proteins?
A2: A multi-step chromatography approach is typically required. The most common techniques are:
-
Size Exclusion Chromatography (SEC): Effective for removing unconjugated linkers/payloads and for separating monomers from aggregates.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge differences. It can be used to separate the desired conjugate from unconjugated protein and other charge variants.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. This is particularly useful for separating conjugates with different drug-to-antibody ratios (DARs).
-
Mixed-Mode Chromatography (MMC): Utilizes a combination of ionic and hydrophobic interactions and can sometimes achieve in a single step what would otherwise require multiple chromatography steps.
Q3: How can I minimize aggregation during purification?
A3: Aggregation is a common issue due to the increased hydrophobicity of the conjugate. Strategies to minimize aggregation include:
-
Buffer optimization: Screen for optimal pH and buffer composition. The addition of excipients like arginine, polysorbate 80, or glycerol (B35011) can help to reduce aggregation.
-
Low protein concentration: Working with lower protein concentrations can reduce the likelihood of intermolecular interactions that lead to aggregation.
-
Temperature control: Perform purification steps at lower temperatures (e.g., 4°C) to enhance protein stability.
-
Gentle handling: Avoid vigorous agitation or stirring that can cause mechanical stress on the protein.
Q4: What is the impact of the bis-sulfone linker on the choice of purification strategy?
A4: The bis-sulfone linker itself is relatively stable under typical chromatography conditions. However, the conjugation process can lead to a heterogeneous mixture. The choice of purification strategy will depend on the specific properties of the protein and the conjugated moiety. For example, if the conjugation significantly alters the protein's isoelectric point (pI), IEX will be a powerful separation tool. If the payload is highly hydrophobic, HIC will be essential for separating species with different DARs.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of bis-sulfone conjugated proteins.
Problem 1: Low Yield of the Purified Conjugate
| Possible Cause | Recommended Solution |
| Protein precipitation during conjugation or purification | Optimize buffer conditions (pH, ionic strength, additives).[1] Reduce protein concentration. Perform purification at a lower temperature. |
| Poor binding to the chromatography resin | For IEX: Ensure the buffer pH is appropriate to impart a net charge on the protein for binding to the column. The pH should be at least 1 unit away from the protein's pI.[2] Check the ionic strength of your loading buffer; high salt can prevent binding. For HIC: Ensure the salt concentration in the loading buffer is high enough to promote hydrophobic interactions.[3] |
| Conjugate eluting in the wash steps | For IEX: The ionic strength of the wash buffer may be too high, or the pH may be too close to the protein's pI. Reduce the salt concentration or adjust the pH. For HIC: The salt concentration of the wash buffer may be too low. Increase the salt concentration. |
| Inefficient elution from the column | For IEX: The salt gradient may be too shallow, or the final salt concentration may be too low. Increase the steepness of the gradient or the final salt concentration. A step elution can also be tested. For HIC: The decreasing salt gradient may be too steep. A shallower gradient can improve resolution and recovery. Ensure the final buffer has a sufficiently low salt concentration. |
Problem 2: Presence of Aggregates in the Final Product
| Possible Cause | Recommended Solution |
| Aggregation induced by the conjugation reaction | Optimize the conjugation conditions (e.g., pH, temperature, protein concentration). Screen for stabilizing excipients. |
| Aggregation during purification steps | Optimize buffer conditions for each chromatography step. Consider using a final polishing step with Size Exclusion Chromatography (SEC) to remove any remaining aggregates.[4] |
| High protein concentration during elution | Elute into a larger volume or directly into a buffer containing stabilizing excipients. |
Problem 3: Incomplete Separation of Conjugated and Unconjugated Protein
| Possible Cause | Recommended Solution |
| Insufficient resolution in IEX | Optimize the pH of the mobile phase to maximize the charge difference between the conjugated and unconjugated protein.[5] Use a shallower salt gradient for elution.[2] |
| Co-elution in SEC | SEC separates based on size, so if the conjugate and unconjugated protein have similar hydrodynamic radii, this method will not be effective for their separation. Use an orthogonal method like IEX or HIC. |
| Suboptimal conditions in HIC | Optimize the salt type and concentration in the binding and elution buffers. A shallower gradient may be necessary to resolve species with small differences in hydrophobicity. |
Quantitative Data Summary
The following table summarizes typical performance metrics for different chromatography techniques used in the purification of conjugated proteins. Actual results will vary depending on the specific protein, linker, and payload.
| Chromatography Technique | Typical Purity (%) | Typical Recovery (%) | Key Separations |
| Size Exclusion (SEC) | >98% (for monomer) | >90% | Monomer from aggregates and fragments; Protein from unconjugated small molecules.[4][6] |
| Ion Exchange (IEX) | >95% | 80-95% | Conjugate from unconjugated protein; Separation of charge variants. |
| Hydrophobic Interaction (HIC) | >95% | 70-90% | Separation of species with different Drug-to-Antibody Ratios (DARs).[7][8] |
| Mixed-Mode (MMC) | >95% | 80-95% | Can potentially combine the separation capabilities of IEX and HIC in a single step. |
Experimental Protocols
Protocol 1: General Purification Workflow for Bis-sulfone Conjugated Proteins
This protocol outlines a typical three-step chromatography process for purifying a bis-sulfone conjugated antibody.
Step 1: Initial Capture and Buffer Exchange (e.g., using Affinity Chromatography or SEC)
-
Objective: To remove excess, unreacted small molecules (linker, payload) and to exchange the conjugate into a suitable buffer for the next purification step.
-
Resin: Protein A affinity resin (if the protein is an antibody) or a desalting column packed with a size exclusion resin.
-
Procedure for Protein A:
-
Equilibrate the Protein A column with a neutral pH buffer (e.g., PBS, pH 7.4).
-
Load the crude conjugation reaction mixture onto the column.
-
Wash the column extensively with the equilibration buffer to remove all unbound small molecules.
-
Elute the antibody-containing species with a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).
-
-
Procedure for SEC (Desalting):
-
Equilibrate the desalting column with the buffer required for the next chromatography step (e.g., IEX binding buffer).
-
Load the crude conjugation reaction mixture onto the column.
-
Collect the fractions containing the high molecular weight protein conjugate, which will elute first.
-
Step 2: Intermediate Purification by Ion Exchange Chromatography (IEX)
-
Objective: To separate the desired conjugate from unconjugated protein and other charge variants.
-
Resin: A strong or weak cation or anion exchange resin, depending on the pI of the conjugate.
-
Buffers:
-
Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures the conjugate binds to the resin (e.g., 20 mM MES, pH 6.0 for cation exchange).
-
Elution Buffer (Buffer B): Binding buffer with a high salt concentration (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
-
Procedure:
-
Equilibrate the IEX column with Binding Buffer.
-
Load the buffer-exchanged sample from Step 1.
-
Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column volumes.
-
Collect fractions and analyze by SDS-PAGE and UV-Vis to identify the fractions containing the pure conjugate.
-
Step 3: Polishing by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate conjugate species with different drug-to-antibody ratios (DARs) and to remove any remaining impurities.
-
Resin: A HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl).
-
Buffers:
-
Binding Buffer (Buffer A): High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[9]
-
Elution Buffer (Buffer B): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[9]
-
-
Procedure:
-
Add salt to the pooled fractions from Step 2 to match the conditions of the HIC Binding Buffer.
-
Equilibrate the HIC column with Binding Buffer.
-
Load the sample onto the column.
-
Wash the column with Binding Buffer.
-
Elute the bound proteins using a decreasing linear salt gradient of 100-0% Binding Buffer over 20 column volumes.
-
Collect fractions and analyze to identify those containing the desired DAR species.
-
Step 4 (Optional): Final Polishing and Formulation by Size Exclusion Chromatography (SEC)
-
Objective: To remove any aggregates formed during the previous steps and to exchange the purified conjugate into its final formulation buffer.
-
Resin: A high-resolution SEC resin appropriate for the size of the conjugate.
-
Buffer: The final formulation buffer for the purified conjugate.
-
Procedure:
-
Equilibrate the SEC column with the final formulation buffer.
-
Load the concentrated, purified conjugate from the previous step.
-
Run the column isocratically and collect the fractions corresponding to the monomeric conjugate peak.
-
Visualizations
Caption: A typical multi-step workflow for the purification of bis-sulfone conjugated proteins.
Caption: A decision tree for troubleshooting low purity in bis-sulfone conjugated protein purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Ion Exchange Chromatography in mAb Purification | Mabion [mabion.eu]
- 3. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 4. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 5. ymcamerica.com [ymcamerica.com]
- 6. agilent.com [agilent.com]
- 7. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in Bis-sulfone-PEG8-NHS Ester conjugation
Welcome to the Technical Support Center for Bis-sulfone-PEG8-NHS Ester conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals overcome challenges related to steric hindrance and optimize their conjugation workflows.
Troubleshooting Guide: Overcoming Low Conjugation Efficiency
Low yield is a primary issue in bioconjugation, often stemming from steric hindrance or competing side reactions. This guide addresses common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No NHS Ester Conjugation | 1. Steric Hindrance: The NHS ester is physically blocked from accessing the target primary amine (e.g., lysine) due to the protein's tertiary structure or bulky neighboring groups.[1][2] | A. Optimize Reaction Conditions: Slightly increase reaction temperature or extend incubation time to provide more energy and opportunity for the reaction to occur.[2]B. Increase Linker Length: Consider using a reagent with a longer PEG spacer (e.g., PEG12, PEG24) to increase the distance between the reactive group and the bulky protein, reducing steric clash.[3][4]C. Modify Protein: If possible, use site-directed mutagenesis to move the target amine to a more accessible region of the protein.[5] |
| 2. Competing NHS Ester Hydrolysis: The NHS ester is reacting with water instead of the target amine. This is the primary competing side reaction and is accelerated at high pH.[1][6][7] | A. Control pH: Maintain a pH between 7.2 and 8.5. The optimal pH for many NHS ester reactions is 8.3-8.5, which balances amine reactivity with the rate of hydrolysis.[8][9]B. Prepare Reagents Fresh: Dissolve the this compound in anhydrous DMSO or DMF immediately before use. Do not store it in aqueous solutions.[8][10]C. Adjust Reagent Concentration: For dilute protein solutions, increase the molar excess of the NHS ester reagent to favor the desired aminolysis reaction over hydrolysis.[11][12] | |
| 3. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule for the NHS ester.[9][10] | A. Use Amine-Free Buffers: Switch to a non-amine containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer for the conjugation step.[9]B. Buffer Exchange: If your protein is in an incompatible buffer, perform dialysis or use a desalting column to exchange it into a suitable reaction buffer before adding the reagent.[10] | |
| Low or No Bis-sulfone Conjugation | 1. Incomplete Disulfide Reduction: The target disulfide bond on the protein was not fully reduced, meaning fewer pairs of free thiols are available to react with the bis-sulfone. | A. Optimize Reduction Step: Ensure a sufficient molar excess of the reducing agent (e.g., TCEP) is used. Incubate for the recommended time (e.g., 1 hour at room temperature) to ensure complete reduction.[13]B. Use Fresh Reducing Agent: Prepare TCEP solutions fresh, as they can oxidize over time. |
| 2. Steric Hindrance at Disulfide Bridge: The reduced thiols are located in a sterically crowded pocket of the protein, preventing the bis-sulfone moiety from accessing them. | A. Introduce Mild Denaturant: In some cases, a low concentration of a mild denaturant (e.g., urea) can be used to slightly relax the protein structure and improve accessibility. This must be carefully optimized to avoid irreversible denaturation.B. Site-Specific Engineering: For long-term projects, consider re-engineering the protein to move the disulfide bond to a more solvent-exposed location.[14] | |
| 3. Re-oxidation of Thiols: The freshly generated free thiols have re-formed a disulfide bond before the bis-sulfone reagent could react. | A. Perform Conjugation Promptly: Add the this compound reagent to the protein solution immediately after the reduction step.B. Maintain a Reducing Environment: Ensure the reaction is performed in an oxygen-minimized environment if re-oxidation is a persistent issue. |
Quantitative Reaction Parameters
The following tables summarize key quantitative data to guide your experimental setup.
Table 1: pH Effects on NHS Ester Reactions
| pH Level | Effect on Amine Group (-NH₂) | Effect on NHS Ester | Recommendation |
| < 7.0 | Protonated (-NH₃⁺), non-nucleophilic, and unreactive.[8] | Stable, but no reaction will occur. | Avoid for conjugation. |
| 7.2 - 8.5 | Deprotonated, nucleophilic, and reactive.[9] | Reactive, but hydrolysis rate increases with pH.[9] | Optimal range for conjugation. [8] |
| > 9.0 | Highly reactive. | Rapid hydrolysis significantly outcompetes the desired reaction, lowering yield.[1][8] | Generally avoid; reaction becomes inefficient. |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours[9] |
| 8.6 | 4°C | 10 minutes[9] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in this context? A1: Steric hindrance refers to the spatial arrangement of atoms or bulky chemical groups that physically obstruct a chemical reaction.[1][2] In this conjugation, it can occur when the complex three-dimensional structure of a protein prevents the NHS ester end of the linker from reaching a target primary amine, or prevents the bis-sulfone end from reaching a reduced disulfide bridge.[1]
Q2: How does the PEG8 linker help with steric hindrance? A2: The Polyethylene Glycol (PEG) spacer acts as a flexible arm that separates the reactive ends of the molecule (the bis-sulfone and NHS ester) from each other and from the molecule it is conjugated to. This added distance can help the reactive group reach a sterically crowded site that it otherwise could not.[3][4] If hindrance is still an issue, using a reagent with a longer PEG chain (e.g., PEG12, PEG24) may be beneficial.
Q3: Why is my NHS ester reagent not working even in the correct buffer? A3: NHS esters are highly sensitive to moisture.[10][15] If the reagent vial was opened at a cold temperature, atmospheric water can condense onto the product, causing hydrolysis before it is ever used. Always allow the reagent to equilibrate to room temperature before opening.[10] Furthermore, NHS esters should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and not stored as stock solutions.[10][12]
Q4: What is the difference between Bis-sulfone and Maleimide chemistry? A4: Both target cysteine residues. However, maleimides react with a single free thiol. Bis-sulfone reagents are specifically designed for "disulfide rebridging," where they react with two thiols that are generated from the reduction of a single disulfide bond.[16][17] This approach can help maintain the protein's native structure by covalently linking the two original cysteine locations.[17][18]
Q5: Can I use a Tris-based buffer to quench the reaction? A5: Yes. While Tris buffer should be avoided during the conjugation itself, its primary amine makes it an excellent quenching agent to stop the reaction.[9] Adding Tris or glycine (B1666218) to a final concentration of 50-100 mM will consume any unreacted NHS ester.[15]
Experimental Protocols & Visualizations
Diagram: Two-Step Conjugation Workflow
This diagram illustrates the sequential process of first modifying a protein with the NHS ester, followed by conjugation to a disulfide-containing molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 18. vectorlabs.com [vectorlabs.com]
Validation & Comparative
A Head-to-Head Comparison: Characterizing ADCs with Bis-sulfone-PEG8-NHS Ester versus Maleimide Linkers by Hydrophobic Interaction Chromatography
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs). The linker's stability and the homogeneity of the final product are paramount to therapeutic success. This guide provides an objective comparison of ADCs synthesized using a cutting-edge Bis-sulfone-PEG8-NHS Ester for disulfide re-bridging against those made with conventional maleimide-based linkers, with a focus on characterization by Hydrophobic Interaction Chromatography (HIC).
Hydrophobic Interaction Chromatography (HIC) is the gold-standard analytical technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of ADC preparations.[1] It separates ADC species based on their hydrophobicity under non-denaturing conditions, providing a detailed profile of the drug load distribution.[2][3]
Superior Homogeneity and Stability with Bis-sulfone Linkers
The this compound is a bis-alkylating reagent that re-bridges the native interchain disulfide bonds of an antibody after reduction.[4][5] This technology results in a more homogeneous ADC product with a controlled DAR, as the conjugation is site-specific to the re-formed disulfide bonds.[6][7] This contrasts with traditional maleimide-based conjugation to reduced cysteine thiols, which often yields a heterogeneous mixture of ADC species with varying DARs (0, 2, 4, 6, and 8).[2][8]
The disulfide re-bridging approach not only leads to a narrower DAR distribution but also produces ADCs with enhanced stability.[9] The covalent re-bridging of the disulfide bond maintains the structural integrity of the antibody.[4]
Quantitative Comparison of ADC Stability
Experimental data demonstrates the superior stability of ADCs prepared with a bis-alkylation (bis-sulfone) reagent compared to those with a maleimide (B117702) linker when incubated with human serum albumin (HSA). The DAR of the maleimide-based conjugate decreases over time, indicating payload loss, while the bis-sulfone ADC remains stable.[9]
| Time (hours) | Average DAR (Bis-sulfone Linker) | Average DAR (Maleimide Linker) |
| 0 | ~2.3 | ~3.2 |
| 24 | ~2.3 | ~2.8 |
| 48 | ~2.3 | ~2.5 |
| 72 | ~2.3 | ~2.2 |
| 96 | ~2.3 | ~2.0 |
| 120 | ~2.3 | ~1.8 |
Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[9]
Experimental Protocol: HIC for ADC Characterization
This protocol outlines a general method for the HIC analysis of ADCs, which can be adapted for specific ADC constructs.
Materials:
-
ADC Sample: ADC conjugated with either this compound or a maleimide linker.
-
HIC Column: A column suitable for protein separations, such as a Butyl-NPR, TSKgel Butyl-NPR, or equivalent.[10][11]
-
Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[7]
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.[10]
-
HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.[2]
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Injection: Inject 10-50 µg of the prepared ADC sample onto the column.
-
Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.
-
Detection: Monitor the elution profile at 280 nm for the antibody and at a wavelength specific to the cytotoxic drug, if applicable.
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR and the percentage distribution of each species.
Visualizing the Workflow and Linker Chemistry
To better illustrate the processes, the following diagrams were generated using Graphviz.
Caption: Workflow for ADC characterization using HIC.
Caption: Comparison of ADC conjugation chemistries.
Conclusion
The use of this compound for disulfide re-bridging offers a significant advantage in the development of ADCs by producing more homogeneous and stable conjugates. HIC analysis is an indispensable tool to verify these critical quality attributes. For researchers aiming to develop next-generation ADCs with an improved therapeutic window, the adoption of advanced linker technologies like the bis-sulfone chemistry, coupled with robust analytical characterization, is a promising strategy.
References
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. Disulfide re-bridging reagents for single-payload antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 5. Bis-sulfone NHS Ester, 899452-51-8 | BroadPharm [broadpharm.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 8. lcms.cz [lcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bis-Sulfone Linkers Demonstrate Superior Stability over Maleimide Counterparts in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), linker stability is a critical determinant of therapeutic efficacy and safety. A stable linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, only to be released at the tumor site. This guide provides an objective comparison of two prominent linker technologies, bis-sulfone and maleimide (B117702), presenting supporting experimental data, detailed methodologies, and visual diagrams to aid in informed decision-making for ADC development.
The choice of linker chemistry directly impacts an ADC's pharmacokinetic profile, therapeutic index, and overall success. While maleimide-based linkers have been widely used, concerns regarding their stability have led to the development of next-generation alternatives like bis-sulfone linkers. This comparison guide delves into the chemical basis of their stability and presents data from head-to-head studies.
Executive Summary: Bis-Sulfone Linkers Offer Enhanced Stability
Maleimide linkers, which form a thioether bond with cysteine residues on the antibody, are susceptible to premature drug release in the plasma. This instability is primarily due to a retro-Michael reaction, where the thioether bond is cleaved, and the maleimide-drug conjugate can then react with other thiol-containing molecules like serum albumin.[1][2][3] This "off-target" drug release can lead to systemic toxicity and a reduction in the amount of payload delivered to the tumor, thereby diminishing the ADC's efficacy.[1][4]
In contrast, bis-sulfone linkers offer a more stable alternative by re-bridging the disulfide bonds of the antibody.[5][6] This covalent re-annealing of the disulfide bond results in a highly stable conjugate that is resistant to deconjugation in the bloodstream.[5] Experimental evidence consistently demonstrates that ADCs constructed with bis-sulfone linkers exhibit significantly lower levels of drug shedding in plasma compared to their maleimide counterparts.
Data Presentation: Quantitative Comparison of Linker Stability
The following tables summarize quantitative data from studies comparing the stability of bis-sulfone and maleimide linkers in ADCs.
| Linker Type | ADC Construct | Incubation Conditions | % Deconjugation / DAR Loss | Reference |
| Maleimide | Trastuzumab-Alexa Fluor 488 | Human and Rat Serum, 96h, 37°C | Significant reduction of intact ADC and formation of albumin adducts | [7] |
| Bis-sulfone | Trastuzumab-Alexa Fluor 488 | Human and Rat Serum, 96h, 37°C | Stable, no significant deconjugation observed | [7] |
| Maleimide | Trastuzumab-MMAE | 37°C, 120h | Decrease in average DAR over time | [5] |
| Bis-sulfone | Trastuzumab-MMAE | 37°C, 120h | No decrease in average DAR after 120h | [5] |
| Maleimide | THIOMAB HC-A114C | Human Plasma, 1 month, 37°C | ~50% of label retained | [8] |
| Sulfone | THIOMAB HC-A114C | Human Plasma, 1 month, 37°C | ~90% of conjugate retained | [8] |
Mechanism of Action and Instability
The stability of a linker is intrinsically tied to its chemical structure and reactivity. The diagrams below illustrate the key chemical reactions governing the stability of maleimide and bis-sulfone linkers.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of bis-sulfone and maleimide linker stability.
Protocol 1: In Vitro Plasma Stability Assessment by LC/MS/MS
This protocol outlines a general method for quantifying the stability of an ADC in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (human or mouse) at a concentration of 1 mg/mL at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).[9]
-
Immunocapture: The ADC and any antibody-containing species are captured from the plasma samples using magnetic beads coated with an anti-human IgG antibody. This step isolates the antibody-related components from the complex plasma matrix.[9]
-
Elution: The captured ADC and related species are eluted from the magnetic beads.
-
LC/MS/MS Analysis: The eluate is analyzed by liquid chromatography-mass spectrometry (LC/MS/MS) to separate and quantify the different species present. This allows for the determination of the concentration of the intact ADC, the deconjugated antibody, and any payload that has transferred to plasma proteins like albumin.[9]
-
Data Analysis: The average drug-to-antibody ratio (DAR) is calculated at each time point to assess the rate of drug deconjugation.
Protocol 2: Stability Assessment by SDS-PAGE
This protocol provides a method for visualizing the stability of fluorescently labeled ADCs.
Methodology:
-
Conjugation: An antibody is conjugated with a fluorescently labeled maleimide or bis-sulfone linker.
-
Incubation: The fluorescently labeled ADC is incubated in human plasma at 37°C for various durations (e.g., 0, 24, 48, 72 hours).[4]
-
SDS-PAGE: At each time point, a sample is taken and analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Visualization: The gel is visualized under fluorescent imaging to detect the fluorescently labeled antibody chains. A Coomassie stain can be used to visualize all proteins, including albumin.[4]
-
Analysis: The intensity of the fluorescent band corresponding to the intact ADC is quantified over time. A decrease in intensity indicates deconjugation. The appearance of fluorescence on other protein bands, such as albumin, indicates thioether exchange for maleimide linkers.[4]
Conclusion
References
- 1. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Conjugation Site Homogeneity: Bis-sulfone-PEG8-NHS Ester vs. Alternative Chemistries
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of a bioconjugate, particularly the drug-to-antibody ratio (DAR) and the specific site of payload attachment, is a critical quality attribute that significantly influences its therapeutic efficacy, pharmacokinetics, and safety profile. This guide provides an objective comparison of conjugation site homogeneity achieved with Bis-sulfone-PEG8-NHS Ester against two widely used alternative methods: traditional NHS ester lysine (B10760008) conjugation and maleimide-thiol conjugation. The information presented herein is supported by experimental data to aid researchers in selecting the optimal conjugation strategy for their specific application.
Executive Summary
Site-specific conjugation methods are paramount in the development of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs), to overcome the limitations of heterogeneous products. Disulfide bond rebridging using reagents like this compound offers a superior approach to achieving homogeneous conjugates compared to conventional methods. While traditional NHS ester and maleimide (B117702) chemistries are simpler to implement, they often result in a diverse mixture of species with varying DARs and conjugation sites, which can complicate product characterization and lead to suboptimal in vivo performance.
Comparison of Conjugation Chemistries
The choice of conjugation chemistry dictates the level of control over payload placement and the resulting homogeneity of the final product. Below is a comparative analysis of three common methodologies.
| Feature | This compound (Disulfide Rebridging) | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| Target Residue | Cysteine (from reduced disulfide bonds) | Cysteine (native or engineered) | Lysine |
| Selectivity | High (targets specific interchain disulfide bonds) | High (for free thiols) | Low (targets multiple accessible lysines) |
| Homogeneity (DAR) | High (Predominantly DAR 4) | Moderate (Mixture of DAR 0, 2, 4, 6, 8) | Low (Broad distribution of DAR 0-8) |
| Typical DAR Distribution | >95% DAR 4 (e.g., OBI-999)[1] | Average DAR ~3.7-4, with a spread of species[2][3] | Highly heterogeneous mixture[][5][6][7] |
| Reaction Steps | Two-step: 1. Disulfide reduction, 2. Conjugation | Two-step: 1. Disulfide reduction (optional), 2. Conjugation | One-step |
| Stability of Linkage | Stable three-carbon bridge[1][8][9] | Stable thioether bond, but potential for retro-Michael addition[2] | Stable amide bond |
Experimental Data on Conjugation Homogeneity
The homogeneity of ADCs is typically assessed by techniques such as Hydrophobic Interaction Chromatography (HIC), which separates species based on the number of conjugated hydrophobic drugs.
Table 1: Representative DAR Distribution Data from HIC Analysis
| Conjugation Method | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) | Average DAR | Reference |
| Bis-sulfone (OBI-999) | <5 | <1 | >95 | <1 | <1 | ~4.0 | [1] |
| Maleimide (Brentuximab Vedotin) | ~10 | ~25 | ~35 | ~20 | ~10 | 3.7 | [3] |
| NHS Ester (Trastuzumab-DM1) | ~4 | ~15 | ~25 | ~25 | ~20 | ~3.5 | [6][10] |
Note: The data for Maleimide and NHS Ester conjugations are representative examples and can vary based on reaction conditions.
As the data indicates, bis-sulfone mediated disulfide rebridging yields a significantly more homogeneous product, with the vast majority of the ADC population having a DAR of 4. In contrast, both maleimide and NHS ester conjugations produce a wider distribution of species.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing conjugation outcomes.
Protocol 1: Disulfide Rebridging with this compound
This protocol involves a two-stage process: first, the payload is attached to the linker via the NHS ester, and second, the drug-linker construct is conjugated to the antibody.
Stage 1: Payload-Linker Conjugation
-
Dissolve Payload: Dissolve the payload containing a primary amine in a suitable anhydrous organic solvent (e.g., DMSO, DMF).
-
Activate Linker: Dissolve this compound in the same solvent.
-
Reaction: Mix the payload and linker solutions, often with a non-nucleophilic base, and stir for 2-4 hours at room temperature to form the payload-linker construct.
-
Purification: Purify the payload-linker construct using appropriate chromatographic techniques.
Stage 2: Antibody Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Disulfide Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution in a 5-10 molar excess. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Remove excess TCEP using a desalting column.
-
Conjugation: Add the purified payload-linker construct (with the bis-sulfone moiety) to the reduced antibody solution. The reaction is typically performed at a pH of 7.0-8.0.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated payload-linker.
Protocol 2: Maleimide-Thiol Conjugation
-
Antibody Preparation: Prepare the antibody in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).
-
Disulfide Reduction (if necessary): If targeting interchain disulfides, reduce the antibody with a 10-fold molar excess of TCEP for approximately 30 minutes at room temperature.
-
Dye/Payload Preparation: Dissolve the maleimide-activated payload in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation: Add the maleimide-payload solution to the reduced antibody at a molar ratio of 10-20:1 (payload:antibody).
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like L-cysteine to cap any unreacted maleimide groups.
-
Purification: Purify the ADC using SEC or dialysis.
Protocol 3: NHS Ester-Amine Conjugation
-
Antibody Preparation: Dissolve the antibody in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 2.5 mg/mL.
-
Dye/Payload Preparation: Dissolve the NHS ester-activated payload in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation: Add the NHS ester-payload solution to the antibody solution with stirring. A typical molar ratio is 10-20 fold excess of the NHS ester.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the free payload using a Sephadex column or ultrafiltration.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the key steps in each conjugation method.
Caption: Comparative workflow of bioconjugation methods.
Signaling Pathways and Logical Relationships
The choice of conjugation strategy has a direct impact on the final ADC's properties and its subsequent biological activity.
References
- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 5. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) for Bis-Sulfone ADCs
For Researchers, Scientists, and Drug Development Professionals
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. For ADCs utilizing bis-sulfone linkers to conjugate drugs to the antibody via disulfide bond re-bridging, accurate and precise DAR determination is paramount for ensuring product consistency and performance. This guide provides a comparative overview of the most common analytical techniques for DAR analysis of bis-sulfone ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Overview of Analytical Methodologies
Bis-sulfone chemistry enables the creation of homogenous ADCs, often with a specific drug-to-antibody ratio, such as a DAR of 4, by re-bridging the interchain disulfide bonds of the antibody.[1][2][3][4] The choice of analytical method for DAR determination depends on the specific requirements of the analysis, including the level of detail required (average DAR vs. distribution of drug-loaded species), sample throughput, and the need for orthogonal validation.
Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that separates ADC species based on their hydrophobicity.[5][6][7] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can effectively resolve species with different numbers of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4, etc.).[5][8] This method is particularly well-suited for providing information on the distribution of different drug-loaded species under native conditions.[8][9]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a denaturing chromatographic technique that separates molecules based on their hydrophobicity. For DAR analysis of bis-sulfone ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[1][10][11] The number of drugs conjugated to each chain alters its retention time, allowing for the calculation of the average DAR.[1][11][12]
Mass Spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for unambiguous determination of the number of conjugated drugs.[13][14] Native MS can be used to analyze the intact ADC under non-denaturing conditions, providing information on both the average DAR and the distribution of drug-loaded species.[9][13][14] Alternatively, LC-MS analysis of the reduced and denatured antibody chains can also be performed.[15]
Quantitative Data Comparison
The following table summarizes representative data comparing the average DAR values of a cysteine-linked ADC as determined by HIC and native Mass Spectrometry. While specific data for a bis-sulfone ADC is not publicly available, this provides a relevant comparison of the expected concordance between these methods.
| ADC Sample | Average DAR by HIC (UV) | Average DAR by Native SEC-MS |
| Low Conjugation | 2.1 | 2.1 |
| Moderate Conjugation | 3.8 | 3.8 |
| High Conjugation | 5.2 | 5.2 |
This table is a representation of comparative data found in the literature for cysteine-linked ADCs and is intended to illustrate the typical agreement between the methods.[9][14]
Another study comparing HIC with RP-LC-MS for a cysteine-linked ADC also demonstrated consistent results, with an average DAR of 3.8 determined by both techniques.[16]
Experimental Protocols
Detailed experimental protocols for each of the primary analytical techniques are provided below. These are generalized methods for cysteine-linked ADCs and should be optimized for the specific bis-sulfone ADC being analyzed.
Hydrophobic Interaction Chromatography (HIC) Protocol
This protocol is designed for the analysis of intact ADCs under non-denaturing conditions.[5]
a. Sample Preparation:
-
Dilute the bis-sulfone ADC sample to a concentration of 1-2 mg/mL in the HIC mobile phase A (high salt buffer).[17]
b. Chromatographic Conditions:
-
Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.[17]
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, containing 10-20% isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
c. Data Analysis:
-
Identify and integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x Number of Drugs for that species]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol involves the reduction of the ADC to separate and analyze the light and heavy chains.[1][10][11]
a. Sample Preparation (Reduction):
-
To 50 µg of the bis-sulfone ADC sample (at ~1 mg/mL), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10-40 mM.[10]
-
Incubate the mixture at 37 °C for 15-30 minutes to reduce the interchain disulfide bonds.[10]
-
Quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.[10]
b. Chromatographic Conditions:
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S or ZORBAX RRHD 300SB-C8).[10][15]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 75-80 °C.
-
Detection: UV absorbance at 280 nm.
-
Gradient: A suitable gradient to separate the light and heavy chains and their drug-conjugated forms (e.g., 20-60% B over 20 minutes).
c. Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.
-
Calculate the weighted average DAR based on the relative peak areas of the different species.[12][15]
Native Mass Spectrometry (MS) Protocol
This protocol is for the analysis of the intact ADC using native size-exclusion chromatography coupled to a mass spectrometer.[9][13][14][18]
a. Sample Preparation:
-
Buffer exchange the bis-sulfone ADC sample into a volatile aqueous buffer suitable for native MS, such as 50 mM ammonium acetate.[14][18] This can be done offline or online using a size-exclusion column.
b. LC-MS Conditions:
-
LC Column: A size-exclusion column (SEC) suitable for desalting and separating antibodies (e.g., ACQUITY UPLC Protein BEH SEC).[14]
-
Mobile Phase: Isocratic elution with 50 mM ammonium acetate.[14]
-
Flow Rate: 0.1 - 0.3 mL/min.
-
MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Analysis: Acquire data over a mass range appropriate for the intact ADC (e.g., m/z 2000-6000).
c. Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the masses of the different ADC species.
-
Identify the peaks corresponding to the different DAR species based on their molecular weights.
-
Calculate the average DAR and the relative abundance of each species from the deconvoluted spectrum.[13]
Methodology Visualization
The following diagrams illustrate the experimental workflows for the described analytical techniques.
HIC Experimental Workflow
RP-HPLC Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Antibody Disulfide Bonds and ADCs_Hangzhou Healsun Biopharm Co.,Ltd. [en.hs-biopharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 6. agilent.com [agilent.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. lcms.cz [lcms.cz]
- 15. hpst.cz [hpst.cz]
- 16. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 17. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 18. lcms.cz [lcms.cz]
A Comparative Guide to Protein Conjugation: SDS-PAGE Analysis of Bis-sulfone-PEG8-NHS Ester and its Alternatives
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins is a cornerstone of innovation. The choice of crosslinking chemistry is critical, influencing the homogeneity, stability, and functionality of the final conjugate. This guide provides an objective comparison of Bis-sulfone-PEG8-NHS Ester with other prevalent protein conjugation methods, supported by experimental data and detailed protocols for analysis by SDS-PAGE.
The this compound is a heterobifunctional crosslinker designed for a two-step, site-specific conjugation strategy. It incorporates an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) and a bis-sulfone moiety that selectively re-bridges reduced disulfide bonds. This approach aims to produce homogenous and stable protein conjugates.
Mechanism of Action: this compound
The conjugation process with this compound involves two key reactions. Initially, the NHS ester group forms a stable amide bond with a primary amine on the protein surface under slightly alkaline conditions. Subsequently, the protein's disulfide bonds are reduced to yield free thiols. The bis-sulfone group then reacts with a pair of these thiols, re-forming a covalent bridge with an integrated PEG8 linker. This re-bridging restores the protein's structural integrity while introducing the desired modification.[1][2][3]
References
Validating the Activity of Bis-Sulfone Conjugated Proteins: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
The conjugation of therapeutic payloads to proteins via bis-sulfone chemistry offers a robust method for creating homogenous and stable bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides a comparative overview of essential functional assays to validate the activity of these conjugates, complete with experimental data, detailed protocols, and visual workflows to aid in the design and execution of your studies.
Data Presentation: Quantitative Comparison of Bis-Sulfone Conjugates
To objectively assess the performance of bis-sulfone conjugated proteins, it is crucial to compare their functional attributes against both the unconjugated parent protein and conjugates created using alternative linker technologies, such as maleimide (B117702) chemistry. The following tables summarize key quantitative data from functional assays.
Table 1: Comparison of In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen | Conjugate | Linker Chemistry | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Reference |
| BT-474 | HER2 | Trastuzumab-MMAE | Bis-sulfone (ThioBridge™) | 4 | ~15 | [1] |
| BT-474 | HER2 | Trastuzumab-MMAE | Maleimide | ~4 | ~25 | [2] |
| MCF-7 | HER2 (low) | Trastuzumab-MMAE | Bis-sulfone (ThioBridge™) | 4 | >1000 | [2] |
| N87 | HER2 | H32-VCMMAE | NHS Ester | 6.6 | 0.03 | [3] |
| SK-BR-3 | HER2 | H32-VCMMAE | NHS Ester | 6.6 | 0.03 | [3] |
Table 2: Comparison of Binding Affinity (KD Values)
| Conjugate | Target | Assay Method | KD (nM) - Conjugated | KD (nM) - Unconjugated | Reference |
| Trastuzumab-MMAE (Bis-sulfone) | HER2 | ELISA | Comparable to unconjugated | ~5 | [1] |
| Pertuzumab-MMAE (Bis-sulfone) | HER2 | SPR | 0.54 | 0.44 | [4] |
| Trastuzumab-MMAE (Maleimide) | HER2 | ELISA | Slightly reduced vs. unconjugated | ~5 | [2] |
Table 3: Comparison of In Vivo Efficacy in Xenograft Models
| Xenograft Model | Conjugate | Dosing | Tumor Growth Inhibition | Reference |
| JIMT-1 (HER2-positive breast cancer) | Trastuzumab-vc-MMAE (Bis-sulfone) | 1 mg/kg | Significant tumor regression | [1] |
| JIMT-1 (HER2-positive breast cancer) | Trastuzumab-vc-MMAE (Maleimide) | 1 mg/kg | Moderate tumor growth inhibition | [1] |
| NCI-N87 (HER2-positive gastric cancer) | T-DM1 | 3.6 mg/kg | Tumor stasis | [5] |
Experimental Protocols
Detailed methodologies are critical for reproducing and validating experimental findings. Below are protocols for key functional assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the bis-sulfone conjugated protein required to inhibit the growth of a cancer cell line by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., BT-474 for HER2-targeted ADCs)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Bis-sulfone conjugated protein and controls (unconjugated antibody, free drug)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[6]
-
Prepare serial dilutions of the bis-sulfone conjugate, unconjugated antibody, and free drug in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted test articles to the respective wells in triplicate. Include wells with medium only as a negative control.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.[6]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[7]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of the test article to determine the IC50 value using a sigmoidal dose-response curve.[6]
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
This assay measures the binding affinity of the bis-sulfone conjugated protein to its target antigen.
Materials:
-
Recombinant target antigen
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Bis-sulfone conjugated protein and unconjugated antibody
-
HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the recombinant antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[8]
-
Wash the plate three times with PBS-T (PBS with 0.05% Tween-20).
-
Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[9]
-
Wash the plate three times with PBS-T.
-
Prepare serial dilutions of the bis-sulfone conjugate and unconjugated antibody in blocking buffer and add 100 µL to the respective wells.
-
Incubate for 1-2 hours at room temperature.[9]
-
Wash the plate three times with PBS-T.
-
Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.[10]
-
Wash the plate five times with PBS-T.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance values against the concentration and determine the EC50 value, which represents the concentration required to achieve 50% of the maximum binding signal.
In Vivo Xenograft Tumor Model
This assay evaluates the anti-tumor efficacy of the bis-sulfone conjugated protein in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Human cancer cell line that overexpresses the target antigen
-
Bis-sulfone conjugated protein, unconjugated antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.
-
Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[11]
-
Randomize the mice into treatment groups (n=5-10 mice per group).[11]
-
Administer the bis-sulfone conjugate, unconjugated antibody, or vehicle control via an appropriate route (e.g., intravenous injection) at specified doses and schedules.
-
Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.[11]
-
Continue the study until tumors in the control group reach a specified endpoint size or for a predetermined duration.
-
Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Mandatory Visualization
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Signaling Pathway: MMAE-Induced Microtubule Disruption and Apoptosis
Caption: MMAE payload, released from a bis-sulfone ADC, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of bis-sulfone conjugated proteins using an MTT assay.
Logical Relationship: Bis-Sulfone Conjugation and Functional Validation
Caption: The process of creating a bis-sulfone ADC and its subsequent functional validation through a series of assays.
References
- 1. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 2. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and characterization of antibody-drug conjugates acting on HER2-positive cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. bosterbio.com [bosterbio.com]
- 10. mabtech.com [mabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Bis-sulfone-PEG8-NHS Ester vs. SMCC for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the stability, homogeneity, and in vivo performance of the resulting conjugate. This guide provides an objective, data-driven comparison of two prominent crosslinkers: the traditional workhorse Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the next-generation disulfide re-bridging agent, Bis-sulfone-PEG8-NHS Ester.
This comparison delves into their mechanisms of action, performance metrics, and provides detailed experimental protocols to inform the selection of the optimal reagent for specific research and development needs, particularly in the context of antibody-drug conjugates (ADCs).
At a Glance: Key Differences
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Mechanism | Disulfide re-bridging via bis-alkylation | Heterobifunctional crosslinking of amines and thiols |
| Target Sites | Paired cysteine residues from a reduced disulfide bond | Primary amines (e.g., lysine) and free thiols (e.g., cysteine) |
| Conjugate Stability | High; resistant to thiol exchange reactions in plasma | Moderate; susceptible to retro-Michael reaction leading to deconjugation |
| Homogeneity | High; site-specific conjugation leads to a more homogeneous product | Variable; can result in a heterogeneous mixture of species |
| Reaction Steps | Typically two steps: 1. Disulfide reduction, 2. Re-bridging | Typically two steps: 1. Amine acylation, 2. Thiol addition |
Delving Deeper: Mechanism of Action
This compound: A Bridge to Stability
This compound is a bis-alkylating reagent designed for the selective re-bridging of native disulfide bonds within a protein, such as the interchain disulfides in an antibody.[1][2] The process involves the initial reduction of the disulfide bond to yield two free cysteine thiols. The bis-sulfone reagent then reacts with both thiols, forming a stable three-carbon bridge and effectively re-linking the polypeptide chains.[3] This mechanism maintains the structural integrity of the protein.[1][2] The integrated PEG8 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final conjugate.[1]
SMCC: The Conventional Crosslinker
SMCC is a heterobifunctional crosslinker that facilitates the covalent linkage of two different biomolecules, typically a protein and a payload molecule.[4][5] It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[4][5] The conjugation process is a sequential, two-step reaction. First, the NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on one molecule to form a stable amide bond.[4] In the second step, the maleimide group reacts with a sulfhydryl group (from a cysteine residue) on the second molecule, forming a thioether bond.[4]
Performance Showdown: A Quantitative Comparison
The primary advantage of bis-sulfone linkers over traditional maleimide-based linkers like SMCC lies in the enhanced stability of the resulting conjugate, particularly in the demanding in vivo environment.
| Performance Metric | This compound Conjugate | SMCC Conjugate | Supporting Data |
| Plasma Stability | High. Conjugates show minimal degradation or drug loss over extended periods in human plasma. One study demonstrated that a sulfone-linked antibody conjugate retained approximately 90% of its label after one month in human plasma.[6] | Moderate to Low. Susceptible to thioether exchange with abundant thiols in plasma, such as albumin, leading to premature drug release.[6][7] Maleimide conjugates have been observed to rapidly undergo exchange with albumin, with a significant portion of the conjugate being transferred within hours.[7] | A direct comparison of a phenyloxadiazole sulfone linker and a maleimide linker on an engineered antibody (THIOMAB) showed significantly improved stability for the sulfone conjugate in human plasma.[6] |
| Homogeneity (DAR) | High. Site-specific conjugation at disulfide bonds results in a more homogeneous drug-to-antibody ratio (DAR).[8] | Variable. Conjugation to surface-exposed lysines can result in a heterogeneous mixture of species with varying DARs. Cysteine-linked SMCC conjugates can also be heterogeneous.[9] | The disulfide re-bridging approach inherently leads to a more defined and uniform DAR. |
| Reaction Efficiency | Nearly quantitative conversion can be achieved with low equivalents of the reagent.[10] | High conjugation efficiency is also achievable, though it can be influenced by factors such as pH and reagent concentration. | Studies with bis-alkylating reagents have shown near-quantitative conjugation (95%) with only 2 equivalents of the reagent.[10] |
Visualizing the Chemistry: Reaction Pathways and Workflows
To further elucidate the differences between these two crosslinkers, the following diagrams illustrate their respective mechanisms and a typical experimental workflow.
Experimental Protocols
Protocol 1: Disulfide Re-bridging with this compound
This protocol outlines a general procedure for conjugating a payload to an antibody via disulfide re-bridging.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns or size-exclusion chromatography (SEC) system
-
Conjugation buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.
-
Disulfide Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Removal of Reducing Agent: Remove excess TCEP using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent interference with the bis-sulfone linker.
-
Conjugation Reaction: Immediately add the this compound solution to the reduced antibody at a desired molar ratio (e.g., 2-5 fold molar excess of linker to antibody).
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a quenching solution like N-acetylcysteine.
-
Purification: Purify the antibody conjugate to remove excess linker and unreacted payload using a desalting column or SEC.
-
Characterization: Analyze the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.[11][12]
Protocol 2: Two-Step Conjugation with SMCC
This protocol describes the standard two-step process for crosslinking an amine-containing protein with a thiol-containing molecule using SMCC.
Materials:
-
Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC dissolved in an organic solvent (e.g., DMSO or DMF)
-
Thiol-containing molecule (Protein 2)
-
Quenching buffer (e.g., Tris-HCl)
-
Desalting columns or dialysis equipment
Procedure:
-
Activation of Protein 1:
-
Prepare Protein 1 at a concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of SMCC to the protein solution.[13]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column or dialysis, exchanging the buffer to a conjugation buffer with a pH of 6.5-7.5.
-
Conjugation to Protein 2:
-
Immediately add the maleimide-activated Protein 1 to the thiol-containing Protein 2 at the desired molar ratio.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Stop the reaction by adding a quenching buffer.
-
Purification: Purify the final conjugate to remove unreacted components.
-
Characterization: Analyze the final conjugate to confirm successful crosslinking.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and SMCC hinges on the specific requirements of the application.
SMCC remains a viable and widely used crosslinker, particularly for applications where high stability is not the primary concern and where its reactivity profile is well-suited. Its extensive history of use means that protocols are well-established.
However, for applications demanding high in vivo stability and a homogeneous product, such as the development of next-generation antibody-drug conjugates, This compound presents a compelling advantage. The disulfide re-bridging technology offers a robust solution to the instability issues associated with maleimide-based linkers, potentially leading to improved therapeutic efficacy and a better safety profile. The ability to maintain the structural integrity of the antibody while achieving site-specific conjugation makes it a superior choice for advanced bioconjugation strategies.
References
- 1. This compound, 2363757-66-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the In Vivo Stability of Bis-Sulfone Linkages
In the landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the stability of the linker connecting the antibody to the payload is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload delivery to the target cells.[1][2][3] This guide provides a comparative analysis of the in vivo stability of bis-sulfone linkages against other common chemical linkages, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
The in vivo stability of a linker is often assessed by monitoring the pharmacokinetic (PK) profiles of the total antibody, the conjugated antibody (ADC), and the released payload over time in animal models.[3][4] A higher percentage of conjugated antibody remaining in circulation at various time points indicates greater linker stability. The following table summarizes available data on the stability of different linker technologies.
| Linker Type | Model System | Animal Model | Time Point | % Conjugate Remaining (in plasma/serum) | Reference |
| Phenyloxadiazole Sulfone | Trastuzumab (THIOMAB) Conjugate (Fc-S396C) | Human Plasma (in vitro) | 72 hours | Significantly more stable than maleimide (B117702) conjugate | [5][6] |
| Maleimide | Trastuzumab (THIOMAB) Conjugate (Fc-S396C) | Human Plasma (in vitro) | 72 hours | Less stable, prone to thioether exchange | [5][6] |
| SELENOMAB-Maleimide | anti-ROR1 scFv-Fc-Sec Conjugate | Human Plasma (in vitro) | 4 hours | Majority of conjugate underwent exchange with albumin | [6] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ADC (ITC6103RO) | Mouse (in vivo) | - | Stable | [7][8][9] |
| Valine-Citrulline-PABC (VC-PABC) | ADC (ITC6104RO) | Mouse (in vivo) | - | Relatively unstable due to sensitivity to carboxylesterase 1c (Ces1c) | [7][8][9] |
| Tandem-Cleavage Linker (Glucuronide-dipeptide) | Anti-CD79b MMAE Conjugate | Rat (in vivo) | 7 days | Dramatically improved payload retention compared to vcMMAE | [10][11][12] |
| Vedotin Linker (vcMMAE) | Anti-CD79b MMAE Conjugate | Rat (in vivo) | 7 days | Lower payload retention | [10][11][12] |
| N-Aryl Maleimide | - | - | - | High stability due to rapid hydrolysis of the thio-succinimide ring, preventing retro-Michael addition | [13] |
| Vinyl Sulfone | - | - | - | Forms a stable, irreversible thioether bond | [13] |
Note: Direct head-to-head in vivo stability data for bis-sulfone linkages in comparison to a wide array of alternatives is limited in single studies. The data presented is a collation from various sources and experimental conditions should be considered when making comparisons.
Experimental Protocols for In Vivo Stability Assessment
The evaluation of linker stability in vivo typically involves a pharmacokinetic study in an appropriate animal model, such as mice or rats.[14] The following is a generalized protocol for such a study.
Protocol: In Vivo Pharmacokinetic Study for ADC Linker Stability
1. Animal Model and Dosing:
-
Animal Selection: Select a relevant animal model (e.g., mice, rats). A minimum of 3-5 animals per time point is recommended for statistical significance.[14]
-
ADC Formulation: Formulate the ADC in a suitable vehicle for the chosen route of administration (e.g., sterile PBS for intravenous injection).
-
Dosing: Administer the ADC, typically via an intravenous (IV) bolus injection, at a predetermined dose (e.g., 1-10 mg/kg).[14]
2. Blood Sampling:
-
Time Points: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 96, 168 hours) to capture the full pharmacokinetic profile.[14]
-
Sample Collection: Blood is typically collected via cardiac puncture or from a cannulated vessel.[4]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation to remove blood cells. Store plasma samples at -80°C until analysis.[8]
3. Bioanalytical Methods: The concentrations of the total antibody, the antibody-drug conjugate (ADC), and the free payload are quantified using various analytical techniques.[3][4]
-
Total Antibody Quantification (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples and a standard curve of the unconjugated antibody.
-
Add a detection antibody (e.g., HRP-conjugated anti-species IgG).
-
Add a substrate and measure the absorbance to determine the total antibody concentration.
-
-
Conjugated Antibody (ADC) Quantification (ELISA):
-
Coat a 96-well plate with an antigen specific to the ADC's antibody.
-
Block non-specific binding sites.
-
Add diluted plasma samples and a standard curve of the ADC.
-
Add a detection antibody that specifically recognizes the payload or the linker-payload moiety.
-
Proceed with substrate addition and absorbance measurement as in the total antibody ELISA.
-
-
Free Payload Quantification (LC-MS/MS):
-
Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
Chromatography: Separate the payload from other plasma components using liquid chromatography (LC).
-
Mass Spectrometry: Detect and quantify the payload using tandem mass spectrometry (MS/MS) based on its specific mass-to-charge ratio and fragmentation pattern.
-
4. Data Analysis:
-
Calculate the concentrations of total antibody, ADC, and free payload at each time point using the respective standard curves.
-
Plot the concentration-time profiles for each analyte.
-
Determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
-
The ratio of the ADC concentration to the total antibody concentration over time provides a direct measure of in vivo linker stability.
Visualizations
Experimental Workflow for In Vivo Stability Assessment
Caption: Workflow for assessing the in vivo stability of antibody-drug conjugate linkers.
Conceptual Comparison of Linker Stability
Caption: Conceptual overview of the relative in vivo stability of different linker chemistries.
Conclusion
The choice of linker is a pivotal decision in the design of antibody-drug conjugates. While direct, comprehensive comparative in vivo data for bis-sulfone linkages is still emerging, the available evidence suggests that sulfone-based chemistries, in general, offer enhanced stability compared to traditional maleimide linkers, which are susceptible to thioether exchange in the plasma.[5][6] Alternatives such as vinyl sulfones and N-aryl maleimides also provide highly stable covalent bonds.[13] The stability of cleavable linkers, such as the VC-PABC linker, can be species-dependent, highlighting the importance of careful preclinical evaluation.[7][8] Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication, and should be guided by robust in vitro and in vivo stability studies as outlined in this guide.
References
- 1. adcreview.com [adcreview.com]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay | MDPI [mdpi.com]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Alternative reagents to Bis-sulfone-PEG8-NHS Ester for disulfide rebridging
For Researchers, Scientists, and Drug Development Professionals
The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. Disulfide rebridging has emerged as a powerful strategy for creating stable and homogeneous bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). While Bis-sulfone-PEG8-NHS Ester has been a widely used reagent for this purpose, a new generation of alternatives offers significant advantages in terms of efficiency, stability, and versatility. This guide provides an objective comparison of the performance of prominent alternative reagents to this compound, supported by experimental data and detailed protocols.
Introduction to Disulfide Rebridging
Disulfide bonds are crucial for maintaining the tertiary and quaternary structures of many proteins. The rebridging strategy involves the selective reduction of a native disulfide bond to yield two free thiols, followed by the introduction of a bifunctional reagent that covalently links these thiols, thus "rebridging" the connection. This approach allows for the site-specific attachment of payloads, such as drugs or imaging agents, while preserving the structural integrity of the protein.
The Benchmark: Bis-sulfone Reagents
Bis-sulfone reagents, such as this compound, have been instrumental in the development of disulfide rebridging techniques. The reaction proceeds via a bis-alkylation mechanism, where the two thiol groups derived from the reduced disulfide bond attack the vinyl sulfone moieties, forming stable thioether bonds. While effective, these reagents can sometimes exhibit limitations related to solubility and reaction kinetics.
Emerging Alternatives: A Performance Comparison
Recent advancements have led to the development of several classes of alternative reagents that address some of the shortcomings of traditional bis-sulfones. The following sections compare the key performance metrics of three prominent alternatives: Next-Generation Maleimides (NGMs), Pyridazinediones, and Allyl Sulfones.
Quantitative Performance Data
The following table summarizes the key performance metrics of different disulfide rebridging reagents based on available experimental data. It is important to note that direct comparisons can be challenging as experimental conditions may vary across different studies.
| Reagent Class | Typical Protein | Typical Payload/Label | Achieved DAR/Labeling Ratio | Conjugation Efficiency/Yield | Reaction Time | Serum Stability | Reference |
| Bis-sulfone | Trastuzumab (Antibody) | Monomethyl auristatin E (MMAE) | ~4 | 78% conversion to ADC | Not specified | Stable for over 120 hours | [1][2][3] |
| Next-Generation Maleimides (NGMs) | Trastuzumab (Antibody) | Doxorubicin | Controlled DAR of 1, 2, 3, and 4 | >90% re-bridged disulfide bonds | < 1 minute for conjugation, 2 hours for hydrolysis | Stable, resistant to reducing conditions | [4][5][6][7][8] |
| Pyridazinediones | Trastuzumab (Antibody) | MMAE | Almost exclusively DAR 4 | High | 1 hour | Minimal transfer to albumin in serum | [9][10][11][12] |
| Allyl Sulfones | Somatostatin (Peptide), Insulin, Lysozyme | Biotin, Coumarin | Not specified for DAR | 35-70% yield | 1 hour (first thiol), 24 hours (second thiol) | Ester linkage stable at physiological pH for 48 hours | [13][14][15][16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of disulfide rebridging techniques. Below are representative protocols for the key alternative reagents.
General Disulfide Bond Reduction Protocol
Prior to rebridging, the target disulfide bonds in the protein must be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent due to its effectiveness over a wide pH range and its resistance to air oxidation.
Materials:
-
Protein solution (e.g., antibody at 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)
-
TCEP hydrochloride solution (e.g., 10 mM in water or buffer)
-
Buffer (e.g., Phosphate Buffered Saline - PBS)
Procedure:
-
To the protein solution, add a molar excess of TCEP solution. A 10-fold molar excess per disulfide bond is a common starting point.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
(Optional but recommended for some reagents) Remove excess TCEP using a desalting column or buffer exchange. For "in situ" protocols, this step is omitted.
Protocol 1: Disulfide Rebridging using Next-Generation Maleimides (NGMs)
NGMs, such as dibromomaleimides, react rapidly with the two thiols of a reduced disulfide to form a stable, hydrolyzed maleimide (B117702) bridge.
Materials:
-
Reduced protein solution
-
NGM reagent (e.g., DBM-C2 linker) dissolved in a compatible organic solvent (e.g., DMF or DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
To the reduced antibody solution, add a slight molar excess (e.g., 1.25 equivalents per disulfide) of the NGM reagent.
-
Incubate the reaction at room temperature for less than 1 minute for the initial conjugation.
-
Allow the reaction to proceed for an additional 2 hours to ensure complete hydrolysis of the maleimide ring, which "locks" the bridge and enhances stability.
-
Quench any unreacted NGM reagent by adding a molar excess of N-acetylcysteine.
-
Purify the resulting conjugate using standard chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).
Protocol 2: Disulfide Rebridging using Pyridazinediones
Pyridazinediones offer a versatile platform for disulfide rebridging and can be functionalized with various payloads. Some pyridazinedione reagents are compatible with "in situ" procedures where the reducing agent does not need to be removed.
Materials:
-
Reduced protein solution (or unreduced protein for in-situ protocol)
-
Pyridazinedione reagent dissolved in a compatible organic solvent (e.g., DMSO)
-
TCEP (for in-situ protocol)
Procedure (In-situ):
-
To the antibody solution, add the desired molar excess of TCEP.
-
Immediately add the pyridazinedione reagent (e.g., 10 equivalents).
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the conjugate to remove excess reagents.
Protocol 3: Disulfide Rebridging using Allyl Sulfones
Allyl sulfones provide a water-soluble alternative to bis-sulfones and can be used for dual labeling by sequential thiol additions at different pH values.
Materials:
-
Reduced protein solution
-
Allyl sulfone reagent
-
Buffers at pH 6 and pH 8
Procedure for Single Payload Conjugation:
-
To the reduced protein solution at pH 8, add the allyl sulfone reagent.
-
Incubate the reaction for up to 24 hours.
-
Purify the resulting conjugate.
Procedure for Dual Labeling:
-
React the reduced protein with the first thiol-containing molecule and the allyl sulfone reagent at pH 6 for 1 hour.
-
Adjust the pH of the reaction mixture to 8.
-
Add the second thiol-containing molecule and incubate for 24 hours.
-
Purify the dually labeled conjugate.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Analytical Characterization of Rebridged Proteins
The successful formation of disulfide-rebridged conjugates needs to be confirmed using appropriate analytical techniques. Common methods include:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, a successfully rebridged antibody will show a band at a higher molecular weight compared to the reduced, unbridged heavy and light chains.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the mass of the final conjugate, verifying the addition of the rebridging reagent and payload.
-
High-Performance Liquid Chromatography (HPLC): Hydrophobic Interaction Chromatography (HIC) is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in ADC preparations.
Conclusion
The field of disulfide rebridging has evolved significantly, offering researchers a powerful toolkit for the site-specific modification of proteins. While this compound remains a valuable reagent, alternatives like Next-Generation Maleimides, Pyridazinediones, and Allyl Sulfones provide compelling advantages in terms of reaction efficiency, product stability, and versatility. The choice of reagent will depend on the specific application, the nature of the protein and payload, and the desired characteristics of the final bioconjugate. This guide provides a starting point for researchers to navigate these choices and implement robust and reproducible disulfide rebridging strategies in their work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Next generation maleimides enable the controlled assembly of antibody-drug conjugates via native disulfide bond bridging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 9. Pyridazinediones deliver potent, stable, targeted and efficacious antibody–drug conjugates (ADCs) with a controlled loading of 4 drugs per antibody - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00788D [pubs.rsc.org]
- 10. Expanding the scope of antibody rebridging with new pyridazinedione-TCO constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Bis-sulfone-PEG8-NHS Ester vs. Next-Generation Maleimides for Bioconjugation
For researchers, scientists, and drug development professionals, the creation of stable and homogeneous bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount. The choice of linker chemistry is a critical determinant of the efficacy, stability, and safety of these complex molecules. This guide provides an objective, data-driven comparison of two leading thiol-reactive crosslinking technologies: Bis-sulfone-PEG8-NHS Ester and next-generation maleimides (e.g., dibromomaleimides).
Both technologies offer significant advantages over traditional maleimides by enabling the re-bridging of interchain disulfide bonds in antibodies, leading to site-specific conjugation and more homogeneous products. However, they differ in their reaction mechanisms, kinetics, and the ultimate stability of the resulting conjugate.
Executive Summary
| Feature | This compound | Next-Generation Maleimides (Dibromomaleimide) |
| Primary Application | Site-specific disulfide re-bridging | Site-specific disulfide re-bridging |
| Reaction Mechanism | Sequential Michael addition-elimination with two thiols | Sequential substitution reactions with two thiols |
| Conjugate Stability | High; forms a stable three-carbon bridge, resistant to thiol exchange | High; initial adduct can hydrolyze to a highly stable maleamic acid |
| Reaction Kinetics | Generally slower, can take several hours for completion | Very rapid, often complete in under 20 minutes |
| Homogeneity of ADC | Excellent, leads to a narrow drug-to-antibody ratio (DAR) distribution | Excellent, produces highly homogeneous conjugates |
| Additional Functionality | NHS ester allows for conjugation to primary amines | Can be functionalized with other groups for multi-step conjugations |
Reaction Mechanisms and Signaling Pathways
The reaction of both this compound and next-generation maleimides with a reduced disulfide bond on a protein, such as an antibody, results in the formation of a stable bridge, covalently linking the two polypeptide chains.
This compound Reaction Pathway
The bis-sulfone reagent undergoes a sequential, interactive bis-alkylation with the two free thiols generated from the reduction of a disulfide bond. This forms a stable, three-carbon bridge.[1][2] The NHS ester moiety can be used to conjugate another molecule containing a primary amine.
Next-Generation Maleimide (B117702) (Dibromomaleimide) Reaction Pathway
Dibromomaleimides react rapidly with the two thiols of a reduced disulfide. The bromine atoms act as leaving groups in a sequential substitution reaction, forming a stable bridge. The resulting maleimide ring can then undergo hydrolysis to form a highly stable maleamic acid, which is resistant to retro-Michael addition.[3][4]
Quantitative Performance Comparison
The following tables summarize key performance metrics for this compound and next-generation maleimides based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and performance can vary based on the specific protein, linker, and reaction conditions.
Table 1: Reaction Kinetics and Efficiency
| Parameter | This compound | Next-Generation Maleimides (Dibromomaleimide) |
| Reaction Time (Thiol Conjugation) | 1-8 hours | < 20 minutes[4] |
| Reaction Time (NHS Ester Conjugation) | 30-120 minutes[] | N/A |
| Conjugation Efficiency | High (>78% conversion reported)[1] | Near-quantitative bridging reported[4] |
| Optimal pH (Thiol Reaction) | ~7.4 | 6.5 - 8.5[6] |
| Optimal pH (NHS Ester Reaction) | 7.2 - 8.5[][7] | N/A |
Table 2: Stability of Reagents and Conjugates
| Parameter | This compound | Next-Generation Maleimides (Dibromomaleimide) |
| NHS Ester Hydrolysis Half-life | ~4-5 hours at pH 7.0, ~10 minutes at pH 8.6[7] | N/A |
| Conjugate Stability in Plasma | High; no decrease in DAR observed after 120 hours in serum[1] | High; resistant to thiol exchange[3] |
| Susceptibility to Retro-Michael Addition | No | Yes (for the unhydrolyzed intermediate) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these advanced bioconjugation techniques.
Protocol 1: Disulfide Re-bridging with this compound
This protocol describes a general procedure for the site-specific conjugation of a payload to an antibody using a bis-sulfone linker.
Materials:
-
Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
This compound
-
Amine-containing payload
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Adjust the antibody concentration to 5-10 mg/mL in a suitable buffer (e.g., PBS with EDTA).
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Bis-sulfone Conjugation:
-
Dissolve the this compound in an organic solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Add the bis-sulfone linker to the reduced antibody solution at a molar ratio of approximately 5:1 (linker:antibody).
-
Incubate the reaction at room temperature for 4-8 hours.
-
-
NHS Ester Conjugation:
-
Add the amine-containing payload to the reaction mixture at a desired molar excess.
-
Adjust the pH to 7.5-8.0 if necessary.
-
Incubate for an additional 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding an excess of N-acetylcysteine.
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess reagents.
-
-
Characterization:
Protocol 2: Disulfide Re-bridging with Next-Generation Maleimides (Dibromomaleimide)
This protocol outlines the use of a dibromomaleimide reagent for rapid and efficient disulfide bridging.
Materials:
-
Antibody in a suitable buffer (e.g., Borate Buffered Saline, pH 8.5)
-
TCEP
-
Dibromomaleimide-payload conjugate
-
Quenching reagent (e.g., glycine (B1666218) or Tris buffer)
-
Purification column
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 1-5 mg/mL in degassed buffer.
-
Add a 2-4 molar excess of TCEP.
-
Incubate at room temperature for 1-2 hours.
-
-
Dibromomaleimide Conjugation:
-
Dissolve the dibromomaleimide-payload conjugate in an organic solvent (e.g., DMF or DMSO).
-
Add the dibromomaleimide reagent to the reduced antibody solution (typically a 4-fold molar excess per disulfide bond).
-
The reaction is very rapid and is often complete in under 20 minutes at room temperature.[4]
-
-
Hydrolysis and Quenching:
-
Allow the reaction to proceed for an additional 1-2 hours to ensure hydrolysis of the maleimide ring for enhanced stability.
-
Quench any unreacted maleimide groups by adding a quenching reagent.
-
-
Purification and Characterization:
-
Purify the ADC as described in Protocol 1.
-
Characterize the conjugate to determine the DAR and confirm homogeneity.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of these two bioconjugation reagents.
Conclusion
Both this compound and next-generation maleimides represent significant advancements in bioconjugation chemistry, enabling the production of more homogeneous and stable antibody-drug conjugates. The choice between these two powerful technologies will depend on the specific requirements of the application.
-
Next-generation maleimides offer the advantage of extremely rapid reaction kinetics, which can be beneficial for time-sensitive applications and may lead to higher overall process efficiency.
-
Bis-sulfone reagents provide a highly stable linkage that is inherently resistant to the retro-Michael addition that can plague traditional maleimides. The inclusion of an NHS ester in the this compound provides a convenient handle for the attachment of a second molecule.
For applications where the utmost stability of the final conjugate is critical, both technologies offer a significant improvement over traditional maleimides. The faster reaction kinetics of next-generation maleimides may be preferable in many manufacturing workflows. Ultimately, the optimal choice will be guided by a careful consideration of the desired reaction speed, the required stability of the conjugate, and the overall design of the bioconjugation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bis-Sulfone PEG | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Confirming the Integrity of Rebridged Disulfide Bonds: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the precise and consistent formation of rebridged disulfide bonds is a critical quality attribute for novel protein therapeutics, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of key analytical techniques used to confirm the integrity of these vital linkages, supported by experimental data and detailed protocols.
The rebridging of native disulfide bonds offers a promising strategy for site-specific conjugation, leading to more homogeneous and stable bioconjugates. However, the success of this approach hinges on the ability to rigorously verify that the disulfide bond has been successfully and specifically rebridged without introducing unintended structural perturbations. This guide explores the most common analytical methods employed for this purpose: Mass Spectrometry, Edman Degradation, and spectroscopic techniques.
Comparison of Analytical Methods for Rebridged Disulfide Bond Analysis
The selection of an appropriate analytical method depends on several factors, including the stage of development, the specific information required, and the available instrumentation. The following table summarizes the key characteristics of the most widely used techniques.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Spectroscopic Methods (CD, UV-Vis) |
| Primary Information | Precise mass measurement, identification of linked peptides, localization of the rebridging linker, and relative quantification of modifications. | N-terminal sequence of peptides, can be adapted to identify cysteine linkages. | Secondary and tertiary structure confirmation, assessment of overall protein folding and stability. |
| Sample Requirement | Low (pmol to fmol range). | Low to moderate (pmol range). | Moderate (µg to mg range). |
| Throughput | High, amenable to automation. | Low to moderate, sequential analysis. | High, rapid measurements. |
| Strengths | High sensitivity and specificity, provides detailed molecular information, versatile for different protein types and sizes.[1][2] | Provides direct sequence information, can be unequivocal for simple systems.[3][4][5][6] | Non-destructive, provides information on global protein conformation.[7][8][9][10][11][12] |
| Limitations | Indirect structural information, potential for disulfide scrambling during sample preparation, complex data analysis.[1][2] | Limited to N-terminal sequencing, not suitable for complex mixtures or large proteins, indirect disulfide bond information.[3][13][14] | Provides global rather than site-specific information, may not detect minor structural changes.[7][10] |
| Suitability for Rebridged Disulfides | Excellent for confirming the mass of the rebridged peptides and identifying the site of conjugation. Middle-down and top-down approaches are particularly powerful for analyzing ADCs.[15][16][17][18] | Can be used to confirm the sequence of peptides containing the rebridged cysteines but is less direct for confirming the bridge itself. | Useful for assessing the impact of the rebridging chemistry on the overall protein structure and stability. |
Experimental Workflows and Methodologies
A systematic approach is crucial for the comprehensive analysis of rebridged disulfide bonds. The following diagram illustrates a typical workflow, emphasizing a mass spectrometry-based strategy, which is currently the most prevalent and informative approach in the biopharmaceutical industry.
Detailed Experimental Protocols
Mass Spectrometry-Based Methods
Mass spectrometry is the cornerstone for the detailed characterization of rebridged disulfide bonds, offering unparalleled sensitivity and specificity.[1][2] Two primary approaches are employed: bottom-up and middle-down analysis.
1. Bottom-Up Mass Spectrometry for Rebridged Disulfide Bond Mapping
This approach involves the enzymatic digestion of the rebridged protein into smaller peptides, which are then analyzed by LC-MS/MS.
-
Protocol:
-
Sample Preparation:
-
Take an aliquot of the rebridged protein (typically 10-20 µg).
-
Denature the protein in a solution containing a chaotropic agent (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea) and a buffering agent (e.g., 100 mM Tris-HCl, pH 7.5).
-
(Optional) To block any free, un-rebridged cysteines and prevent disulfide scrambling, add an alkylating agent such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) and incubate in the dark.[1]
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5) to reduce the concentration of the denaturant to a level compatible with enzymatic activity (e.g., < 1 M urea).
-
-
Enzymatic Digestion:
-
Add a protease such as trypsin or Lys-C at a suitable enzyme-to-protein ratio (e.g., 1:20 w/w).
-
Incubate the mixture at 37°C for 4-16 hours. Digestion is performed under non-reducing conditions to keep the rebridged disulfide bonds intact.[1]
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid to stop the enzymatic reaction.
-
Inject the peptide mixture onto a reversed-phase liquid chromatography (RPLC) column coupled to a high-resolution mass spectrometer.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the protein sequence to identify the peptides.
-
The rebridged peptide will be identified as a single species with a mass corresponding to the sum of the two formerly disulfide-linked peptides plus the mass of the rebridging linker.
-
The MS/MS spectrum of the rebridged peptide should contain fragment ions from both peptide chains, confirming their linkage.
-
-
2. Middle-Down Mass Spectrometry for Rebridged ADC Analysis
Middle-down MS is particularly useful for ADCs, as it involves limited enzymatic digestion to produce larger subunits (e.g., 25 kDa), which can provide information on drug-to-antibody ratio (DAR) and the location of the conjugated linker.[15][16][17][18]
-
Protocol:
-
Subunit Generation:
-
Treat the ADC (typically 20-50 µg) with an enzyme such as IdeS (Immunoglobulin G-degrading enzyme from Streptococcus pyogenes), which cleaves the heavy chains below the hinge region, generating F(ab')2 and Fc fragments.
-
Incubate the ADC with IdeS at 37°C for 30-60 minutes.
-
-
Reduction (Optional):
-
To separate the light and heavy chains of the F(ab')2 fragment, a mild reduction step can be performed using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This step is omitted if the goal is to analyze the intact, rebridged F(ab')2 fragment.
-
-
LC-MS Analysis:
-
Separate the subunits using RPLC on a column with a larger pore size suitable for large proteins.
-
Couple the LC system to a high-resolution mass spectrometer.
-
Acquire full MS spectra to determine the mass of the intact subunits. The mass of the rebridged subunit will confirm the successful conjugation of the linker and payload.
-
-
MS/MS Analysis (Optional):
-
For more detailed characterization, the subunits can be subjected to fragmentation using techniques like electron-transfer dissociation (ETD) or ultraviolet photodissociation (UVPD), which are effective for large, charged molecules.[16][17]
-
The fragmentation data can help to localize the rebridging site within the subunit.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to determine the accurate mass of the subunits.
-
Compare the measured masses to the theoretical masses to confirm the rebridging and determine the DAR.
-
-
Edman Degradation for Disulfide Connectivity
Edman degradation is a classical method for protein sequencing that can be adapted to provide information about disulfide connectivity.[3][4][5][6][13][14] It involves the sequential removal and identification of amino acids from the N-terminus of a peptide.
-
Protocol:
-
Protein Fragmentation:
-
Digest the rebridged protein with a protease under non-reducing conditions to generate a mixture of peptides.
-
-
Peptide Separation:
-
Separate the resulting peptides using high-performance liquid chromatography (HPLC).
-
-
Isolation of Rebridged Peptide:
-
Identify and isolate the peptide containing the rebridged disulfide bond based on its chromatographic properties and mass (determined by offline MS).
-
-
Edman Sequencing:
-
Subject the isolated peptide to automated Edman degradation.
-
In each cycle, the N-terminal amino acid is derivatized, cleaved, and identified by HPLC.
-
The presence of two peptide sequences being read simultaneously at certain cycles can indicate the presence of a disulfide bridge, although this can be complex to interpret. A more definitive approach involves partial reduction and alkylation followed by sequencing to identify the newly exposed N-termini.
-
-
Spectroscopic Methods for Structural Integrity
Spectroscopic techniques provide valuable information about the overall conformation and stability of the rebridged protein, ensuring that the chemical modification has not adversely affected its structure.
1. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of proteins.[7][9][10][11][12]
-
Protocol:
-
Sample Preparation:
-
Prepare the rebridged protein and a control (unmodified) protein in a CD-compatible buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically 0.1-0.2 mg/mL).
-
-
Data Acquisition:
-
Acquire far-UV CD spectra (typically 190-260 nm) using a CD spectropolarimeter.
-
-
Data Analysis:
-
Compare the CD spectrum of the rebridged protein to that of the unmodified control. Significant changes in the spectral shape or intensity may indicate alterations in the secondary structure (e.g., alpha-helix, beta-sheet content).
-
-
2. UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to assess the overall protein concentration and detect gross structural changes.[8][19][20]
-
Protocol:
-
Sample Preparation:
-
Prepare the rebridged protein and a control in a suitable buffer.
-
-
Data Acquisition:
-
Measure the absorbance spectrum from approximately 250 to 350 nm.
-
-
Data Analysis:
-
Confirm the protein concentration using the absorbance at 280 nm and the protein's extinction coefficient.
-
Changes in the shape of the absorbance spectrum, particularly shifts in the absorbance maximum, can indicate changes in the local environment of aromatic amino acids, suggesting potential tertiary structure alterations.
-
-
Challenges in Analyzing Rebridged Disulfide Bonds
The analysis of chemically rebridged disulfide bonds presents unique challenges compared to native disulfide bonds.
-
Disulfide Scrambling: During sample preparation, especially at neutral to alkaline pH, there is a risk of disulfide bond scrambling, where the native disulfide bonds break and reform incorrectly.[1] This can be minimized by working at acidic pH or by alkylating any free thiols.
-
Incomplete Rebridging: The rebridging reaction may not go to completion, resulting in a heterogeneous mixture of fully rebridged, partially rebridged, and un-rebridged protein. Quantitative methods like mass spectrometry are essential to assess the extent of rebridging.
-
Characterization of the Linker: The chemical nature of the rebridging linker can influence the analysis. For example, in mass spectrometry, the linker may fragment in a specific way that needs to be accounted for during data analysis.
-
Structural Perturbations: The introduction of a chemical linker, even at a specific site, has the potential to induce local or global changes in the protein's structure. Orthogonal methods, such as CD spectroscopy, are important to confirm the structural integrity of the final product.
By employing a combination of these analytical techniques, researchers can confidently confirm the integrity of rebridged disulfide bonds, ensuring the quality, consistency, and efficacy of novel protein therapeutics.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Edman Degradation Reveals Unequivocal Analysis of the Disulfide Connectivity in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DiPTH‐Cystine and PTH‐Cysteine in Disulfide Bond Analysis Using Automated Edman Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ias.ac.in [ias.ac.in]
- 8. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 9. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 14. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 15. sciex.com [sciex.com]
- 16. Middle-Down Multi-Attribute Analysis of Antibody-Drug Conjugates with Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Top-Down and Middle-Down Mass Spectrometry of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. Cleaning characterization of protein drug products using UV-vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of PEG Chain Length in Bis-Sulfone Linkers: A Comparative Analysis for ADC Development
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, which bridges the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. Bis-sulfone linkers offer a robust method for site-specific conjugation to cysteine residues, and the incorporation of polyethylene (B3416737) glycol (PEG) chains can significantly enhance the physicochemical and pharmacokinetic properties of the resulting ADC. This guide provides a comparative study of different PEG chain lengths in bis-sulfone linkers, supported by experimental data, to inform the selection of the optimal linker for ADC development.
The length of the PEG spacer in a bis-sulfone linker is not a trivial consideration; it represents a crucial balancing act between preserving in vitro potency and enhancing in vivo stability and efficacy. Shorter PEG chains may favor higher cytotoxicity in cell-based assays, while longer chains can improve solubility, reduce aggregation, and extend plasma half-life, leading to greater overall therapeutic efficacy. The choice of PEG length must be tailored to the specific antibody, payload, and desired therapeutic outcome.
Comparative Performance of PEGylated Bis-Sulfone Linkers
The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length on key ADC performance metrics.
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics and Efficacy
| PEG Chain Length | Plasma Exposure | Tumor Exposure | Tumor Weight Reduction (%) | Source |
| Non-PEGylated | Lower | Lower | 11 | [1] |
| PEG2 | Increased | Increased | 35-45 | [1] |
| PEG4 | Increased | Increased | 35-45 | [1] |
| PEG8 | Significantly Increased | Significantly Increased | 75-85 | [1] |
| PEG12 | Significantly Increased | Significantly Increased | 75-85 | [1] |
| PEG24 | Significantly Increased | Significantly Increased | 75-85 | [1] |
Table 2: Influence of Long-Chain PEGylation on Half-Life and In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| PEG Chain Length | Half-Life Extension (fold) | In Vitro Cytotoxicity Reduction (fold) | Source |
| No PEG | 1 | 1 | [2] |
| 4 kDa | 2.5 | 4.5 | [2] |
| 10 kDa | 11.2 | 22 | [2] |
Experimental Workflows and Logical Relationships
To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the objective comparison of different ADC candidates.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at a concentration of 1-2 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, the ADC is captured from the plasma using an immunoaffinity method, such as Protein A or anti-human Fc magnetic beads.[3]
-
Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) and to identify and quantify any degradation products or released payload.[4][5]
-
Data Analysis: Plot the average DAR over time to determine the ADC's half-life in plasma.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of the ADC in killing target cancer cells.
Methodology:
-
Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][7]
-
ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload in cell culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).[8][9]
-
Cell Viability Assessment: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][9]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Immunogenicity of Proteins Modified with Bis-sulfone-PEG8-NHS Ester: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their pharmacokinetic properties and reduce immunogenicity. The choice of PEGylation reagent is critical, as the chemistry of the linker can significantly influence the stability of the conjugate and the potential for eliciting an immune response. This guide provides an objective comparison of Bis-sulfone-PEG8-NHS Ester with other common PEGylation reagents, supported by established principles of immunogenicity and detailed experimental protocols for its evaluation.
While direct quantitative comparative immunogenicity data for proteins modified specifically with this compound versus other linkers is limited in the public domain, this guide offers a comparison based on the chemical properties of the reagents and their potential implications for the immunogenicity of the resulting bioconjugates.
Comparison of PEGylation Reagents
The selection of a PEGylation reagent is a critical step in the development of therapeutic proteins. The chemistry of the linker not only dictates the conjugation strategy but also has a profound impact on the stability and immunogenic potential of the final product. Below is a comparative overview of this compound and two common alternatives: Maleimide-PEG-NHS Ester and a standard NHS Ester-PEG.
| Feature | This compound | Maleimide-PEG-NHS Ester | Standard NHS Ester-PEG |
| Primary Target(s) | Reduced disulfide bonds (Cysteine residues) | Free sulfhydryl groups (Cysteine residues) | Primary amines (Lysine residues, N-terminus) |
| Reaction Chemistry | Bis-alkylation of two thiol groups | Michael addition to a thiol group | Acylation of an amine group |
| Bond Stability | Highly stable thioether bridge | Thioether bond, susceptible to retro-Michael reaction (less stable) | Stable amide bond |
| Site-Specificity | High (targets reduced disulfide bonds) | High (targets free cysteines) | Low (targets multiple available lysines) |
| Potential for Neo-epitope Formation | Lower, as it re-bridges a native bond | Higher, due to the maleimide (B117702) ring structure | Moderate, depending on the degree of modification |
| Key Advantage | Creates a stable, covalent bridge at a native disulfide bond location, preserving protein structure. | Site-specific conjugation to engineered or native free cysteines. | Readily available and well-established chemistry for amine modification. |
| Potential Immunogenicity Concern | While the PEG moiety itself can be immunogenic, the stable linkage is less likely to generate haptens from linker degradation. | The maleimide linker can be a target for the immune system, and bond instability can lead to the formation of new antigenic determinants. | Random conjugation can lead to heterogeneous products with varying immunogenicity profiles. |
Experimental Protocols for Immunogenicity Assessment
A thorough evaluation of the immunogenicity of a modified protein involves a multi-tiered approach, including the detection of anti-drug antibodies (ADAs), assessment of T-cell responses, and determination of neutralizing antibodies.
Anti-PEG and Anti-Protein Antibody ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to detect and quantify antibodies specific to the PEG moiety and the protein therapeutic.
Materials:
-
96-well high-binding microtiter plates
-
Coating antigen: PEGylated protein and unmodified protein
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)
-
Wash buffer: PBS with 0.05% Tween-20 (PBST)
-
Serum samples from immunized animals or clinical trial subjects
-
Detection antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-human IgG-HRP)
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)
-
Stop solution: 2N H₂SO₄
-
Plate reader
Protocol:
-
Coating: Coat separate wells of a 96-well plate with 100 µL of the PEGylated protein and the unmodified protein (1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with PBST. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate three times with PBST. Add 100 µL of diluted serum samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of specific antibody in the sample.
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to the modified protein, indicating a potential for cell-mediated immunogenicity.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)
-
Test articles: PEGylated protein, unmodified protein
-
Positive control: Phytohemagglutinin (PHA) or a known immunogenic peptide pool
-
Negative control: Vehicle buffer
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
Protocol:
-
PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium.
-
Cell Culture: Wash the cells twice with complete medium. Resuspend the cells at 1 x 10⁶ cells/mL in complete medium and plate 100 µL per well in a 96-well round-bottom plate.
-
Stimulation: Add 100 µL of the test articles, positive control, or negative control to the appropriate wells.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T-cell populations.
Neutralizing Antibody (NAb) Assay
This assay determines whether the detected ADAs can inhibit the biological activity of the therapeutic protein. The specific format of this assay is highly dependent on the mechanism of action of the protein. A common format is a cell-based assay.
Materials:
-
A cell line that responds to the therapeutic protein
-
Cell culture medium and supplements
-
Therapeutic protein
-
Serum samples containing putative NAbs
-
A method to measure the biological response (e.g., a reporter gene assay, a proliferation assay, or measurement of a specific biomarker)
-
Plate reader or other appropriate detection instrument
Protocol:
-
Cell Seeding: Seed the responsive cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Sample Pre-incubation: In a separate plate, pre-incubate serial dilutions of the serum samples with a fixed concentration of the therapeutic protein for 1-2 hours at 37°C. This allows any NAbs in the serum to bind to the protein.
-
Cell Treatment: Transfer the protein-serum mixtures to the wells containing the cells.
-
Incubation: Incubate the cells for a period sufficient to elicit a biological response (this can range from hours to days).
-
Response Measurement: Measure the biological response using the predetermined method. A reduction in the biological response in the presence of the serum indicates the presence of neutralizing antibodies.
Safety Operating Guide
Proper Disposal of Bis-sulfone-PEG8-NHS Ester: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing Bis-sulfone-PEG8-NHS Ester, ensuring its safe and proper disposal is a critical component of laboratory safety and responsible chemical handling. Due to the reactive nature of the N-hydroxysuccinimide (NHS) ester functional group, specific procedures must be followed to mitigate potential hazards and ensure compliance with institutional and regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound.
Summary of Safety and Disposal Information
The following table summarizes key information for the safe handling and disposal of this compound, based on the general properties of N-hydroxysuccinimide esters.
| Parameter | Information | Citation |
| Chemical Reactivity | N-hydroxysuccinimide (NHS) esters are sensitive to moisture and will hydrolyze when exposed to water or aqueous solutions. They are designed to react with primary and secondary amines. | [1][2][3][4] |
| Primary Hazard | The primary hazard is associated with the reactivity of the NHS ester. While many NHS ester compounds are not classified as hazardous substances for transport, they can cause skin and eye irritation. | [5] |
| Recommended PPE | Wear standard personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. | [6][7] |
| Spill Cleanup | For dry spills, sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal. The spill area should then be cleaned with soap and water. | [6] |
| Disposal Method | Unused or waste material should be deactivated (quenched) before being disposed of as chemical waste in accordance with local, state, and federal regulations. | [5][7][8] |
Experimental Protocol: Quenching and Disposal of this compound
This protocol details the methodology for deactivating the reactive NHS ester functionality of this compound prior to its final disposal.
Materials:
-
Waste this compound (solid or in an organic solvent)
-
Aqueous solution of a primary or secondary amine (e.g., 1 M Tris buffer, pH 8-9, or a dilute solution of glycine (B1666218) or lysine)
-
Appropriate waste container, clearly labeled
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Procedure:
-
Preparation: In a fume hood, prepare a quenching solution. A suitable choice is a 1 M solution of Tris buffer at a pH between 8 and 9. The amine in the Tris buffer will react with and neutralize the NHS ester.
-
Quenching:
-
For solid this compound waste , dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF). Slowly add the dissolved NHS ester to the quenching solution while stirring.
-
For This compound waste already in an organic solvent , slowly add the solution to the quenching solution while stirring.
-
-
Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure the complete hydrolysis and quenching of the NHS ester.
-
Disposal:
-
Following the quenching procedure, the resulting solution should be collected in a properly labeled hazardous waste container.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of this chemical waste stream.
-
Never dispose of this compound or the quenched solution down the drain.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The information and procedures provided are based on the general chemical properties of N-hydroxysuccinimide (NHS) esters. It is imperative that all users consult their institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and comply with all applicable local, state, and federal regulations. This document should be used as a supplementary resource and not as a replacement for official institutional protocols.
References
- 1. N-Hydroxysuccinimide active ester [schem.jp]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. lgcstandards.com [lgcstandards.com]
- 8. afgsci.com [afgsci.com]
Essential Safety and Operational Guide for Handling Bis-sulfone-PEG8-NHS Ester
This document provides immediate safety, handling, and disposal protocols for Bis-sulfone-PEG8-NHS Ester, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Safety Precautions
While the Safety Data Sheet (SDS) for this compound (BroadPharm, BP-23417) indicates that it is not classified as a hazardous substance, it is prudent to handle it with care, given that similar NHS ester compounds can present risks.[1] An SDS for a related compound, Bis-PEG1-NHS ester, identifies potential hazards including oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Therefore, a cautious approach is recommended.
Recommended General Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or fumes.
-
Prevent direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A full-length lab coat to protect skin and clothing. |
| Respiratory | Face Mask/Respirator | Use a face mask to avoid inhaling powder. In case of insufficient ventilation, an approved respirator should be worn.[1] |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Reconstitution:
-
Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.
-
Weighing: Conduct weighing in a chemical fume hood. Use an analytical balance and handle the solid with a clean spatula.
-
Dissolution: Dissolve the required amount of the compound in an appropriate anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and can degrade.
3.2. Reaction Procedure:
-
Inert Atmosphere: For reactions sensitive to moisture, consider working under an inert atmosphere (e.g., nitrogen or argon).
-
Buffer Selection: Use non-amine-containing buffers, such as phosphate-buffered saline (PBS), at a pH range of 7.0-8.0 for reactions with primary amines. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the intended reaction.
-
Reaction Quenching: After the reaction is complete, any remaining active NHS ester can be quenched by adding an excess of an amine-containing buffer (e.g., Tris-buffered saline).
Disposal Plan
Proper disposal of chemical waste is essential to ensure environmental safety and regulatory compliance.
-
Solid Waste: Dispose of unused solid this compound in a designated chemical waste container labeled "Solid Chemical Waste."
-
Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and washes, in a sealed and clearly labeled "Liquid Chemical Waste" container. Do not pour down the drain.
-
Contaminated Materials: Dispose of all contaminated consumables, such as pipette tips, gloves, and paper towels, in a designated solid waste container.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 1021.2 g/mol | BroadPharm |
| CAS Number | 2363757-66-6 | BroadPharm |
| Storage Temperature | -20°C | BroadPharm |
| Purity | >95% | BroadPharm |
| Solubility | DMSO, DMF | Vector Labs[3] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound safely and effectively.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
